molecular formula C11H6F3NO3 B181865 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid CAS No. 23779-95-5

4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid

Cat. No.: B181865
CAS No.: 23779-95-5
M. Wt: 257.16 g/mol
InChI Key: GQZVPBYGGIQINZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid is a useful research compound. Its molecular formula is C11H6F3NO3 and its molecular weight is 257.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 102792. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-oxo-8-(trifluoromethyl)-1H-quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3NO3/c12-11(13,14)7-3-1-2-5-8(7)15-4-6(9(5)16)10(17)18/h1-4H,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQZVPBYGGIQINZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(F)(F)F)NC=C(C2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10178466
Record name 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10178466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23779-95-5
Record name 4-Hydroxy-8-(trifluoromethyl)-3-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23779-95-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023779955
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 23779-95-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102792
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10178466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.693
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to the Physical Properties of 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The information is compiled from various chemical databases and suppliers, offering a foundational understanding for its use in research and development.

Core Physical and Chemical Data

The fundamental physicochemical properties of this compound (CAS No: 23779-95-5) are summarized below. These parameters are crucial for understanding the compound's behavior in various experimental and physiological conditions.[1][2][3][4][5]

PropertyValueSource
Molecular Formula C₁₁H₆F₃NO₃PubChem[1]
Molecular Weight 257.16 g/mol PubChem[1]
Appearance Off-white to white solid/powderSigma-Aldrich[6], ChemicalBook[4]
Melting Point 292 °C (solvent: acetone)ChemicalBook[4]
Boiling Point (Predicted) 380.3 ± 42.0 °CChemicalBook[4]
Density (Predicted) 1.594 ± 0.06 g/cm³ChemicalBook[4]
Computed XLogP3 2.7PubChem[1]
Storage Conditions 2-8°C, under an inert atmosphereChemicalBook[4], MySkinRecipes[7]

Experimental Protocols

While specific experimental protocols for the determination of the physical properties of this compound are not detailed in publicly available literature, standard laboratory procedures for such characterizations are well-established. Below are generalized methodologies that are typically employed.

Melting Point Determination

The melting point of a solid crystalline substance is a key indicator of its purity. A common method for its determination is using a melting point apparatus.

General Protocol:

  • A small, dry sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of a melting point apparatus.

  • The sample is heated at a steady rate.

  • The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded. This range is reported as the melting point. For the subject compound, a reported melting point is 292 °C, with acetone used as the solvent for crystallization.[4]

Workflow for Melting Point Determination

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result prep1 Finely powder the crystalline solid prep2 Pack into a capillary tube (2-3 mm height) prep1->prep2 meas1 Place capillary in melting point apparatus prep2->meas1 meas2 Heat the sample at a controlled rate meas1->meas2 meas3 Observe and record the melting range meas2->meas3 res1 Report the temperature range from first liquid to completely liquid meas3->res1

Workflow for Melting Point Determination

Biological Activity and Signaling Pathways

Quinoline derivatives are known for a wide range of biological activities, including potential anticancer, antibacterial, and anti-inflammatory properties.[8] The trifluoromethyl group often enhances the lipophilicity and metabolic stability of drug candidates. This compound is considered a valuable scaffold for drug discovery.[2][3]

However, at present, there is no specific, publicly available research detailing the precise mechanism of action or the signaling pathways modulated by this particular compound. Research into quinoline-3-carboxylic acids suggests that their biological effects can be influenced by their pKa values, which affect their distribution in different cellular compartments.

Solubility and pKa

The pKa of the carboxylic acid group is a critical parameter influencing its ionization state at physiological pH, which in turn affects its solubility, permeability, and target binding. While a predicted pKa for a related ethyl ester is available, an experimental value for the carboxylic acid has not been found.

Conclusion

This compound is a well-characterized compound in terms of its basic physical properties. The provided data serves as a crucial starting point for its application in scientific research, particularly in the fields of medicinal chemistry and materials science. Further experimental investigation into its aqueous solubility, pKa, and specific biological activities is warranted to fully elucidate its potential as a lead compound in drug development.

References

In-Depth Technical Guide: 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid, a heterocyclic compound with potential applications in drug discovery. The document details its chemical structure, physicochemical properties, a plausible synthetic route, and its putative biological activity as a modulator of the Liver X Receptor (LXR) signaling pathway. Detailed experimental protocols for its synthesis and a relevant biological assay are provided, along with visualizations of the synthetic and experimental workflows to facilitate understanding and replication.

Chemical Structure and Identification

This compound is a quinoline derivative characterized by a hydroxyl group at the 4-position, a trifluoromethyl group at the 8-position, and a carboxylic acid at the 3-position.[1][2] The presence of the trifluoromethyl group can significantly influence the compound's lipophilicity and metabolic stability, making it an interesting scaffold for medicinal chemistry.[1]

Chemical Structure:

Chemical structure of this compound

Table 1: Chemical Identifiers and Properties

PropertyValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 23779-95-5PubChem[1]
Molecular Formula C₁₁H₆F₃NO₃PubChem[1]
Molecular Weight 257.17 g/mol ChemicalBook[3]
SMILES C1=CC2=C(C(=C1)C(F)(F)F)N=C(C(=C2O)C(=O)O)PubChem[1]
InChIKey GQZVPBYGGIQINZ-UHFFFAOYSA-NPubChem[1]

Synthesis of this compound

A probable and well-established method for the synthesis of 4-hydroxyquinoline-3-carboxylic acids is the Gould-Jacobs reaction. This reaction involves the condensation of an aniline derivative with diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization and subsequent hydrolysis of the resulting ester.

Proposed Synthetic Pathway

The synthesis of this compound would likely proceed via the following two steps:

  • Gould-Jacobs Reaction: Reaction of 2-amino-3-(trifluoromethyl)aniline with diethyl ethoxymethylenemalonate (DEEM) to form the ethyl ester intermediate, ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate.

  • Hydrolysis: Saponification of the ethyl ester to yield the final carboxylic acid product.

Visualized Synthetic Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction1 Step 1: Gould-Jacobs Reaction cluster_intermediate Intermediate cluster_reaction2 Step 2: Hydrolysis cluster_product Final Product A 2-Amino-3-(trifluoromethyl)aniline C Condensation & Thermal Cyclization A->C B Diethyl ethoxymethylenemalonate (DEEM) B->C D Ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate C->D E Saponification (e.g., NaOH, H₂O) D->E F This compound E->F

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol: Synthesis

Step 1: Synthesis of Ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate

  • In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine 2-amino-3-(trifluoromethyl)aniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

  • Add a high-boiling point solvent, such as diphenyl ether or Dowtherm A.

  • Heat the mixture to approximately 120-140°C to initiate the condensation reaction, collecting the ethanol byproduct in the Dean-Stark trap.

  • After the initial condensation is complete (as indicated by the cessation of ethanol distillation), increase the temperature to induce thermal cyclization. This typically requires heating at 240-260°C for 30-60 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solvent.

  • Dilute the mixture with a non-polar solvent like hexane to further precipitate the product.

  • Collect the solid by vacuum filtration, wash with hexane, and dry to obtain the crude ethyl ester.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).

Step 2: Hydrolysis to this compound

  • Suspend the purified ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate in an aqueous solution of sodium hydroxide (e.g., 2 M NaOH).

  • Heat the mixture to reflux and stir until the ester is fully hydrolyzed (monitor by TLC).

  • Cool the reaction mixture to room temperature and filter to remove any insoluble impurities.

  • Acidify the filtrate with a strong acid (e.g., concentrated HCl) to a pH of approximately 2-3. The carboxylic acid product will precipitate out of the solution.

  • Collect the solid product by vacuum filtration.

  • Wash the solid thoroughly with cold deionized water to remove any residual salts.

  • Dry the product under vacuum to yield this compound.

Biological Activity and Mechanism of Action

Modulation of Liver X Receptors (LXRs)

A patent application (WO2005058834A2) has identified this compound as a potential modulator of Liver X Receptors (LXRs), specifically LXRβ. LXRs are nuclear receptors that play a crucial role in the regulation of cholesterol, fatty acid, and glucose homeostasis. Activation of LXRβ is a therapeutic strategy being explored for the treatment of cardiovascular diseases, such as atherosclerosis, due to its role in promoting reverse cholesterol transport.

Visualized LXR Agonist Screening Workflow

LXR_Agonist_Assay cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_incubation Incubation cluster_analysis Analysis A Culture THP-1 cells B Differentiate with Phorbol Ester A->B C Treat differentiated THP-1 cells with This compound (various concentrations) B->C D Incubate for 18 hours C->D E Isolate total cellular RNA D->E F Perform quantitative real-time PCR (qRT-PCR) for LXR target genes (e.g., ABCA1) E->F G Determine dose-response relationship F->G

Caption: Workflow for assessing LXR agonist activity in differentiated THP-1 cells.

Detailed Experimental Protocol: LXRβ Transactivation Assay

This protocol is adapted from the general procedures described for screening LXR agonists.

1. Cell Culture and Differentiation:

  • Culture human THP-1 monocytic cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and antibiotics.
  • Seed the cells in 96-well plates at an appropriate density.
  • Induce differentiation into macrophages by treating the cells with a phorbol ester (e.g., PMA) for 48-72 hours.

2. Compound Treatment:

  • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
  • Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.
  • Remove the differentiation medium from the cells and replace it with the medium containing the test compound or vehicle control (DMSO).

3. Incubation:

  • Incubate the treated cells for 18-24 hours at 37°C in a humidified atmosphere with 5% CO₂.

4. RNA Isolation and Quantitative PCR (qPCR):

  • Lyse the cells and isolate total RNA using a commercially available kit.
  • Assess the purity and concentration of the RNA.
  • Synthesize cDNA from the RNA templates using reverse transcriptase.
  • Perform qPCR using primers specific for LXRβ target genes (e.g., ABCA1, ABCG1) and a housekeeping gene (e.g., GAPDH) for normalization.

5. Data Analysis:

  • Calculate the relative expression of the target genes compared to the vehicle-treated control using the ΔΔCt method.
  • Plot the fold change in gene expression against the compound concentration to determine the dose-response curve and calculate the EC50 value.

Summary of Quantitative Data

At present, there is a lack of publicly available, peer-reviewed quantitative biological data for this compound. The primary indication of its activity comes from its inclusion in patent literature related to LXR modulators. Researchers are encouraged to perform dose-response studies, as outlined in the protocol above, to determine the precise potency and efficacy of this compound.

Table 2: Anticipated Quantitative Data from LXR Agonist Assay

ParameterDescriptionExpected Unit
EC50 The concentration of the compound that elicits a half-maximal response in the LXR transactivation assay.µM or nM
Emax The maximum observed effect of the compound on LXR target gene expression, relative to a positive control.%

Conclusion

This compound is a readily synthesizable quinoline derivative with potential as a modulator of the Liver X Receptor signaling pathway. Its chemical structure is amenable to further modification, making it a valuable scaffold for the development of novel therapeutics, particularly for cardiovascular and metabolic diseases. The experimental protocols provided in this guide offer a starting point for the synthesis and biological evaluation of this compound and its analogs. Further research is warranted to fully elucidate its pharmacological profile and therapeutic potential.

References

A Comprehensive Technical Guide to 2-Phenyl-5-(trifluoromethyl)oxazole-4-carboxylic Acid: A Core Scaffold for Diacylglycerol Acyltransferase-1 (DGAT-1) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 2-Phenyl-5-(trifluoromethyl)oxazole-4-carboxylic acid, a heterocyclic compound identified as a key structural motif in the development of potent and selective inhibitors of Diacylglycerol O-Acyltransferase-1 (DGAT-1). The inhibition of DGAT-1, a crucial enzyme in triglyceride synthesis, presents a promising therapeutic strategy for metabolic disorders such as obesity and type 2 diabetes. This document details the physicochemical properties, a plausible synthetic route, and the biological context of this compound, with a focus on its role as a pharmacophore for DGAT-1 inhibition. Experimental protocols for relevant biological assays and a visualization of the associated signaling pathway are also provided to support further research and drug development efforts in this area.

Introduction

The rising prevalence of metabolic diseases, including obesity and type 2 diabetes, necessitates the discovery of novel therapeutic agents. A key target in this field is Diacylglycerol O-Acyltransferase-1 (DGAT-1), an integral membrane enzyme that catalyzes the final and committed step in the biosynthesis of triglycerides.[1][2] Genetic and pharmacological inhibition of DGAT-1 has been shown to reduce weight gain, improve insulin sensitivity, and decrease hepatic steatosis in various preclinical models.[1][3]

The molecular scaffold of 2-Phenyl-5-(trifluoromethyl)oxazole-4-carboxylic acid has emerged as a foundational component for a class of potent DGAT-1 inhibitors. While carboxamide derivatives of this core structure have demonstrated significant in vivo efficacy, a thorough understanding of the parent carboxylic acid is essential for structure-activity relationship (SAR) studies and the rational design of new chemical entities.

IUPAC Name: 2-Phenyl-5-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid

Physicochemical Properties

A summary of the key physicochemical properties of 2-Phenyl-5-(trifluoromethyl)oxazole-4-carboxylic acid is presented in the table below. These properties are crucial for assessing its drug-like characteristics and for planning experimental work.

PropertyValueReference
CAS Number 236736-23-5[4]
Molecular Formula C11H6F3NO3[4]
Molecular Weight 257.17 g/mol [5]
Melting Point 170-172 °C

Synthesis and Experimental Protocols

While a specific, detailed, single-pot synthesis protocol for 2-Phenyl-5-(trifluoromethyl)oxazole-4-carboxylic acid is not extensively documented in publicly available literature, a plausible synthetic route can be constructed based on established methods for oxazole synthesis. The following represents a generalized experimental workflow.

General Synthetic Workflow

The synthesis of 2-phenyl-4,5-functionalized oxazoles can be achieved through various established methodologies. A common approach involves the cyclization of an appropriate precursor. The following diagram illustrates a conceptual workflow for the synthesis of the target compound.

G cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Oxazole Ring Formation cluster_final Final Product Benzoyl Halide Benzoyl Halide N-Benzoyl Amino Ester N-Benzoyl Amino Ester Benzoyl Halide->N-Benzoyl Amino Ester Acylation Amino Ester Amino Ester Amino Ester->N-Benzoyl Amino Ester Cyclization Cyclization N-Benzoyl Amino Ester->Cyclization 2-Phenyl-oxazole Ester 2-Phenyl-oxazole Ester Cyclization->2-Phenyl-oxazole Ester Hydrolysis Hydrolysis 2-Phenyl-oxazole Ester->Hydrolysis Target Compound Target Compound Hydrolysis->Target Compound

Caption: Conceptual workflow for the synthesis of 2-Phenyl-5-(trifluoromethyl)oxazole-4-carboxylic acid.

Plausible Experimental Protocol

A likely synthetic approach would involve the acylation of an amino acid ester with a benzoyl derivative, followed by cyclization to form the oxazole ring, and subsequent hydrolysis of the ester to yield the carboxylic acid.

Step 1: Synthesis of the N-acylated precursor

  • To a solution of an appropriate amino acid ester (e.g., ethyl 3,3,3-trifluoro-2-aminopropanoate) in a suitable solvent (e.g., dichloromethane), a base (e.g., triethylamine) is added and the mixture is cooled.

  • Benzoyl chloride is added dropwise, and the reaction is stirred until completion (monitored by TLC).

  • The reaction mixture is then worked up using standard aqueous extraction procedures to isolate the N-benzoyl amino ester.

Step 2: Oxazole Ring Formation (Cyclization)

  • The N-benzoyl amino ester is dissolved in a suitable solvent (e.g., dichloromethane).

  • A dehydrating agent (e.g., phosphorus oxychloride or thionyl chloride) is added, and the mixture is refluxed until the cyclization is complete.

  • The crude product is isolated by removal of the solvent under reduced pressure.

Step 3: Hydrolysis to the Carboxylic Acid

  • The crude oxazole ester is dissolved in a mixture of an alcohol (e.g., ethanol) and an aqueous base (e.g., sodium hydroxide).

  • The mixture is heated to reflux and the reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled and acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

  • The solid product is collected by filtration, washed with water, and dried to yield 2-Phenyl-5-(trifluoromethyl)oxazole-4-carboxylic acid.

Biological Activity and Mechanism of Action

The primary biological relevance of 2-Phenyl-5-(trifluoromethyl)oxazole-4-carboxylic acid lies in its role as a key scaffold for the development of Diacylglycerol O-Acyltransferase-1 (DGAT-1) inhibitors.

DGAT-1 Inhibition
DGAT-1 Signaling Pathway

DGAT-1 plays a central role in lipid metabolism. Its inhibition affects several downstream pathways, leading to beneficial metabolic effects. The following diagram illustrates the central role of DGAT-1 in triglyceride synthesis and the consequences of its inhibition.

DGAT1_Pathway cluster_outcomes Therapeutic Outcomes Fatty Acids & Monoglycerides Fatty Acids & Monoglycerides Diacylglycerol (DAG) Diacylglycerol (DAG) Fatty Acids & Monoglycerides->Diacylglycerol (DAG) Re-esterification DGAT1 DGAT1 Diacylglycerol (DAG)->DGAT1 Triglycerides (TG) Triglycerides (TG) Chylomicrons Chylomicrons Triglycerides (TG)->Chylomicrons Lipid Droplet Storage Lipid Droplet Storage Triglycerides (TG)->Lipid Droplet Storage DGAT1->Triglycerides (TG) Acyl-CoA Reduced TG Synthesis Reduced TG Synthesis Reduced Chylomicron Assembly Reduced Chylomicron Assembly Inhibitor 2-Phenyl-5-(trifluoromethyl) oxazole-4-carboxylic acid (and derivatives) Inhibitor->DGAT1 Inhibition Improved Insulin Sensitivity Improved Insulin Sensitivity Reduced TG Synthesis->Improved Insulin Sensitivity Decreased Adiposity Decreased Adiposity Reduced TG Synthesis->Decreased Adiposity Reduced Hepatic Steatosis Reduced Hepatic Steatosis Reduced Chylomicron Assembly->Reduced Hepatic Steatosis

Caption: The role of DGAT-1 in triglyceride synthesis and the effects of its inhibition.

Inhibition of DGAT1 leads to a reduction in the synthesis of triglycerides from diacylglycerol.[1] This, in turn, decreases the assembly and secretion of chylomicrons from the intestine, leading to lower postprandial triglyceride levels.[3] In adipocytes, reduced triglyceride synthesis can lead to decreased fat storage and improved insulin sensitivity.[7] The overall metabolic consequences of DGAT-1 inhibition include a reduction in body weight, improved glucose tolerance, and amelioration of hepatic steatosis.[1][3]

Experimental Protocols for Biological Assays

To evaluate the biological activity of 2-Phenyl-5-(trifluoromethyl)oxazole-4-carboxylic acid and its derivatives, a DGAT-1 enzyme inhibition assay is a critical experimental procedure.

In Vitro DGAT-1 Enzyme Inhibition Assay Protocol

This protocol is a generalized procedure for determining the in vitro inhibitory activity of a test compound against DGAT-1.

Materials:

  • Human recombinant DGAT-1 enzyme (microsomal preparation)

  • [14C]-labeled oleoyl-CoA or a fluorescently labeled acyl-CoA

  • 1,2-Dioleoyl-sn-glycerol (DAG)

  • Assay buffer (e.g., Tris-HCl buffer with MgCl2 and BSA)

  • Test compound (dissolved in DMSO)

  • Scintillation cocktail and scintillation counter (for radiolabeled assay) or a fluorescence plate reader (for fluorescent assay)

  • 96-well microplates

Procedure:

  • Prepare a stock solution of the test compound in DMSO. Create a series of dilutions to be tested.

  • In a 96-well plate, add a small volume of the test compound dilutions. Include a positive control (a known DGAT-1 inhibitor) and a negative control (DMSO vehicle).

  • Add the assay buffer containing the DGAT-1 enzyme to each well and incubate for a short period to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding a mixture of the substrates, [14C]-oleoyl-CoA and DAG.

  • Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding a stop solution (e.g., a mixture of isopropanol and heptane).

  • Extract the labeled triglyceride product by adding an organic solvent and an aqueous phase, followed by centrifugation to separate the phases.

  • Transfer an aliquot of the organic phase containing the [14C]-triglyceride to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

2-Phenyl-5-(trifluoromethyl)oxazole-4-carboxylic acid is a valuable molecular scaffold for the design and synthesis of novel DGAT-1 inhibitors. Its derivatives have shown significant promise in preclinical models of obesity and diabetes, highlighting the therapeutic potential of targeting DGAT-1. This technical guide has provided a comprehensive overview of the physicochemical properties, synthetic strategies, and biological context of this important compound. The detailed experimental protocols and pathway diagrams are intended to facilitate further research and development in this critical area of metabolic disease therapeutics. Future studies should focus on elucidating the specific quantitative inhibitory activity of the parent carboxylic acid and exploring further structural modifications to optimize potency, selectivity, and pharmacokinetic properties.

References

An In-Depth Technical Guide to 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid (CAS Number 23779-95-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid is a fluorinated quinoline derivative that serves as a valuable scaffold in medicinal chemistry and drug discovery.[1][2][3] Its rigid heterocyclic structure, combined with the electron-withdrawing trifluoromethyl group, imparts unique physicochemical properties that make it an attractive starting point for the development of novel therapeutic agents. Quinoline-based compounds have a well-established history in medicine, with applications ranging from antimalarials to antibacterials and anticancer agents. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential biological activities of this compound, with a focus on its potential as an enzyme inhibitor.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, formulation, and in silico modeling for drug design.

PropertyValueSource
CAS Number 23779-95-5[4]
Molecular Formula C₁₁H₆F₃NO₃[4]
Molecular Weight 257.16 g/mol [4]
IUPAC Name 4-oxo-8-(trifluoromethyl)-1H-quinoline-3-carboxylic acid[4]
Melting Point >300 °C[5]
Calculated XLogP3 2.7[4]
Hydrogen Bond Donor Count 2[4]
Hydrogen Bond Acceptor Count 5[4]
Rotatable Bond Count 1[4]

Synthesis

The primary synthetic route to this compound is through the Gould-Jacobs reaction.[6] This classic method for quinoline synthesis involves the condensation of an aniline derivative with a malonic ester derivative, followed by thermal cyclization and subsequent hydrolysis.

Synthesis_Workflow cluster_step1 Step 1: Condensation and Cyclization cluster_step2 Step 2: Hydrolysis A 2-(Trifluoromethyl)aniline C Ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate A->C Heat (125°C), then Dowtherm A (250°C) B Diethyl ethoxymethylenemalonate B->C D Ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate E This compound D->E Aqueous NaOH, Reflux

Caption: Synthetic workflow for this compound.
Experimental Protocols

Step 1: Synthesis of Ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate

This protocol is adapted from the synthesis of the analogous 7-(trifluoromethyl) derivative and is based on the Gould-Jacobs reaction.[5][7]

  • Combine 2-(trifluoromethyl)aniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.0 equivalent) in a round-bottom flask.

  • Heat the mixture at 125 °C for 1-2 hours. During this time, ethanol will distill off.

  • In a separate flask equipped with a reflux condenser, heat Dowtherm A to 250 °C.

  • Slowly and carefully add the reaction mixture from the first step to the hot Dowtherm A.

  • Maintain the temperature at 250 °C for an additional 15-30 minutes to ensure complete cyclization.

  • Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

  • Add hexane to the cooled mixture to further precipitate the product.

  • Collect the solid by vacuum filtration, wash with hexane, and dry under vacuum to yield ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate.[8][9]

Step 2: Synthesis of this compound

This protocol is a general method for the hydrolysis of quinoline-3-carboxylate esters.[10]

  • Suspend ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate (1.0 equivalent) in a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux with stirring until the solid has completely dissolved (typically 1-2 hours).

  • Cool the reaction mixture to room temperature.

  • Acidify the cooled solution with concentrated hydrochloric acid to a pH of approximately 2-3.

  • The carboxylic acid product will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with water, and dry to yield this compound.

Potential Biological Activity and Mechanism of Action

While specific biological data for this compound is not extensively available in the public domain, the quinoline-3-carboxylic acid scaffold is a known pharmacophore with activity against several important biological targets. Based on studies of structurally related compounds, two potential mechanisms of action are proposed: inhibition of Dihydroorotate Dehydrogenase (DHODH) and inhibition of Protein Kinase CK2.

Dihydroorotate Dehydrogenase (DHODH) Inhibition

DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells, such as cancer cells.[11] Inhibition of DHODH leads to pyrimidine depletion and cell cycle arrest.[11] Several quinoline carboxylic acid derivatives have been identified as potent inhibitors of DHODH.[11][12][13][14][15]

DHODH_Pathway cluster_pathway De Novo Pyrimidine Biosynthesis cluster_inhibition Inhibition Dihydroorotate Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH DHODH_target DHODH UMP UMP Orotate->UMP UTP UTP UMP->UTP CTP CTP UTP->CTP DNA/RNA Synthesis DNA/RNA Synthesis CTP->DNA/RNA Synthesis Inhibitor 4-Hydroxy-8-(trifluoromethyl) quinoline-3-carboxylic acid Inhibitor->DHODH_target Binds to active site

Caption: Proposed inhibition of the DHODH pathway.

Supporting Data for Analogous Compounds (DHODH Inhibition):

CompoundDHODH IC₅₀Cell LineSource
Brequinar Analog 41 9.71 ± 1.4 nM-[11]
Brequinar Analog 43 26.2 ± 1.8 nM-[11]
Lead Compound 3 0.250 ± 0.11 µM-[11]
Protein Kinase CK2 Inhibition

Protein Kinase CK2 is a serine/threonine kinase that is overexpressed in many human cancers and is involved in cell growth, proliferation, and survival.[16] Inhibition of CK2 is a promising strategy for cancer therapy. A number of quinoline derivatives have been shown to be potent inhibitors of CK2.[1][17][18]

CK2_Pathway cluster_pathway CK2 Signaling Pathway cluster_inhibition Inhibition CK2 CK2 Substrate Phosphorylation Substrate Phosphorylation CK2->Substrate Phosphorylation Cell Proliferation & Survival Cell Proliferation & Survival Substrate Phosphorylation->Cell Proliferation & Survival Growth Factors Growth Factors Upstream Kinases Upstream Kinases Growth Factors->Upstream Kinases Upstream Kinases->CK2 CK2_target CK2 Inhibitor 4-Hydroxy-8-(trifluoromethyl) quinoline-3-carboxylic acid Inhibitor->CK2_target ATP-competitive inhibition

Caption: Proposed inhibition of the Protein Kinase CK2 pathway.

Supporting Data for Analogous Compounds (CK2 Inhibition):

Compound ClassCK2 IC₅₀ RangeSource
Quinoline-3-carboxylic acid derivatives 0.65 to 18.2 µM[1]
CX-4945 (a benzo[c][12][16]naphthyridine-8-carboxylic acid derivative) 0.3 nM[18]

Experimental Workflow for Biological Evaluation

The following diagram outlines a general workflow for the in vitro evaluation of this compound as a potential enzyme inhibitor and anticancer agent.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_data Data Analysis Synth Synthesis of This compound Char Structural Characterization (NMR, MS, etc.) Synth->Char Enzyme_Assay Enzyme Inhibition Assays (e.g., DHODH, CK2) Char->Enzyme_Assay Cell_Assay Cell-based Assays (e.g., MTT, Cell Cycle Analysis) Enzyme_Assay->Cell_Assay Determine IC₅₀ SAR Structure-Activity Relationship (SAR) Studies Cell_Assay->SAR Tox Preliminary Toxicity Assessment Cell_Assay->Tox

Caption: General workflow for the biological evaluation of the target compound.

Safety and Handling

This compound should be handled with care in a laboratory setting. It is classified as an irritant and may be harmful if swallowed.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a promising scaffold for the development of novel enzyme inhibitors, particularly targeting DHODH and Protein Kinase CK2. Its synthesis is achievable through established chemical reactions. While further investigation is required to determine its specific biological activity profile, the data from analogous compounds suggest that it warrants consideration in drug discovery programs, especially in the areas of oncology and inflammatory diseases. This technical guide provides a foundational understanding for researchers to begin their exploration of this intriguing molecule.

References

Navigating the Solubility Landscape of 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the solubility characteristics of 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid in dimethyl sulfoxide (DMSO) and water. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive overview of available data for structurally analogous compounds, detailed experimental protocols for solubility determination, and a representative synthesis workflow.

Solubility Profile: Insights from Structurally Related Compounds

Direct experimental values for the solubility of this compound in DMSO and water are not extensively reported. However, valuable inferences can be drawn from the solubility of analogous quinoline derivatives.

The presence of the trifluoromethyl group generally increases the lipophilicity of a molecule, suggesting a preference for organic solvents over aqueous media. For instance, the structurally similar 4-Hydroxy-2-isobutyl-8-(trifluoromethyl)quinoline-3-carboxylic acid is noted to be soluble in organic solvents such as dimethyl sulfoxide and ethanol.[1] Another related compound, Quinoline-8-carboxylic acid , exhibits a solubility of 50 mg/mL in DMSO. While these figures provide a useful qualitative and quantitative reference, it is imperative for researchers to experimentally determine the precise solubility of the target compound for their specific applications.

Table 1: Solubility of Structurally Similar Quinoline Derivatives

Compound NameSolventSolubility
4-Hydroxy-2-isobutyl-8-(trifluoromethyl)quinoline-3-carboxylic acidDMSO, EthanolSoluble (qualitative)[1]
Quinoline-8-carboxylic acidDMSO50 mg/mL

Experimental Protocol for Solubility Determination

To empower researchers to ascertain the precise solubility of this compound, a detailed, generalized experimental protocol is provided below. This method is based on the principle of generating a saturated solution and subsequently quantifying the concentration of the dissolved compound.[2]

Materials and Equipment
  • This compound

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Deionized water

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to separate vials containing a known volume of DMSO and water, respectively. The excess solid should be visually apparent.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached between the solid and dissolved compound.

  • Sample Clarification:

    • After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

    • Carefully collect the supernatant using a pipette.

    • Filter the supernatant through a syringe filter to remove any remaining particulate matter.

  • Quantification by HPLC:

    • Prepare a series of calibration standards of the compound in the respective solvent (DMSO or water).

    • Analyze the filtered supernatant and the calibration standards by HPLC.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of the compound in the supernatant from the calibration curve.

  • Calculation of Solubility:

    • The determined concentration represents the solubility of the compound in the respective solvent at the specified temperature. Express the solubility in appropriate units (e.g., mg/mL or µg/mL).

Visualizing the Synthesis Pathway

Understanding the synthetic origin of a compound is crucial for its application. While various methods exist for the synthesis of quinoline derivatives, a generalized workflow provides a logical overview of the process.

G cluster_reactants Starting Materials cluster_reaction Core Reaction cluster_intermediate Intermediate cluster_final Final Product A Aniline Derivative B β-Ketoester C Cyclocondensation (e.g., Gould-Jacobs reaction) A->C B->C D Quinoline Ester Intermediate C->D Hydrolysis E This compound D->E

References

An In-depth Technical Guide on 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid: A Promising Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, potential biological activities, and experimental evaluation of 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid. This quinoline derivative is a valuable building block in medicinal chemistry, particularly in the design of novel therapeutics targeting cancer and other proliferative diseases.

Core Molecular and Physicochemical Data

This compound is a small molecule with the chemical formula C₁₁H₆F₃NO₃.[1] Its molecular weight is approximately 257.16 g/mol .[1] This compound is often utilized as a molecular scaffold for the synthesis of more complex bioactive molecules in drug discovery programs.[2]

PropertyValueSource
Molecular Formula C₁₁H₆F₃NO₃[1]
Molecular Weight 257.16 g/mol [1]
CAS Number 23779-95-5[1]
IUPAC Name This compound
Synonyms 4-oxo-8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid[1]

Potential Therapeutic Target: Dihydroorotate Dehydrogenase (DHODH)

Quinoline carboxylic acid derivatives are recognized as potent inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[3][4][5] This pathway is crucial for the synthesis of nucleotides, which are essential for DNA and RNA replication. Cancer cells, with their high proliferation rates, are particularly dependent on this pathway, making DHODH an attractive target for anticancer therapies.[3][6]

Inhibition of DHODH leads to the depletion of the intracellular pyrimidine pool, which in turn halts cell cycle progression and induces cell death in rapidly dividing cells.[3] this compound, as a structural analog of known DHODH inhibitors, is a promising candidate for the development of novel anticancer agents.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of this compound as a potential DHODH inhibitor. These protocols are based on established methods for similar quinoline derivatives.[3]

DHODH Inhibition Assay

This assay determines the in vitro potency of the test compound in inhibiting the enzymatic activity of DHODH.

Materials:

  • Recombinant human DHODH enzyme

  • Dihydroorotate (DHO)

  • Decylubiquinone (co-substrate)

  • 2,6-dichloroindophenol (DCIP) (electron acceptor)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)

  • 96-well microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the compound to obtain a range of test concentrations.

  • In a 96-well plate, add the assay buffer, recombinant DHODH enzyme, and the test compound at various concentrations.

  • Initiate the reaction by adding the substrates, DHO and decylubiquinone.

  • Monitor the reduction of DCIP, which is indicated by a decrease in absorbance at a specific wavelength (e.g., 600 nm), over time using a microplate reader.

  • Calculate the rate of reaction for each compound concentration.

  • Determine the half-maximal inhibitory concentration (IC₅₀) value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell Proliferation (MTT) Assay

This assay assesses the cytotoxic effect of the compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, K562 for leukemia)[7]

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

Procedure:

  • Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).

  • Incubate the plates for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for a few hours, allowing viable cells to metabolize MTT into formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC₅₀ value, representing the concentration of the compound that causes 50% inhibition of cell growth.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for evaluating the compound.

DHODH_Inhibition_Pathway DHO Dihydroorotate DHODH DHODH DHO->DHODH Orotate Orotate Pyrimidine_synthesis De Novo Pyrimidine Biosynthesis Orotate->Pyrimidine_synthesis DHODH->Orotate Compound 4-Hydroxy-8-(trifluoromethyl) quinoline-3-carboxylic acid Compound->DHODH Inhibition DNA_RNA DNA & RNA Synthesis Pyrimidine_synthesis->DNA_RNA Cell_Proliferation Cancer Cell Proliferation DNA_RNA->Cell_Proliferation Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_incell In-Cell Evaluation cluster_data Data Analysis Compound_Prep Compound Preparation (Stock Solution & Dilutions) DHODH_Assay DHODH Enzymatic Assay Compound_Prep->DHODH_Assay IC50_Enzyme Determine Enzymatic IC50 DHODH_Assay->IC50_Enzyme Data_Analysis Dose-Response Curve Fitting IC50_Enzyme->Data_Analysis Cell_Culture Cancer Cell Culture (e.g., MCF-7, K562) MTT_Assay Cell Proliferation (MTT) Assay Cell_Culture->MTT_Assay IC50_Cell Determine Cytotoxic IC50 MTT_Assay->IC50_Cell IC50_Cell->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR

References

Spectroscopic and Physicochemical Profile of 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers

This technical guide provides a comprehensive overview of the available spectroscopic and physicochemical data for 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid (CAS No. 23779-95-5). Designed for researchers, scientists, and professionals in drug development, this document compiles essential data into a structured format, offers detailed experimental protocols for spectroscopic analysis, and visualizes a general analytical workflow.

Compound Overview

This compound is a heterocyclic compound belonging to the quinoline class. Its structure, featuring a trifluoromethyl group and a carboxylic acid moiety, makes it a valuable building block and fragment molecule in medicinal chemistry and drug discovery. The following table summarizes its key physicochemical properties.

Table 1: Physicochemical Properties
PropertyValueSource
CAS Number 23779-95-5PubChem[1]
Molecular Formula C₁₁H₆F₃NO₃PubChem[1]
Molecular Weight 257.16 g/mol PubChem[1]
Monoisotopic Mass 257.02997754 DaPubChem[1]
IUPAC Name 4-oxo-8-(trifluoromethyl)-1H-quinoline-3-carboxylic acidPubChem[1]
SMILES C1=CC2=C(C(=C1)C(F)(F)F)NC=C(C2=O)C(=O)OPubChem[1]
InChIKey GQZVPBYGGIQINZ-UHFFFAOYSA-NPubChem[1]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the quinoline ring system and the acidic protons of the hydroxyl and carboxylic acid groups. The protons on the benzene ring portion will be influenced by the electron-withdrawing trifluoromethyl group. The vinyl proton on the pyridinone ring is also expected. The acidic protons are likely to appear as broad singlets and their chemical shifts can be highly dependent on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum will display signals for the eleven carbons in the molecule. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms. The carbonyl carbons of the quinolone and the carboxylic acid will be found in the downfield region (typically >160 ppm). Aromatic and vinylic carbons will resonate in the 100-150 ppm range.

Table 2: Predicted NMR Data
SpectroscopyPredicted Chemical Shift (δ, ppm)Notes
¹H NMR 12.0 - 14.0Broad singlet, COOH proton
10.0 - 12.0Broad singlet, OH proton
7.0 - 9.0Multiplets, Aromatic and vinyl protons
¹³C NMR 165 - 180COOH and C=O carbons
110 - 150Aromatic and vinylic carbons
120 - 130 (quartet)CF₃ carbon
Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by the vibrations of its functional groups. PubChem indicates the availability of an FTIR spectrum obtained using a KBr wafer.[1]

Expected IR Absorptions:

  • O-H Stretch (Carboxylic Acid): A very broad band is expected in the range of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[2]

  • C=O Stretch (Carbonyls): Strong absorption bands between 1650 and 1760 cm⁻¹ are anticipated.[2] The quinolone carbonyl and the carboxylic acid carbonyl may appear as distinct or overlapping peaks. Conjugation typically lowers the wavenumber of the C=O stretch.[2]

  • C-F Stretch: Strong, characteristic bands for the C-F bonds of the trifluoromethyl group are expected in the region of 1000-1350 cm⁻¹.

  • C=C and C=N Stretches: Aromatic ring stretching vibrations will likely be observed in the 1400-1600 cm⁻¹ region.

Table 3: Predicted IR Data
Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
O-H (Carboxylic Acid)2500 - 3300Broad
C=O (Carboxylic Acid, Ketone)1650 - 1760Strong
C=C, C=N (Aromatic)1400 - 1600Medium-Strong
C-F (Trifluoromethyl)1000 - 1350Strong
Mass Spectrometry (MS)

Mass spectrometry will provide information on the molecular weight and fragmentation pattern of the molecule.

Expected Mass Spectrum:

  • Molecular Ion (M⁺): In an electron ionization (EI) experiment, the molecular ion peak would be expected at an m/z corresponding to the molecular weight (approximately 257.16).

  • Protonated Molecule [M+H]⁺: In electrospray ionization (ESI) in positive mode, the base peak would likely be the protonated molecule at m/z 258.

  • Key Fragments: Common fragmentation pathways for quinoline carboxylic acids include the loss of water (H₂O) and carbon monoxide (CO).[3] The loss of the carboxylic acid group (•COOH or CO₂) is also a probable fragmentation pathway.

Table 4: Predicted Mass Spectrometry Data
Ion TypePredicted m/zIonization Mode
[M]⁺~257EI
[M+H]⁺~258ESI (+)
[M-H]⁻~256ESI (-)
[M-H₂O+H]⁺~240ESI (+)
[M-CO₂H+H]⁺~212ESI (+)

Experimental Protocols

Detailed experimental protocols for obtaining the spectroscopic data are provided below. These are generalized procedures for quinoline derivatives and solid organic compounds.

NMR Spectroscopy Protocol (Representative)

This protocol is adapted for a generic quinoline carboxylic acid.

  • Sample Preparation:

    • For ¹H NMR, accurately weigh 5-10 mg of the sample. For ¹³C NMR, weigh 20-50 mg.

    • Select a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred for carboxylic acids.

    • Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean vial.

  • Data Acquisition:

    • Filter the solution into a clean 5 mm NMR tube using a pipette with a cotton or glass wool plug.

    • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

    • For structural confirmation, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to establish proton-proton and proton-carbon correlations.

FTIR Spectroscopy Protocol (Solid Sample)

This protocol describes the thin solid film method for analyzing a solid sample.[4]

  • Sample Preparation:

    • Place a small amount (approx. 50 mg) of the solid sample into a clean vial.

    • Add a few drops of a volatile solvent (e.g., acetone or methylene chloride) to dissolve the solid.

    • Using a pipette, apply one or two drops of the solution onto the surface of a single salt plate (e.g., NaCl or KBr).

    • Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.

  • Data Acquisition:

    • Place the salt plate into the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the clean, empty sample compartment first.

    • Run the sample scan to obtain the infrared spectrum. The data is typically collected over a range of 4000-400 cm⁻¹.

Mass Spectrometry Protocol (LC-MS/MS)

This is a general protocol for the quantitative analysis of a quinoline derivative in a complex matrix.[3]

  • Sample Preparation (for bio-samples):

    • For plasma or serum, perform a protein precipitation by adding 300 µL of ice-cold acetonitrile (containing an internal standard) to 100 µL of the sample.

    • Vortex the mixture and then centrifuge to pellet the precipitated proteins.

    • The supernatant can be further cleaned up using solid-phase extraction (SPE) if necessary.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into an HPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole).

    • Use a suitable C18 column for chromatographic separation with a mobile phase gradient (e.g., water and acetonitrile with formic acid).

    • Operate the mass spectrometer in a positive or negative electrospray ionization (ESI) mode.

    • For quantitative analysis, use the Multiple Reaction Monitoring (MRM) mode, monitoring the transition from the precursor ion (e.g., [M+H]⁺) to a characteristic product ion.

Visualized Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a novel chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. Spectroscopic Analysis cluster_data 3. Data Processing & Interpretation Compound Pure Compound (Solid) Solubilization Dissolution in Appropriate Solvent (e.g., DMSO-d6, MeCN) Compound->Solubilization IR FTIR Spectroscopy (KBr or Thin Film) Compound->IR NMR NMR Spectroscopy (¹H, ¹³C, 2D) Solubilization->NMR MS Mass Spectrometry (LC-MS/MS, ESI/EI) Solubilization->MS Process Spectral Processing (Baseline Correction, Peak Picking) NMR->Process IR->Process MS->Process Interpret Structural Elucidation & Data Interpretation Process->Interpret Report Final Report & Data Archiving Interpret->Report

Caption: General workflow for spectroscopic analysis of a chemical compound.

References

The Rising Therapeutic Potential of 8-Trifluoromethylquinoline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The strategic incorporation of a trifluoromethyl (CF3) group, particularly at the 8th position, has been shown to significantly modulate the physicochemical properties and enhance the biological activities of these compounds. The high electronegativity, metabolic stability, and lipophilicity conferred by the CF3 group can improve cell membrane permeability, receptor binding affinity, and bioavailability. This technical guide provides an in-depth review of the diverse biological activities of 8-trifluoromethylquinoline derivatives, focusing on their anticancer, antimicrobial, and neuroprotective potential. It summarizes key quantitative data, details relevant experimental protocols, and visualizes critical mechanisms and workflows to support researchers, scientists, and drug development professionals in this promising field.

Introduction: The Quinoline Scaffold and the Trifluoromethyl Advantage

Quinoline and its derivatives are a class of heterocyclic compounds that are pervasive in nature and central to the development of synthetic drugs.[1] The quinoline ring system is a "privileged scaffold" in drug discovery, appearing in drugs with a vast range of therapeutic applications, including antimalarial, anticancer, antibacterial, and anti-inflammatory agents.[1][2]

The introduction of fluorine-containing functional groups into bioactive molecules is a widely used strategy in modern medicinal chemistry to enhance pharmacological properties.[3] The trifluoromethyl (CF3) group is particularly notable for its strong electron-withdrawing nature, high lipophilicity, and resistance to metabolic degradation.[3] When appended to the quinoline core, especially at the 8-position, the CF3 group can profoundly influence the molecule's steric and electronic profile, leading to enhanced efficacy and novel mechanisms of action.[1] This guide explores the documented biological activities stemming from this potent structural combination.

Anticancer and Antiproliferative Activity

8-Trifluoromethylquinoline derivatives have emerged as a promising class of anticancer agents, demonstrating potent activity against a wide range of human cancer cell lines.[1][3] Their mechanisms of action are diverse, often involving the inhibition of critical signaling pathways that govern cell proliferation, survival, and angiogenesis.

2.1 Mechanisms of Anticancer Action

The anticancer effects of these derivatives are attributed to several molecular mechanisms:

  • Kinase Inhibition: Many quinoline-based compounds act as inhibitors of protein kinases, which are crucial regulators of cell signaling.[4] Targets include Pim-1 kinase, c-Met, Vascular Endothelial Growth Factor (VEGF) receptors, and Epidermal Growth Factor (EGF) receptors, which are pivotal in carcinogenic pathways like Ras/Raf/MEK and PI3K/AkT/mTOR.[4][5]

  • DNA Intercalation and Topoisomerase Inhibition: The planar quinoline ring system can intercalate between DNA base pairs, interfering with DNA replication and transcription.[4] Some derivatives also inhibit topoisomerase II, an enzyme essential for resolving DNA topological problems during cell division, leading to catastrophic DNA damage in cancer cells.[4][6]

  • Induction of Oxidative Stress: Certain quinoline-chalcone hybrids have been shown to significantly induce the generation of Reactive Oxygen Species (ROS) within cancer cells.[7][8] This elevation in ROS leads to oxidative damage to cellular components and triggers apoptosis.

  • Tubulin Polymerization Inhibition: By interfering with the dynamics of microtubule assembly and disassembly, some quinoline derivatives can disrupt the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[4][7]

2.2 Quantitative Anticancer Activity Data

The antiproliferative efficacy of 8-trifluoromethylquinoline derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), representing the concentration of the compound required to inhibit the growth of cancer cells by 50%.

Compound/DerivativeTarget Cancer Cell LineActivity (IC₅₀ in µM)Reference
Quinoline-Chalcone Hybrid (12e)MGC-803 (Gastric)1.38[7]
Quinoline-Chalcone Hybrid (12e)HCT-116 (Colon)5.34[7]
Quinoline-Chalcone Hybrid (12e)MCF-7 (Breast)5.21[7]
Thiazolo[4,5-d]pyrimidine (3b)C32 (Melanoma)24.4[3]
Thiazolo[4,5-d]pyrimidine (3b)A375 (Melanoma)25.4[3]
Thiazolo[4,5-d]pyrimidine (3b)MCF-7/WT (Breast)>50[3]
3,6-disubstituted quinoline (26)MKN45 (Gastric)0.093[5]

2.3 Key Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation.

  • Cell Seeding: Plate cancer cells (e.g., MGC-803, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 8-trifluoromethylquinoline test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring, yielding purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, typically DMSO or isopropanol with 0.04 M HCl, to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

2.4 Visualizations: Signaling Pathways and Experimental Workflow

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR/ VEGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Quinoline 8-CF3-Quinoline Derivatives Quinoline->EGFR Inhibition Quinoline->PI3K Inhibition Quinoline->mTOR Inhibition

Caption: Inhibition of key oncogenic signaling pathways.

mtt_workflow arrow arrow A Seed cancer cells in 96-well plate B Incubate for 24h (Cell Attachment) A->B C Treat cells with 8-CF3-Quinoline Derivatives B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 4h (Formazan Formation) E->F G Solubilize Formazan Crystals (DMSO) F->G H Read Absorbance (570 nm) G->H I Calculate IC50 Value H->I

Caption: Workflow for the MTT cell viability assay.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens presents a global health crisis, necessitating the development of novel antimicrobial agents. Trifluoromethyl-substituted quinolines, particularly those structurally related to fluoroquinolone antibiotics, have demonstrated significant potential in this area.[9] They exhibit potent activity against a spectrum of bacteria, especially Gram-positive strains, and some fungi.[10][11]

3.1 Mechanism of Antimicrobial Action

The primary mechanism of action for many antimicrobial quinoline derivatives is the inhibition of essential bacterial enzymes responsible for DNA synthesis and maintenance.[9]

  • DNA Gyrase (Topoisomerase II) and Topoisomerase IV: These enzymes are critical for bacterial DNA replication, repair, and recombination. DNA gyrase introduces negative supercoils into DNA, while topoisomerase IV is responsible for decatenating replicated chromosomes. By stabilizing the covalent complex formed between these enzymes and bacterial DNA, the quinoline derivatives inhibit their function, leading to a rapid bactericidal effect.[9] This mechanism is shared with established fluoroquinolone antibiotics.

3.2 Quantitative Antimicrobial Activity Data

The antimicrobial efficacy is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound/DerivativeTarget MicroorganismActivity (MIC in µg/mL)Reference
Benzylthio-quinoline (4d)Gram-positive strains0.5 - 1.0[10]
Benzoylthio-quinoline (4f)Gram-positive strains0.5 - 1.0[10]
8-Nitrofluoroquinolone (p-toluidine deriv.)S. aureus~2.0 - 5.0[12]
8-Nitrofluoroquinolone (p-chloroaniline deriv.)S. aureus~2.0 - 5.0[12]
N-(trifluoromethyl)phenyl pyrazole (6)E. faecium1.56[13]
N-(trifluoromethyl)phenyl pyrazole (6)B. subtilis1.56[13]

Note: While the table includes general quinoline derivatives to illustrate antimicrobial potential, specific MIC values for 8-trifluoromethylquinoline derivatives were not consistently available in the initial search results. The data presented reflects the broader class of compounds.

3.3 Key Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized procedure for determining the MIC of an antimicrobial agent.

  • Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., Staphylococcus aureus) in a suitable broth medium (e.g., Mueller-Hinton Broth), typically adjusted to a 0.5 McFarland standard.

  • Compound Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the 8-trifluoromethylquinoline test compound in the broth medium.

  • Inoculation: Add a standardized volume of the bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Controls: Include a positive control well (broth with inoculum, no compound) to ensure bacterial growth and a negative control well (broth only) to check for sterility. A reference antibiotic (e.g., ciprofloxacin) should also be tested.[10]

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

3.4 Visualizations: Mechanism and Experimental Workflow

antimicrobial_mechanism cluster_bacterium Bacterial Cell DNA Bacterial DNA Gyrase DNA Gyrase & Topoisomerase IV DNA->Gyrase Replication DNA Replication & Cell Division Gyrase->Replication Quinoline 8-CF3-Quinoline Derivatives Quinoline->Gyrase Inhibition

Caption: Inhibition of bacterial DNA gyrase and topoisomerase IV.

mic_workflow arrow arrow A Prepare serial dilutions of test compound in broth C Inoculate wells with bacteria A->C B Prepare standardized bacterial inoculum B->C D Incubate plate for 18-24h C->D E Observe wells for turbidity (growth) D->E F Determine lowest concentration with no visible growth E->F

Caption: Workflow for MIC determination via broth microdilution.

Neuroprotective Activity

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss. The pathology often involves oxidative stress, enzymatic dysfunction, and protein misfolding.[14][15] Quinoline derivatives, including those with trifluoromethyl groups, are being investigated for their potential to counteract these processes.[14]

4.1 Mechanisms of Neuroprotection

The neuroprotective effects of these compounds are often multifunctional:

  • Enzyme Inhibition: Derivatives have been designed to inhibit key enzymes implicated in neurodegeneration, such as acetylcholinesterase (AChE), monoamine oxidase B (MAO-B), and catechol-O-methyltransferase (COMT).[14] Inhibition of AChE increases acetylcholine levels, a strategy used in Alzheimer's therapy, while MAO-B inhibition can reduce oxidative stress.

  • Antioxidant Activity: The quinoline scaffold can act as a radical scavenger, mitigating the damaging effects of oxidative stress caused by reactive oxygen species (ROS).[14] This is a crucial protective mechanism as oxidative damage is a common feature of neuronal injury.[16]

  • Cytosolic Phospholipase A2 (cPLA2) Inhibition: The inhibitor arachidonyl trifluoromethyl ketone (AACOCF3) has been shown to be neuroprotective after spinal cord injury by inhibiting cPLA2, an enzyme whose activity leads to the release of arachidonic acid, a precursor to inflammatory mediators and free radicals.[17]

4.2 Quantitative Neuroprotective Activity Data

Quantitative data often involves IC50 values for the inhibition of specific enzymes.

Compound ClassTarget EnzymeActivityReference
8-HydroxyquinolylnitroneshBChE (human Butyrylcholinesterase)Micromolar Inhibition[18]
8-HydroxyquinolylnitroneshAChE / hMAO-A/BModest Micromolar Inhibition[18]
Quinolines (Designed)AChE, MAO-B, COMTPredicted Inhibition (Docking)[14]

4.3 Key Experimental Protocol: Neuroprotection Against Oxidative Stress

This assay evaluates a compound's ability to protect neuronal cells from death induced by an oxidative stressor.

  • Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y or PC12) in appropriate medium.

  • Pre-treatment: Seed cells in a 96-well plate. After 24 hours, pre-treat the cells with various concentrations of the 8-trifluoromethylquinoline derivative for 1-2 hours.

  • Induction of Injury: Induce oxidative stress by adding a neurotoxin such as 6-hydroxydopamine (6-OHDA) or hydrogen peroxide (H2O2) to the wells (excluding the negative control wells).[18]

  • Incubation: Incubate the cells for 24 hours.

  • Viability Assessment: Assess cell viability using the MTT assay, as described in Section 2.3, or by using fluorescent probes that measure cell death (e.g., 7-aminoactinomycin D).[18]

  • Data Analysis: Compare the viability of cells pre-treated with the test compound to cells treated with the neurotoxin alone. A significant increase in viability indicates a neuroprotective effect.

4.4 Visualization: Neuroprotective Mechanisms of Action

neuroprotection_mechanism cluster_neuron Neuron ROS Oxidative Stress (ROS) Apoptosis Neuronal Apoptosis & Damage ROS->Apoptosis Enzymes AChE, MAO-B Enzymes->Apoptosis Quinoline 8-CF3-Quinoline Derivatives Quinoline->ROS Scavenging Quinoline->Enzymes Inhibition

Caption: Key neuroprotective mechanisms of quinoline derivatives.

Other Reported Biological Activities

Beyond the major areas of anticancer, antimicrobial, and neuroprotective research, 8-trifluoromethylquinoline derivatives have been investigated for other potential therapeutic applications.

  • Larvicidal Activity: Aryl hydrazones derived from 8-trifluoromethyl quinoline have been synthesized and tested for their larvicidal activity against mosquito species like Anopheles arabiensis, a vector for malaria.[1]

  • Anti-inflammatory and Analgesic Activity: The quinoline scaffold is known to be associated with anti-inflammatory and analgesic properties, and derivatives are being explored for these effects.[1]

  • Antimalarial Activity: Quinoline-based compounds, such as chloroquine and mefloquine, are famous for their antimalarial properties, and research into new derivatives, including those with fluorine substitutions, is ongoing.[1][10]

Conclusion

The strategic incorporation of an 8-trifluoromethyl group onto the quinoline scaffold yields a class of compounds with significant and diverse biological potential. These derivatives have demonstrated potent anticancer activity through multiple mechanisms, including kinase inhibition and the induction of apoptosis. Their structural similarity to fluoroquinolones underpins their promise as novel antimicrobial agents capable of targeting essential bacterial enzymes. Furthermore, their ability to inhibit key enzymes in neurodegenerative pathways and mitigate oxidative stress highlights their potential as neuroprotective agents. While further research, including in vivo studies and toxicological profiling, is necessary, 8-trifluoromethylquinoline derivatives represent a highly promising and versatile platform for the development of next-generation therapeutics.

References

The Multifaceted Mechanisms of Action of Quinoline-3-Carboxylic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of a diverse range of therapeutic agents. Its derivatives have demonstrated remarkable efficacy as antibacterial, anticancer, antiviral, and neuroprotective agents. This technical guide provides an in-depth exploration of the core mechanisms of action of quinoline-3-carboxylic acids, presenting key quantitative data, detailed experimental protocols for target validation, and visual representations of the associated signaling pathways.

Antibacterial Mechanism: Inhibition of Bacterial Type II Topoisomerases

The hallmark of quinolone antibiotics is their ability to inhibit DNA gyrase (in Gram-negative bacteria) and topoisomerase IV (in Gram-positive bacteria).[1][2] These enzymes are crucial for managing DNA topology during replication and transcription.[1] Quinolones stabilize the enzyme-DNA complex, which obstructs these processes, leading to double-stranded DNA breaks and subsequent bacterial cell death.[1] The carboxylic acid group at the C-3 position is essential for this activity.[1]

Quantitative Data: DNA Gyrase Inhibition

The following table summarizes the inhibitory activity of selected quinoline derivatives against DNA gyrase.

CompoundTarget OrganismIC₅₀ (µM)Reference
7-(thiazol-2-yl)aminoquinoline-3-carboxylic acid derivative 14 E. coli3.39[3]
Ofloxacin analog 1 M. tuberculosis10.0 (µg/mL)[2]
7-thiazoxime quinolone 28 M. tuberculosis27-28[2]
Quinoline hybrid 8b S. aureus (ATPase)1.89[4]
Quinoline hybrid 9c S. aureus (ATPase)2.73[4]
Quinoline hybrid 9d S. aureus (ATPase)2.14[4]
Experimental Protocol: DNA Gyrase Supercoiling Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

Materials:

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Relaxed plasmid DNA (prepared by treating supercoiled plasmid with topoisomerase I)

  • E. coli DNA gyrase

  • Assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol)

  • Test compounds dissolved in DMSO

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., ethidium bromide)

Procedure:

  • Prepare reaction mixtures containing assay buffer, relaxed plasmid DNA, and various concentrations of the test compound.

  • Add DNA gyrase to initiate the reaction. A no-enzyme control and a no-inhibitor control should be included.

  • Incubate the reaction at 37°C for a specified time (e.g., 1 hour).

  • Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).

  • Analyze the DNA topology by agarose gel electrophoresis.

  • Stain the gel with a DNA staining agent and visualize under UV light. The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the no-inhibitor control.

  • The IC₅₀ value is determined by quantifying the band intensities and plotting the percentage of inhibition against the compound concentration.

experimental_workflow_dna_gyrase cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis relaxed_dna Relaxed Plasmid DNA mixture Reaction Mixture (Buffer, DNA, Compound) relaxed_dna->mixture gyrase DNA Gyrase incubation Incubate at 37°C gyrase->incubation compounds Test Compounds compounds->mixture mixture->incubation electrophoresis Agarose Gel Electrophoresis incubation->electrophoresis visualization Gel Visualization (UV Light) electrophoresis->visualization quantification Band Quantification & IC₅₀ Calculation visualization->quantification

Figure 1. Experimental workflow for the DNA gyrase supercoiling assay.

Anticancer and Antiviral Mechanism: Inhibition of Dihydroorotate Dehydrogenase (DHODH)

Certain quinoline carboxylic acids act as potent inhibitors of human dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[5][6] By blocking DHODH, these compounds deplete the cellular pool of pyrimidines necessary for DNA and RNA synthesis, thereby arresting cell growth and proliferation.[1] This mechanism is effective against rapidly dividing cancer cells and has also been shown to have broad-spectrum antiviral activity.[5] The carboxylate group of the quinoline is crucial as it can form a salt bridge with an arginine residue in the enzyme's binding pocket.[1]

Quantitative Data: DHODH Inhibition

The following table presents the DHODH inhibitory activity of various quinoline-4-carboxylic acid analogs.

CompoundDHODH IC₅₀ (nM)Reference
Brequinar-[6]
Analog 3 250 ± 110[6]
Analog 41 9.71 ± 1.4[6]
Analog 43 26.2 ± 1.8[6]
1,7-Naphthyridine 46 28.3 ± 3.3[7]
4-Quinoline carboxylic acid analog 1 260[5]
4-Quinoline carboxylic acid analog 2 1.0[5]
Experimental Protocol: DHODH Enzyme Assay

This assay measures the reduction of a substrate by DHODH, which can be monitored spectrophotometrically.

Materials:

  • Recombinant human DHODH

  • Dihydroorotate (DHO)

  • Coenzyme Q₁₀ (CoQ₁₀) or another suitable electron acceptor (e.g., 2,6-dichloroindophenol, DCIP)

  • Assay buffer (e.g., 100 mM HEPES pH 8.0, 150 mM KCl, 0.1% Triton X-100)

  • Test compounds dissolved in DMSO

  • Spectrophotometer

Procedure:

  • Prepare reaction mixtures in a microplate containing assay buffer, DHO, CoQ₁₀, and various concentrations of the test compound.

  • Initiate the reaction by adding DHODH.

  • Monitor the reduction of the electron acceptor over time by measuring the decrease in absorbance at a specific wavelength (e.g., 600 nm for DCIP).

  • The rate of the reaction is calculated from the linear portion of the absorbance versus time plot.

  • The percentage of inhibition is calculated relative to a no-inhibitor control.

  • The IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

signaling_pathway_dhodh q3ca Quinoline-3-Carboxylic Acid dhodh DHODH q3ca->dhodh Inhibition dho Dihydroorotate oro Orotate dho->oro Oxidation ump UMP oro->ump ... dna_rna DNA & RNA Synthesis ump->dna_rna cell_growth Cell Proliferation & Virus Replication dna_rna->cell_growth

Figure 2. Signaling pathway of DHODH inhibition by quinoline-3-carboxylic acids.

Anticancer Mechanism: Inhibition of Protein Kinase CK2

Derivatives of 3-quinoline carboxylic acid have been identified as inhibitors of the constitutively active Ser/Thr protein kinase CK2.[8] CK2 is overexpressed in many cancers and is involved in the regulation of numerous cellular processes, including cell growth, proliferation, and apoptosis.[8] Inhibition of CK2 by these compounds represents a promising strategy for cancer therapy.

Quantitative Data: Protein Kinase CK2 Inhibition

The following table lists the IC₅₀ values for various 3-quinoline carboxylic acid derivatives against protein kinase CK2.

CompoundCK2 IC₅₀ (µM)Reference
Tetrazolo-quinoline-4-carboxylic acid 6b 0.8[9]
2-aminoquinoline-3-carboxylic acid derivatives0.65 - 18.2[10]
7-bromo-2-oxo-1,2-dihydroquinoline-3-carboxylic acid 93 >33 (22% inhibition at 33 µM)[9]
Experimental Protocol: In Vitro Kinase Assay

This assay measures the phosphorylation of a substrate peptide by CK2 in the presence of an inhibitor.

Materials:

  • Recombinant human protein kinase CK2

  • CK2-specific substrate peptide (e.g., RRRADDSDDDDD)

  • [γ-³²P]ATP or [γ-³³P]ATP

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

  • Test compounds dissolved in DMSO

  • Phosphocellulose paper and wash buffer (e.g., 75 mM phosphoric acid)

  • Scintillation counter

Procedure:

  • Prepare reaction mixtures containing assay buffer, substrate peptide, ATP (including radiolabeled ATP), and various concentrations of the test compound.

  • Initiate the reaction by adding CK2.

  • Incubate the reaction at 30°C for a specified time (e.g., 10-20 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively with wash buffer to remove unincorporated radiolabeled ATP.

  • Quantify the amount of incorporated radioactivity on the paper using a scintillation counter.

  • The percentage of inhibition is calculated relative to a no-inhibitor control.

  • The IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration.

Neuromodulatory and Immunomodulatory Mechanisms

A prominent endogenous member of this chemical class, kynurenic acid (a quinoline-4-carboxylic acid), is a tryptophan metabolite with diverse biological activities. It acts as an antagonist at excitatory amino acid receptors, particularly the NMDA receptor, and as an agonist for the G protein-coupled receptor 35 (GPR35).[11] These actions contribute to its neuroprotective, anticonvulsant, and immunomodulatory effects.[12]

Quantitative Data: GPR35 Activation and NMDA Receptor Binding

The following table summarizes the activity of kynurenic acid and related compounds at GPR35 and NMDA receptors.

CompoundTargetAssay TypePotency (EC₅₀/IC₅₀/Kᵢ)Reference
Kynurenic AcidhGPR35Ca²⁺/Aequorin39 µM (EC₅₀)[13]
Kynurenic AcidrGPR35Ca²⁺/Aequorin7 µM (EC₅₀)[13]
Kynurenic AcidmGPR35Ca²⁺/Aequorin11 µM (EC₅₀)[13]
ZaprinasthGPR35β-arrestin-2~4 µM (pEC₅₀ = 5.4)[11]
ZaprinastrGPR35β-arrestin-2~0.08 µM (pEC₅₀ = 7.1)[11]
3S,4aR,6S,8aR-6-phosphonomethyl-decahydroisoquinoline-3-carboxylic acidNMDA-RVoltage Clampkₒₙ 1.1x10⁶ M⁻¹s⁻¹; kₒff 0.2 s⁻¹[14]
Quinolinic AcidNMDA-ROocyte expressionWeak agonist (mM range)[15]
Experimental Protocol: GPR35 Activation - β-Arrestin-2 Interaction Assay

This assay measures the recruitment of β-arrestin-2 to the activated GPR35 receptor, often using a technology like Bioluminescence Resonance Energy Transfer (BRET).

Materials:

  • HEK293 cells

  • Expression vectors for GPR35 fused to a BRET donor (e.g., Renilla luciferase, Rluc)

  • Expression vectors for β-arrestin-2 fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP)

  • Cell culture and transfection reagents

  • BRET substrate (e.g., coelenterazine h)

  • Test compounds

  • Plate reader capable of measuring dual-emission luminescence

Procedure:

  • Co-transfect HEK293 cells with the GPR35-Rluc and β-arrestin-2-YFP constructs.

  • Plate the transfected cells in a microplate and incubate for 24-48 hours.

  • Replace the culture medium with a suitable assay buffer.

  • Add various concentrations of the test compound to the wells.

  • Add the BRET substrate (coelenterazine h).

  • Measure the luminescence signals at two wavelengths (one for the donor and one for the acceptor).

  • Calculate the BRET ratio (acceptor emission / donor emission). An increase in the BRET ratio indicates agonist-induced interaction between GPR35 and β-arrestin-2.

  • The EC₅₀ value is determined by plotting the change in BRET ratio against the compound concentration.

signaling_pathway_gpr35 kyna Kynurenic Acid gpr35 GPR35 kyna->gpr35 Activation g_protein Gαi/o / Gα13 gpr35->g_protein Coupling b_arrestin β-Arrestin-2 gpr35->b_arrestin Recruitment adenylate_cyclase Adenylate Cyclase g_protein->adenylate_cyclase Inhibition inflammation Inflammatory Response (e.g., ↓ TNF-α) b_arrestin->inflammation Modulation camp cAMP camp->inflammation Modulation

Figure 3. Signaling pathway of GPR35 activation by kynurenic acid.

Conclusion

The quinoline-3-carboxylic acid framework serves as a versatile template for the development of drugs with diverse mechanisms of action. From the well-established inhibition of bacterial topoisomerases to the more recently explored modulation of DHODH, protein kinases, and G protein-coupled receptors, these compounds continue to be a rich source of therapeutic innovation. The data and protocols presented in this guide offer a comprehensive overview for researchers engaged in the discovery and development of novel agents based on this important scaffold. Further exploration of the structure-activity relationships within each target class will undoubtedly lead to the generation of next-generation therapeutics with improved potency, selectivity, and safety profiles.

References

Potential Therapeutic Targets of 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid is a heterocyclic compound frequently utilized as a foundational scaffold in medicinal chemistry for the development of novel therapeutic agents.[1][2] While direct therapeutic applications of this specific molecule are not extensively documented, its structural framework is integral to a class of potent enzyme inhibitors. This technical guide delineates the most prominent potential therapeutic target for derivatives of this quinoline-based scaffold: Dihydroorotate Dehydrogenase (DHODH). This enzyme is a key player in the de novo pyrimidine biosynthesis pathway, a critical process for cell proliferation.[3] Consequently, DHODH has emerged as a significant target for the development of anticancer and anti-inflammatory drugs.[3][4] This document provides an in-depth overview of DHODH as a therapeutic target, quantitative data on related quinoline-based inhibitors, detailed experimental protocols for assessing enzymatic inhibition, and visualizations of the relevant biological pathways and experimental workflows.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system is a privileged structure in drug discovery, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, antibacterial, and antimalarial properties.[5][6] The specific molecule, this compound, serves as a valuable fragment for chemical elaboration due to the presence of a trifluoromethyl group, which can enhance metabolic stability and binding affinity, and a carboxylic acid group, which often plays a crucial role in interacting with biological targets.[5]

Prime Therapeutic Target: Dihydroorotate Dehydrogenase (DHODH)

Extensive research into quinoline-4-carboxylic acid derivatives has identified Dihydroorotate Dehydrogenase (DHODH) as a primary therapeutic target.[3][7][8][9] DHODH is a mitochondrial enzyme that catalyzes the fourth step in the de novo synthesis of pyrimidines, specifically the oxidation of dihydroorotate to orotate.[3] This pathway is essential for the production of nucleotides required for DNA and RNA synthesis.

Rapidly proliferating cells, such as cancer cells, are highly dependent on the de novo pyrimidine synthesis pathway to meet their nucleotide demands.[3] Therefore, inhibiting DHODH leads to pyrimidine depletion, which in turn causes cell cycle arrest and inhibits cell growth.[3] This makes DHODH an attractive target for cancer therapy.[4] Furthermore, DHODH inhibition has shown promise in the treatment of autoimmune disorders.[3]

Mechanism of Action

DHODH inhibitors, including those with a quinoline-carboxylic acid core, typically bind to a hydrophobic channel on the enzyme, close to the ubiquinone binding site.[3] The carboxylic acid moiety is often crucial for activity, forming key electrostatic interactions with residues in the binding pocket, such as a salt bridge with an arginine residue (e.g., R136) and a hydrogen bond with a glutamine residue (e.g., Q47).[3] The quinoline scaffold itself occupies a largely hydrophobic pocket.[3] Brequinar, a well-known DHODH inhibitor that has undergone clinical trials, features a quinoline-4-carboxylic acid moiety.[4]

Quantitative Data for Representative Quinoline-Based DHODH Inhibitors

While no specific inhibitory data for this compound has been published, the following table summarizes the activity of structurally related quinoline-based compounds against DHODH. This data is presented to illustrate the potential potency that can be achieved from this scaffold.

Compound IDStructureDHODH IC₅₀ (nM)Cellular Assay (Cell Line)Cellular IC₅₀ (µM)Reference
Brequinar 2-fluoro-4'-(4-fluoro-[1,1'-biphenyl]-2-yl)-4-hydroxyquinoline-3-carboxylic acid~250HCT-116Not specified[3]
Analog 41 2-(3-fluoro-3'-methoxy-[1,1'-biphenyl]-4-yl)-4-hydroxyquinoline-3-carboxylic acid9.71 ± 1.4HCT-116Not specified[3][7]
Analog 43 2-(3'-ethoxy-3-fluoro-[1,1'-biphenyl]-4-yl)-4-hydroxyquinoline-3-carboxylic acid26.2 ± 1.8HCT-116Not specified[3][7]

Experimental Protocols

DHODH Enzyme Inhibition Assay

This protocol outlines a typical method for determining the in vitro inhibitory activity of compounds against human DHODH.

Objective: To determine the IC₅₀ value of a test compound against recombinant human DHODH.

Materials:

  • Recombinant human DHODH enzyme

  • Dihydroorotate (DHO)

  • Coenzyme Q10 (Decylubiquinone)

  • 2,6-dichloroindophenol (DCIP)

  • Assay buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)

  • Test compound dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a solution of the test compound at various concentrations in DMSO.

  • In a 96-well plate, add the assay buffer, recombinant DHODH enzyme, and Coenzyme Q10.

  • Add the test compound to the wells. A DMSO control should be included.

  • Initiate the reaction by adding a solution of DHO and DCIP.

  • Immediately measure the decrease in absorbance of DCIP at 600 nm over time using a microplate reader. The reduction of DCIP is coupled to the oxidation of DHO.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Plot the percentage of inhibition against the logarithm of the test compound concentration.

  • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular Proliferation Assay

This protocol describes a method to assess the anti-proliferative effects of a test compound on cancer cell lines.

Objective: To determine the GI₅₀ (concentration for 50% growth inhibition) of a test compound in a cancer cell line.

Materials:

  • Cancer cell line (e.g., HCT-116 for colon cancer, MIA PaCa-2 for pancreatic cancer)[3]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Test compound dissolved in DMSO

  • Resazurin-based reagent (e.g., alamarBlue) or MTT reagent

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compound. Include a DMSO vehicle control.

  • Incubate the plates for a specified period (e.g., 72 hours).

  • Add the resazurin-based reagent or MTT reagent to each well and incubate for a further 2-4 hours.

  • Measure the fluorescence (for resazurin) or absorbance (for MTT) using a microplate reader.

  • Calculate the percentage of cell growth inhibition relative to the DMSO control.

  • Plot the percentage of growth inhibition against the logarithm of the test compound concentration.

  • Determine the GI₅₀ value from the dose-response curve.

Visualizations

Signaling Pathway

DHODH_Pathway cluster_Mitochondrion Mitochondrial Inner Membrane cluster_Cytosol Cytosol cluster_Nucleus Nucleus DHODH DHODH Orotate Orotate DHODH->Orotate Product Dihydroorotate Dihydroorotate Dihydroorotate->DHODH Substrate UMP UMP Orotate->UMP Further Steps Quinoline_Inhibitor Quinoline-based Inhibitor Quinoline_Inhibitor->DHODH Inhibition Carbamoyl_Phosphate Carbamoyl Phosphate + Aspartate Carbamoyl_Phosphate->Dihydroorotate Multiple Steps DNA_RNA_Synthesis DNA & RNA Synthesis UMP->DNA_RNA_Synthesis Cell_Proliferation Cell Proliferation DNA_RNA_Synthesis->Cell_Proliferation

Caption: The role of DHODH in the de novo pyrimidine biosynthesis pathway and its inhibition.

Experimental Workflow

Screening_Workflow cluster_Design Compound Design & Synthesis cluster_Screening In Vitro Screening cluster_Optimization Lead Optimization cluster_Vivo In Vivo Evaluation Scaffold 4-Hydroxy-8-(trifluoromethyl) quinoline-3-carboxylic acid Scaffold Synthesis Chemical Synthesis of Analogs Scaffold->Synthesis Enzyme_Assay DHODH Enzyme Inhibition Assay Synthesis->Enzyme_Assay Cell_Assay Cellular Proliferation Assay Enzyme_Assay->Cell_Assay Active Compounds SAR Structure-Activity Relationship (SAR) Studies Cell_Assay->SAR SAR->Synthesis Feedback Loop ADMET ADMET Profiling SAR->ADMET Animal_Models Animal Models of Cancer/Autoimmunity ADMET->Animal_Models

Caption: A typical workflow for the discovery of DHODH inhibitors.

Logical Relationship

Logical_Relationship Scaffold 4-Hydroxy-8-(trifluoromethyl) quinoline-3-carboxylic acid Derivative Structurally Related Quinoline-3-Carboxylic Acid Derivatives Scaffold->Derivative Serves as a scaffold for Target Dihydroorotate Dehydrogenase (DHODH) Derivative->Target Act as inhibitors of Therapeutic_Area Potential Therapeutic Areas (Cancer, Autoimmune Diseases) Target->Therapeutic_Area Is a key target in

Caption: The relationship between the scaffold and its potential therapeutic application.

Conclusion

This compound is a valuable chemical scaffold for the development of novel therapeutics. Based on the extensive research on structurally related quinoline-carboxylic acids, Dihydroorotate Dehydrogenase (DHODH) stands out as a highly probable therapeutic target for derivatives of this scaffold. The inhibition of DHODH presents a promising strategy for the treatment of cancer and autoimmune diseases. Further investigation involving the synthesis and biological evaluation of derivatives of this compound is warranted to explore their full therapeutic potential as DHODH inhibitors.

References

The Rise of Trifluoromethylquinolines: A Technical Guide to Their Discovery and Application in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of the trifluoromethyl (CF3) group into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry. This powerful electron-withdrawing moiety can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Among the numerous heterocyclic systems, the quinoline nucleus has proven to be a privileged scaffold in drug discovery, boasting a wide range of pharmacological activities. The fusion of these two entities, giving rise to trifluoromethylquinolines, has yielded a plethora of potent and selective therapeutic agents, particularly in the realm of oncology. This technical guide provides an in-depth exploration of the discovery, synthesis, and biological evaluation of trifluoromethylquinolines, with a focus on their mechanisms of action as anticancer agents.

The Trifluoromethyl Group: A Game-Changer in Drug Design

The introduction of a trifluoromethyl group into a drug candidate can profoundly influence its pharmacokinetic and pharmacodynamic properties. Key advantages include:

  • Enhanced Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic cleavage by cytochrome P450 enzymes, leading to a longer in vivo half-life.

  • Increased Lipophilicity: The CF3 group increases the molecule's lipophilicity, which can improve its ability to cross cell membranes and enhance oral bioavailability.

  • Modulation of Electronic Properties: As a strong electron-withdrawing group, the CF3 moiety can alter the pKa of nearby functional groups, influencing their ionization state and interaction with biological targets.

  • Improved Binding Affinity: The unique steric and electronic properties of the CF3 group can lead to stronger and more specific interactions with protein binding pockets.

Synthesis of Trifluoromethylquinolines

The synthesis of trifluoromethylquinolines can be achieved through various strategies, often involving multi-step sequences. A common approach is the Gould-Jacobs reaction, which allows for the construction of the quinoline core.

Representative Synthetic Protocol: Synthesis of 2,8-Bis(trifluoromethyl)-4-quinolinol

A key intermediate in the synthesis of several bioactive trifluoromethylquinolines is 2,8-bis(trifluoromethyl)-4-quinolinol. A general protocol for its synthesis is as follows:

Reaction Scheme:

Experimental Protocol:

  • To a solution of polyphosphoric acid (637.7 mmol), add 2-(trifluoromethyl)aniline (77.6 mmol).[1]

  • To this mixture, add ethyl 4,4,4-trifluoroacetoacetate (77.7 mmol).[1]

  • Stir the reaction mixture vigorously at 150°C for 3 hours. Monitor the reaction progress using thin-layer chromatography (TLC).[1]

  • Upon completion, carefully pour the hot reaction mixture into iced distilled water with continuous stirring to precipitate the product.[1]

  • Collect the resulting yellow precipitate by vacuum filtration.

  • Wash the solid with cold distilled water to remove any remaining acid.

  • Dry the product under vacuum to yield 2,8-bis(trifluoromethyl)-4-quinolinol.[1]

This intermediate can be further modified, for example, by converting the hydroxyl group to a chlorine atom using phosphorus oxychloride, to enable subsequent nucleophilic substitution reactions for the synthesis of diverse derivatives.[2]

Biological Activity and Mechanisms of Action

Trifluoromethylquinolines have demonstrated significant therapeutic potential in several areas, most notably as anticancer agents. Their mechanisms of action are diverse and include the inhibition of crucial cellular processes like signal transduction and cell division.

Inhibition of c-Met Kinase Signaling Pathway

The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a critical role in cell proliferation, survival, and migration.[3] Aberrant activation of the c-Met signaling pathway is implicated in the development and progression of numerous cancers.[4] Several 3,5,7-trisubstituted quinolines bearing a trifluoromethyl group have been identified as potent and selective c-Met inhibitors.[5][6]

Signaling Pathway Diagram:

cMet_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular HGF HGF cMet c-Met Receptor HGF->cMet P1 P cMet->P1 P2 P cMet->P2 P3 P cMet->P3 PI3K PI3K P1->PI3K RAS RAS P2->RAS STAT3 STAT3 P3->STAT3 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Migration mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation Inhibitor Trifluoromethylquinoline Inhibitor Inhibitor->cMet

Caption: The HGF/c-Met signaling pathway and its inhibition by trifluoromethylquinolines.

Quantitative Data: c-Met Kinase Inhibitory Activity

Compoundc-Met IC50 (nM)Cell LineReference
21a <1.0-[5]
21b <1.0-[5][6]
21c <1.0-[5]
21l <1.0-[5]
27a <1.0-[5]
27b <1.0-[5]
27c <1.0-[5]
Inhibition of Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a pivotal role in cell division, making them an attractive target for anticancer drugs.[7][8] A series of novel trifluoromethylquinoline derivatives have been designed and synthesized as potent tubulin polymerization inhibitors, demonstrating remarkable antiproliferative activities against various cancer cell lines.[9][10] These compounds often bind to the colchicine binding site on β-tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Tubulin Dynamics Diagram:

tubulin_polymerization cluster_pool Tubulin Pool cluster_polymer Microtubule cluster_inhibitor Inhibition TubulinDimer αβ-Tubulin Dimer (GTP-bound) Microtubule Growing Microtubule TubulinDimer->Microtubule Microtubule->TubulinDimer Inhibitor Trifluoromethylquinoline Inhibitor Inhibitor->TubulinDimer Binds to Colchicine Site Inhibitor->Microtubule Inhibits Polymerization

Caption: Inhibition of tubulin polymerization by trifluoromethylquinolines.

Quantitative Data: Tubulin Polymerization Inhibitory Activity and Anticancer Efficacy

CompoundTubulin Polymerization IC50 (μM)Cancer Cell LineAntiproliferative IC50 (μM)Reference
4c 17 ± 0.3MDA-MB-231-[10]
5a -PC30.08 ± 0.01[9]
5a -K562-[9]
5a -HeLa-[9]
5a -A549-[9]

Experimental Protocols for Biological Evaluation

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[11]

  • Compound Treatment: Prepare serial dilutions of the trifluoromethylquinoline compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of DMSO as the test compounds) and an untreated control.[12]

  • Incubation: Incubate the plates for 48-72 hours.[11]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of a solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.[9][11]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[11] A reference wavelength of 630 nm can be used to correct for background absorbance.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion

Trifluoromethylquinolines represent a highly promising class of compounds in medicinal chemistry, with significant potential for the development of novel anticancer therapies. The strategic incorporation of the trifluoromethyl group confers advantageous physicochemical properties, leading to enhanced biological activity. The diverse mechanisms of action, including the potent inhibition of key signaling pathways like c-Met and the disruption of fundamental cellular processes such as tubulin polymerization, underscore the versatility of this scaffold. The synthetic accessibility of these compounds, coupled with robust in vitro evaluation methods, provides a solid foundation for further structure-activity relationship studies and the optimization of lead compounds. As our understanding of the complex biology of cancer continues to grow, the rational design of novel trifluoromethylquinoline derivatives is poised to deliver the next generation of targeted and effective cancer therapeutics.

References

The Trifluoromethyl Group: A Keystone in Modern Quinoline-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF3) group into the quinoline scaffold has emerged as a powerful and widely adopted strategy in medicinal chemistry. This enduring interest stems from the unique and profound influence of the CF3 group on the physicochemical and biological properties of the parent molecule. Its introduction can dramatically enhance metabolic stability, modulate lipophilicity, and improve binding affinity to biological targets, thereby transforming a promising compound into a viable drug candidate. This technical guide provides a comprehensive overview of the multifaceted role of the trifluoromethyl group in quinoline compounds, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key concepts.

Physicochemical Impact of the Trifluoromethyl Group

The trifluoromethyl group exerts its influence through a combination of potent electronic effects, steric bulk, and high lipophilicity. These characteristics collectively contribute to improved pharmacokinetic and pharmacodynamic profiles of quinoline-based drugs.

Electronic Effects

The CF3 group is a strong electron-withdrawing group due to the high electronegativity of the three fluorine atoms.[1][2] This property significantly impacts the electron density of the quinoline ring system, influencing its reactivity and basicity (pKa). The introduction of a CF3 group generally lowers the pKa of the quinoline nitrogen, making it less basic. This can be advantageous in drug design as it can alter the ionization state of the molecule at physiological pH, potentially affecting its solubility, membrane permeability, and interaction with biological targets.[3]

Lipophilicity

Lipophilicity, often quantified as the logarithm of the partition coefficient (logP), is a critical parameter for drug absorption, distribution, metabolism, and excretion (ADME). The trifluoromethyl group is highly lipophilic and its incorporation into a quinoline molecule typically increases the overall logP value.[3][4] This enhanced lipophilicity can facilitate the passage of the drug across biological membranes, such as the blood-brain barrier.[5] However, an excessive increase in lipophilicity can also lead to poor aqueous solubility and increased binding to plasma proteins, which may negatively impact bioavailability. Therefore, the strategic placement of the CF3 group is crucial for optimizing the lipophilicity of the drug candidate.

Metabolic Stability

One of the most significant contributions of the trifluoromethyl group to drug design is the enhancement of metabolic stability. The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, making the CF3 group highly resistant to enzymatic degradation, particularly oxidation by cytochrome P450 (CYP) enzymes.[5][6] By replacing a metabolically labile methyl or hydrogen group with a CF3 group, medicinal chemists can block common metabolic pathways, leading to a longer drug half-life, reduced clearance, and improved oral bioavailability.[6][7]

Quantitative Data on Trifluoromethylated Quinolines

To facilitate a comparative analysis, the following tables summarize key quantitative data for a selection of trifluoromethyl-substituted quinoline compounds, collated from various sources.

Table 1: Physicochemical Properties of Selected Trifluoromethyl-Substituted Quinolines

Compound NameSubstitution PatternMelting Point (°C)Boiling Point (°C)pKalogPReference(s)
2-(Trifluoromethyl)quinoline2-CF358-62---[3]
6-(Trifluoromethyl)quinoline6-CF3---3.25[3]
7-(Trifluoromethyl)quinoline7-CF365-67236.62.55 (Predicted)-[3]
8-Fluoro-2,3-dimethylquinolin-4-yl 4-(tert-butyl)benzoate8-F, 2,3-(CH3)2, 4-OCOC6H4-4-tBu171-173---[3]

Note: A hyphen (-) indicates that the data was not found in the surveyed literature.

Table 2: In Vitro Biological Activity of Selected Trifluoromethylated Quinoline Derivatives

CompoundBiological ActivityCell Line / OrganismIC50 (µM)Reference(s)
2-benzyl-1,1,1-trifluoro-3-(quinolin-2-yl)propan-2-olAnticancer-14.14 (LC50)[6]
Ethyl 6-(4-fluorophenyl)-4-hydroxy-2-methylquinoline-3-carboxylateAnticancerMDA-MB-468 (TNBC)2.5-5[8]
Ethyl 4-hydroxy-2-methyl-6-(p-tolyl)quinoline-3-carboxylateAnticancerMDA-MB-468 (TNBC)2.5-5[8]
8-fluoro-2,3-dimethylquinolin-4-yl 4-(tert-butyl)benzoateAntifungalS. sclerotiorum>80% inhibition at 50 µg/mL[9]
8-fluoro-2,3-dimethylquinolin-4-yl 4-fluorobenzoateAntifungalS. sclerotiorum>80% inhibition at 50 µg/mL[9]
2,8-bis(trifluoromethyl) quinoline-4-(N4-ethyl-5-nitroimidazolo) methyleneAntimalarialP. falciparum (D10)4.8 (µg/mL)[10]
2,8-bis(trifluoromethyl) quinoline-4-(5-pyrimidino) ketonesAntimalarialP. falciparum (D10)5.2 (µg/mL)[10]

Experimental Protocols

Detailed and reproducible experimental methodologies are fundamental to scientific research. This section provides protocols for key experiments relevant to the synthesis and evaluation of trifluoromethylated quinoline compounds.

Synthesis of 2-(Trifluoromethyl)quinoline (General Procedure)

This protocol describes a common method for the synthesis of 2-(trifluoromethyl)quinolines via the cyclization of anilines with trifluoromethyl-containing building blocks.

Materials:

  • Substituted aniline

  • Trifluoromethyl-β-diketone (e.g., 4,4,4-trifluoro-1-phenyl-1,3-butanedione)

  • Acid catalyst (e.g., polyphosphoric acid (PPA) or sulfuric acid)

  • Solvent (if necessary)

  • Standard laboratory glassware and heating apparatus

Procedure:

  • In a round-bottom flask, combine the substituted aniline (1.0 eq) and the trifluoromethyl-β-diketone (1.1 eq).

  • Slowly add the acid catalyst (e.g., PPA, 10-fold excess by weight) to the reaction mixture with stirring.

  • Heat the reaction mixture to 120-150 °C and maintain this temperature for the specified reaction time (typically 2-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 2-(trifluoromethyl)quinoline.

Determination of Lipophilicity (logP) by Shake-Flask Method

This protocol outlines the classic shake-flask method for determining the octanol-water partition coefficient (logP).[3][4]

Materials:

  • Trifluoromethyl-substituted quinoline compound

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Separatory funnel

  • Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

  • Prepare a stock solution of the test compound in either water or n-octanol.

  • Add a known volume of the stock solution to a separatory funnel containing known volumes of both n-octanol and water.

  • Shake the separatory funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning of the compound between the two phases.

  • Allow the two phases to separate completely.

  • Carefully collect samples from both the aqueous and n-octanol layers.

  • Determine the concentration of the compound in each phase using a suitable analytical method.

  • Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

  • The logP value is the base-10 logarithm of the partition coefficient.

In Vitro Metabolic Stability Assay using Liver Microsomes

This protocol describes a common in vitro assay to assess the metabolic stability of a compound in the presence of liver microsomes.[11][12][13][14]

Materials:

  • Trifluoromethyl-substituted quinoline compound

  • Liver microsomes (e.g., human, rat, or mouse)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Incubator or water bath at 37°C

  • Quenching solution (e.g., ice-cold acetonitrile containing an internal standard)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, pre-incubate the liver microsomes in phosphate buffer at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the test compound and the NADPH regenerating system to the microsome suspension.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to the quenching solution to stop the reaction.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

  • Determine the in vitro half-life (t1/2) from the slope of the linear regression line.

  • Calculate the intrinsic clearance (CLint) from the half-life and the protein concentration.

Visualizing Key Concepts with Graphviz

Diagrams are powerful tools for illustrating complex relationships and workflows. The following sections provide Graphviz (DOT language) scripts to generate diagrams for key concepts discussed in this guide.

General Synthetic Workflow for Trifluoromethylated Quinolines

G cluster_start Starting Materials Aniline Substituted Aniline Cyclization Acid-Catalyzed Cyclization (e.g., PPA, H2SO4) Aniline->Cyclization CF3_Diketone Trifluoromethyl-β-diketone CF3_Diketone->Cyclization Workup Aqueous Workup & Neutralization Cyclization->Workup Extraction Extraction with Organic Solvent Workup->Extraction Purification Column Chromatography Extraction->Purification Product Pure Trifluoromethylated Quinoline Purification->Product

Caption: General workflow for the synthesis of trifluoromethylated quinolines.

Impact of the Trifluoromethyl Group on Drug Properties

G cluster_properties Physicochemical Properties cluster_outcomes Pharmacological Outcomes CF3 Trifluoromethyl Group (-CF3) Lipophilicity Increased Lipophilicity (Higher logP) CF3->Lipophilicity Metabolic_Stability Enhanced Metabolic Stability (Blocks CYP Oxidation) CF3->Metabolic_Stability Electronic_Effects Strong Electron-Withdrawing Effect (Lower pKa) CF3->Electronic_Effects ADME Improved ADME Profile (Absorption, Distribution, Metabolism, Excretion) Lipophilicity->ADME Metabolic_Stability->ADME Binding Altered Target Binding Affinity Electronic_Effects->Binding Bioavailability Increased Bioavailability ADME->Bioavailability Binding->Bioavailability

Caption: Logical relationships of the CF3 group's impact on drug properties.

Experimental Workflow for In Vitro Metabolic Stability Assay

G Start Start: Test Compound (Trifluoromethylated Quinoline) Incubation Incubate with Liver Microsomes & NADPH at 37°C Start->Incubation Sampling Collect Aliquots at Different Time Points Incubation->Sampling Quenching Stop Reaction with Cold Acetonitrile Sampling->Quenching Centrifugation Centrifuge to Pellet Proteins Quenching->Centrifugation Analysis Analyze Supernatant by LC-MS/MS Centrifugation->Analysis Data_Processing Quantify Parent Compound & Calculate Half-life (t1/2) and Intrinsic Clearance (CLint) Analysis->Data_Processing End End: Metabolic Stability Profile Data_Processing->End

Caption: Workflow for determining in vitro metabolic stability.

Conclusion

The trifluoromethyl group has undeniably secured its place as a privileged substituent in the design and development of quinoline-based therapeutic agents. Its ability to confer enhanced metabolic stability, modulate lipophilicity, and influence electronic properties provides medicinal chemists with a powerful tool to overcome many of the challenges encountered in drug discovery. The quantitative data, detailed experimental protocols, and illustrative diagrams presented in this technical guide are intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in this exciting and impactful area of medicinal chemistry. A thorough understanding of the role of the trifluoromethyl group will continue to fuel the discovery of novel and effective quinoline-based drugs for a wide range of diseases.

References

Preliminary In-Vitro Screening of 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid is a synthetic organic compound belonging to the quinoline carboxylic acid class.[1] Quinoline derivatives are a well-established scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities. This particular compound is often utilized as a chemical fragment or building block in the synthesis of more complex molecules for drug discovery.[2] Its structural features, including the quinoline core, a trifluoromethyl group, and a carboxylic acid moiety, suggest potential for various biological interactions.

This technical guide outlines a proposed preliminary in-vitro screening workflow for this compound to elucidate its potential biological activities. While specific experimental data for this exact molecule is not extensively available in the public domain, the methodologies described herein are based on established protocols for the evaluation of related quinoline derivatives.

Compound Details:

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₁H₆F₃NO₃
Molecular Weight 257.17 g/mol
CAS Number 23779-95-5

Potential Biological Activities of Quinolone Carboxylic Acids

The quinoline carboxylic acid scaffold is associated with a broad spectrum of biological activities. Literature on related compounds suggests several potential areas for in-vitro investigation:

  • Anticancer Activity: Various quinoline derivatives have demonstrated cytotoxic effects against different cancer cell lines.[3] Potential mechanisms include the inhibition of protein kinases and dihydroorotate dehydrogenase.[4]

  • Enzyme Inhibition: The structural motifs present in the target molecule suggest it could be an inhibitor of various enzymes. For instance, some quinoline carboxylic acids are known to inhibit protein kinase CK2.

  • Antimicrobial Activity: The quinoline core is a key component of several antibacterial and antifungal agents.

Proposed In-Vitro Screening Workflow

A tiered approach to in-vitro screening is recommended to efficiently assess the biological potential of this compound.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary & Mechanistic Assays cluster_2 Tier 3: Lead Optimization A Compound Preparation and Quality Control B Cytotoxicity Assays (e.g., MTT, MTS) A->B C Broad-Spectrum Enzyme Inhibition Assays A->C D Antimicrobial Susceptibility Testing A->D E Cell Cycle Analysis B->E F Apoptosis Assays (e.g., Caspase Activity) B->F G Specific Kinase Inhibition Assays C->G H Mechanism of Action Studies (e.g., Membrane Permeability) D->H I Structure-Activity Relationship (SAR) Studies E->I F->I G->I H->I J In-vitro ADME/Tox Profiling I->J

Caption: Proposed tiered in-vitro screening workflow.

Experimental Protocols

Cytotoxicity Assays

A common primary screen is to assess the compound's general toxicity to living cells.

4.1.1. MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the wells and incubate for 24-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) value.

G A Seed cells in 96-well plate B Add serial dilutions of test compound A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Incubate for 2-4 hours D->E F Add solubilization solution E->F G Read absorbance at 570 nm F->G H Calculate IC50 G->H

Caption: Workflow for a standard MTT cytotoxicity assay.

Enzyme Inhibition Assays

Based on the activities of related compounds, screening against protein kinases is a logical step.

4.2.1. In-Vitro Kinase Inhibition Assay Protocol

  • Reaction Mixture Preparation: In a microplate, prepare a reaction mixture containing a peptide substrate, recombinant human kinase (e.g., CK2), ATP, and a suitable buffer.

  • Compound Addition: Add varying concentrations of this compound to the wells.

  • Initiation of Reaction: Initiate the kinase reaction by adding radiolabeled ATP (e.g., [γ-³²P]ATP).

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 10-30 minutes).

  • Termination and Detection: Stop the reaction and measure the incorporation of the radiolabel into the substrate using a suitable detection method (e.g., scintillation counting).

  • Data Analysis: Determine the IC₅₀ value for the inhibition of kinase activity.

Antimicrobial Susceptibility Testing

4.3.1. Broth Microdilution Protocol

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Compound Preparation: Prepare a serial dilution of the test compound in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., E. coli, S. aureus).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Potential Signaling Pathway Modulation

Should the compound exhibit significant cytotoxicity or kinase inhibition, further investigation into its effect on cellular signaling pathways would be warranted. For instance, inhibition of a key kinase could impact downstream signaling cascades.

G cluster_0 Potential Inhibition Point A Growth Factor B Receptor Tyrosine Kinase A->B C Signaling Cascade (e.g., MAPK/ERK) B->C D Transcription Factors C->D E Gene Expression D->E F Cell Proliferation / Survival E->F G 4-Hydroxy-8-(trifluoromethyl) quinoline-3-carboxylic acid G->C Inhibition

Caption: Hypothetical inhibition of a signaling pathway.

Conclusion

While direct in-vitro screening data for this compound is limited in publicly accessible literature, its chemical structure is suggestive of potential biological activity. The proposed screening cascade provides a systematic approach to characterizing its cytotoxic, enzyme inhibitory, and antimicrobial properties. Positive results in these preliminary assays would justify more in-depth mechanistic studies and exploration of its therapeutic potential. The protocols and workflows outlined in this guide serve as a foundational framework for initiating such an investigation.

References

In-Depth Technical Guide: Safety and Handling of 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid, a compound of interest in pharmaceutical research and development. Due to the limited availability of a complete Safety Data Sheet (SDS) for this specific compound, this document incorporates data from publicly available sources and safety information for structurally related quinoline derivatives to ensure a thorough understanding of its potential hazards and the necessary precautions.

Chemical Identification and Physical Properties

Identifier Value Source
IUPAC Name 4-oxo-8-(trifluoromethyl)-1H-quinoline-3-carboxylic acidPubChem[1]
Molecular Formula C11H6F3NO3PubChem[1]
CAS Number 23779-95-5PubChem[1]
Molecular Weight 257.16 g/mol PubChem

Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

Hazard Class Category Hazard Statement GHS Code
Acute Toxicity, Oral4Harmful if swallowedH302[1]
Skin Corrosion/Irritation2Causes skin irritationH315[1]
Serious Eye Damage/Eye Irritation2ACauses serious eye irritationH319[1]
Specific Target Organ Toxicity — Single Exposure3May cause respiratory irritationH335[1]

Signal Word: Warning

Hazard Pictograms:

  • Exclamation Mark

Toxicological Information

Handling and Storage

4.1. Safe Handling:

  • Engineering Controls: Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[3] Use local exhaust ventilation to control the release of dust or vapors.[4]

  • Procedural Controls: Avoid contact with skin and eyes.[5] Do not breathe dust.[6] Wash hands thoroughly after handling.[4] Do not eat, drink, or smoke in areas where this chemical is handled or stored.[4]

4.2. Storage:

  • Keep container tightly closed in a dry and well-ventilated place.[6]

  • Store locked up.[4]

  • Store in a cool place.

  • Incompatible Materials: Strong acids and strong bases.[6]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary defense against accidental exposure.[3]

Protection Type Specification Purpose
Eye/Face Protection Chemical splash goggles or a face shield worn over goggles.[3]Protects eyes from accidental splashes of solutions or contact with airborne powder.[3]
Hand Protection Nitrile or neoprene gloves.[3]Provides a barrier against skin contact.[3] Inspect gloves for any signs of degradation or punctures before use.
Body Protection Laboratory coat and, for larger quantities, a chemical-resistant apron.[3]Protects skin and personal clothing from contamination.[3]
Respiratory Protection For handling the solid, powdered form, an N95 (or higher) particulate respirator is recommended to prevent inhalation of dust particles.[3] When handling solutions that may generate vapors, an air-purifying respirator with organic vapor cartridges may be necessary.[3]

First Aid Measures

Immediate action is crucial in the event of exposure.

Exposure Route First Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][8] Seek immediate medical attention.[8]
Skin Contact Immediately wash skin with soap and plenty of water.[7] Remove contaminated clothing and shoes. If skin irritation occurs, get medical advice/attention.[6]
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing.[6] If not breathing, give artificial respiration. Get medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.

Experimental Protocols

7.1. General Risk Assessment Workflow

A thorough risk assessment should be conducted before handling any new chemical.[9][10] This involves identifying hazards, evaluating risks, and implementing control measures.

Risk_Assessment_Workflow cluster_assessment Risk Assessment Process start Start: New Experiment with Chemical sds_review Review Safety Data Sheet and Literature start->sds_review 1 hazard_id Identify Potential Hazards (Health, Physical, Environmental) sds_review->hazard_id 2 exposure_eval Evaluate Exposure Potential (Route, Duration, Frequency) hazard_id->exposure_eval 3 risk_char Characterize Risk (Likelihood & Severity) exposure_eval->risk_char 4 control_measures Define Control Measures (Engineering, Administrative, PPE) risk_char->control_measures 5 documentation Document Assessment control_measures->documentation 6 end_assessment Proceed with Experiment documentation->end_assessment 7

Caption: A stepwise workflow for conducting a chemical risk assessment.

7.2. Protocol for Handling Solid this compound

  • Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.).

  • Donning PPE: Put on all required personal protective equipment as outlined in Section 5.

  • Weighing: Perform all weighing operations within the chemical fume hood or a balance enclosure to minimize dust exposure. Use a micro-spatula to carefully transfer the solid to a tared weigh boat. Avoid creating dust clouds.

  • Transfer: Carefully transfer the weighed solid into the reaction vessel or solvent.

  • Cleanup: Decontaminate all surfaces and equipment that came into contact with the chemical. Dispose of contaminated disposables (gloves, weigh boats) in a designated hazardous waste container.[3]

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Wash hands thoroughly.

7.3. Protocol for Preparing a Solution

  • Preparation: Follow steps 1 and 2 from the solid handling protocol.

  • Solvent Dispensing: In the chemical fume hood, measure the required volume of the solvent and add it to the appropriate glassware.

  • Dissolving: Slowly add the pre-weighed solid this compound to the solvent while stirring.[3] This should be done in a manner that prevents splashing.[3] If necessary, use gentle heating or sonication to aid dissolution, ensuring adequate ventilation.

  • Storage and Labeling: Once dissolved, cap the container and clearly label it with the chemical name, concentration, solvent, date, and appropriate hazard warnings.

  • Cleanup and Disposal: Follow steps 5 and 6 from the solid handling protocol. Dispose of any waste solvent according to institutional guidelines.

Emergency Procedures

8.1. Spill Response

  • Minor Spill: For a small spill of solid material, carefully sweep it up, avoiding dust generation, and place it in a sealed container for disposal. For a small liquid spill, absorb it with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ventilate the area and decontaminate the spill surface.

  • Major Spill: Evacuate the area and prevent entry. Contact your institution's emergency response team.

8.2. Fire Response

  • Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam fire extinguisher.

  • In the event of a fire, wear self-contained breathing apparatus.

Logical Workflow for Chemical Handling

This diagram illustrates the logical steps for safely handling a chemical in a laboratory setting.

Chemical_Handling_Workflow cluster_workflow Safe Chemical Handling Workflow prep Preparation Phase ppe Don Personal Protective Equipment (PPE) prep->ppe handling Chemical Handling (Weighing, Transfer, Reaction) ppe->handling cleanup Decontamination and Cleanup handling->cleanup waste Waste Disposal (Segregate Hazardous Waste) cleanup->waste dof_ppe Doff PPE waste->dof_ppe wash Wash Hands dof_ppe->wash

Caption: A logical workflow for safe chemical handling in a lab.

This technical guide is intended to provide essential safety and handling information. It is not a substitute for a comprehensive risk assessment, which must be performed by qualified individuals for specific experimental procedures. Always consult your institution's safety guidelines and the most up-to-date safety information before working with any chemical.

References

Methodological & Application

Application Note & Synthesis Protocol: 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid is a crucial heterocyclic compound that serves as a key building block in medicinal chemistry and drug discovery.[1] Its quinoline core is a prevalent scaffold in a multitude of therapeutic agents, exhibiting a wide range of biological activities, including antimicrobial and anticancer properties.[2][3] The presence of the trifluoromethyl group at the 8-position significantly influences the molecule's lipophilicity and metabolic stability, often enhancing its pharmacological profile. This document provides a detailed protocol for the synthesis of this valuable compound, leveraging the robust and well-established Gould-Jacobs reaction.[4][5][6]

Reaction Principle: The Gould-Jacobs Reaction

The synthesis of the 4-hydroxyquinoline scaffold is efficiently achieved through the Gould-Jacobs reaction, a powerful method for constructing the quinoline ring system.[2][4] This reaction proceeds in two key stages:

  • Condensation: An aniline derivative, in this case, 2-(trifluoromethyl)aniline, undergoes a nucleophilic substitution reaction with diethyl ethoxymethylenemalonate (DEEM). This step forms an intermediate, diethyl 2-(((2-(trifluoromethyl)phenyl)amino)methylene)malonate.

  • Thermal Cyclization: The intermediate is then subjected to high temperatures, typically in a high-boiling solvent like diphenyl ether, to induce an intramolecular 6-electron cyclization.[2][6] This is followed by the elimination of ethanol to form the quinoline ring. Subsequent hydrolysis of the resulting ethyl ester yields the desired carboxylic acid.

Modern adaptations of this reaction often employ microwave irradiation to significantly reduce reaction times and improve yields.[7]

Experimental Workflow

The overall synthetic workflow is depicted below:

Synthesis_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization & Hydrolysis A 2-(Trifluoromethyl)aniline C Intermediate: Diethyl 2-(((2-(trifluoromethyl)phenyl)amino)methylene)malonate A->C Nucleophilic Substitution B Diethyl Ethoxymethylenemalonate (DEEM) B->C D Thermal Cyclization (High Temperature) C->D Heat E Ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate D->E F Saponification (e.g., NaOH) E->F Base G Final Product: This compound F->G

Caption: Synthetic workflow for this compound via the Gould-Jacobs reaction.

Detailed Synthesis Protocol

This protocol outlines the synthesis of this compound from 2-(trifluoromethyl)aniline and diethyl ethoxymethylenemalonate.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Quantity
2-(Trifluoromethyl)aniline88-17-5161.1210.0 g (62.1 mmol)
Diethyl ethoxymethylenemalonate (DEEM)87-13-8216.2214.8 g (68.3 mmol)
Diphenyl ether101-84-8170.21100 mL
Sodium hydroxide (NaOH)1310-73-240.0010.0 g
Hydrochloric acid (HCl), concentrated7647-01-036.46As needed
Ethanol (EtOH)64-17-546.07For washing
Deionized water7732-18-518.02As needed
Step-by-Step Procedure

Part A: Synthesis of Diethyl 2-(((2-(trifluoromethyl)phenyl)amino)methylene)malonate (Intermediate)

  • In a 250 mL round-bottom flask, combine 2-(trifluoromethyl)aniline (10.0 g, 62.1 mmol) and diethyl ethoxymethylenemalonate (14.8 g, 68.3 mmol).

  • Heat the mixture at 110-120 °C for 2 hours with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature. The resulting oil is the crude intermediate and can be used in the next step without further purification.

Part B: Cyclization and Saponification to this compound

  • To a 250 mL three-necked flask equipped with a reflux condenser and a thermometer, add diphenyl ether (100 mL) and heat to 250 °C.

  • Slowly add the crude intermediate from Part A to the hot diphenyl ether with vigorous stirring.

  • Maintain the reaction temperature at 250-260 °C for 30-45 minutes.[6] A precipitate will form as the cyclized product is generated.

  • Allow the reaction mixture to cool to below 100 °C.

  • Add petroleum ether or hexane to the cooled mixture to precipitate the product completely.

  • Filter the solid and wash with petroleum ether to remove the diphenyl ether. The solid is ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate.

  • Transfer the crude ester to a 500 mL flask. Add a solution of sodium hydroxide (10.0 g) in water (100 mL) and ethanol (100 mL).

  • Heat the mixture to reflux for 2 hours to facilitate saponification of the ester.

  • After cooling to room temperature, filter the solution to remove any insoluble impurities.

  • Acidify the filtrate to pH 2-3 with concentrated hydrochloric acid. A white precipitate of this compound will form.

  • Collect the solid by filtration, wash thoroughly with cold deionized water, and dry under vacuum at 60 °C.

Characterization

The identity and purity of the final product can be confirmed by the following methods:

  • Melting Point: The literature melting point can be used as an initial indicator of purity.

  • ¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons of the quinoline ring and a broad singlet for the carboxylic acid proton.

  • ¹³C NMR: The carbon NMR will show signals corresponding to the quinoline core, the trifluoromethyl group, and the carboxylic acid carbonyl.

  • Mass Spectrometry: The mass spectrum should exhibit the molecular ion peak corresponding to the calculated molecular weight of 257.16 g/mol .[8]

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the quinoline and carboxylic acid, and C-F stretching vibrations.

Safety and Handling Precautions

  • 2-(Trifluoromethyl)aniline: Toxic and an irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Diethyl ethoxymethylenemalonate: May cause eye and skin irritation. Use with adequate ventilation.

  • Diphenyl ether: Can cause irritation. The high temperatures used for the cyclization step require careful handling to avoid burns.

  • Sodium hydroxide and Hydrochloric acid: Corrosive. Handle with extreme care, wearing appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield of intermediateIncomplete reactionIncrease reaction time or temperature slightly. Ensure accurate stoichiometry.
Low yield of final productIncomplete cyclization or hydrolysisEnsure the cyclization temperature is maintained. Increase reflux time for saponification.
Product is difficult to purifyResidual diphenyl etherWash the filtered solid thoroughly with a non-polar solvent like petroleum ether or hexane.

Conclusion

The Gould-Jacobs reaction provides a reliable and effective method for the synthesis of this compound. This protocol offers a detailed, step-by-step guide for researchers in the field of medicinal chemistry and drug development, enabling the synthesis of this important molecular scaffold for further investigation and application.

References

Application Notes and Protocols for the Gould-Jacobs Cyclization in Quinoline-3-Carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Gould-Jacobs reaction is a powerful and versatile synthetic methodology for the preparation of quinolines, a heterocyclic scaffold of immense importance in medicinal chemistry and drug development. First reported in 1939, this reaction facilitates the synthesis of 4-hydroxyquinoline derivatives, which are key precursors to a wide array of biologically active compounds, including antibacterial, antimalarial, and anticancer agents. The core transformation involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by a thermal intramolecular cyclization to form the quinoline ring system. Subsequent hydrolysis of the resulting ester yields the desired quinoline-3-carboxylic acid.

This document provides detailed application notes and experimental protocols for the synthesis of quinoline-3-carboxylic acids via the Gould-Jacobs cyclization, with a focus on both traditional high-temperature methods and modern microwave-assisted techniques.

Reaction Mechanism and Pathway

The Gould-Jacobs reaction proceeds through a well-established multi-step mechanism:

  • Condensation: The reaction initiates with a nucleophilic attack of the aniline nitrogen onto the electrophilic carbon of diethyl ethoxymethylenemalonate (DEEM) or a similar malonic ester derivative. This is followed by the elimination of an alcohol molecule (typically ethanol) to form an anilidomethylenemalonate intermediate.[1][2]

  • Thermal Cyclization: The crucial ring-forming step is a 6-electron electrocyclization that requires high temperatures, often exceeding 250°C.[2] This intramolecular reaction leads to the formation of the quinoline ring. The high energy barrier for this step can be overcome using high-boiling point solvents or, more efficiently, through microwave irradiation.

  • Tautomerization: The cyclized product, an ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate, exists in tautomeric equilibrium with its enol form, ethyl 4-hydroxyquinoline-3-carboxylate.

  • Saponification: The ester group is then hydrolyzed, typically using a base like sodium hydroxide, to yield the corresponding carboxylic acid.[2]

Gould_Jacobs_Mechanism Aniline Aniline Plus1 + Aniline->Plus1 DEEM Diethyl ethoxymethylenemalonate Intermediate Anilidomethylenemalonate Intermediate DEEM->Intermediate Condensation (-EtOH) Plus1->DEEM CyclizedProduct Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate Intermediate->CyclizedProduct Thermal Cyclization (High Temp. or μW) (-EtOH) FinalProduct Quinoline-3-carboxylic acid CyclizedProduct->FinalProduct Saponification (e.g., NaOH, H₂O)

Gould-Jacobs Reaction Mechanism

Applications in Drug Development

The quinoline core is a privileged scaffold in medicinal chemistry, and the Gould-Jacobs reaction has been instrumental in the synthesis of numerous pharmaceutical agents.

  • Antibacterial Agents: The reaction is a cornerstone in the synthesis of quinolone and fluoroquinolone antibiotics.[3] Key precursors to drugs like nalidixic acid and ciprofloxacin are synthesized using this methodology.

  • Antimalarial Drugs: The synthesis of 4,7-dichloroquinoline, a crucial intermediate for the production of antimalarial drugs such as chloroquine, can be achieved through the Gould-Jacobs reaction.[2]

  • Anticancer Agents: Various substituted quinolines have demonstrated potent anticancer activity, and the Gould-Jacobs reaction provides a versatile route to explore novel derivatives for cancer therapy.

  • Other Therapeutic Areas: The adaptability of the quinoline scaffold has led to its investigation in a wide range of other therapeutic areas, including anti-inflammatory and antiviral drug discovery.

Data Presentation

The efficiency of the Gould-Jacobs cyclization is highly dependent on the reaction conditions and the nature of the substituents on the aniline starting material. The following tables summarize quantitative data from various studies.

Table 1: Comparison of Conventional Heating vs. Microwave Irradiation for the Synthesis of Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate from Aniline and DEEM[4]
EntryMethodTemperature (°C)Time (min)Pressure (bar)Isolated Yield (%)
1Microwave2501-1
2Microwave3001-37
3Microwave25020-11
4Microwave300202428
5Microwave3005-47
6ConventionalReflux in Dowtherm A30-60-Typically lower than optimized μW

Note: The conventional heating method often requires longer reaction times (hours) and can lead to lower yields compared to optimized microwave conditions.[4]

Table 2: Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives from Substituted Anilines via Microwave-Assisted Gould-Jacobs Reaction[1]
Aniline DerivativeProductReaction Time (min)Yield (%)
3-Chloroaniline3-Acetyl-4-hydroxy-7-chloroquinoline1585
4-Bromoaniline3-Acetyl-4-hydroxy-6-bromoquinoline1582
2-Methylaniline3-Acetyl-4-hydroxy-8-methylquinoline1588
4-Methoxyaniline3-Acetyl-4-hydroxy-6-methoxyquinoline1590
4-Nitroaniline3-Acetyl-4-hydroxy-6-nitroquinoline2075

Note: This table demonstrates the reaction's tolerance to both electron-donating and electron-withdrawing groups on the aniline ring under microwave conditions.

Experimental Protocols

The following are detailed protocols for the synthesis of quinoline-3-carboxylic acid derivatives using both conventional heating and microwave-assisted methods.

Experimental_Workflow Start Start Condensation Step 1: Condensation (Aniline + DEEM) Start->Condensation Cyclization Step 2: Cyclization Condensation->Cyclization Heating_Choice Choose Heating Method Cyclization->Heating_Choice Conventional Conventional Heating (High-boiling solvent) Heating_Choice->Conventional Method A Microwave Microwave Irradiation Heating_Choice->Microwave Method B Saponification Step 3: Saponification (Hydrolysis of Ester) Conventional->Saponification Microwave->Saponification Workup Step 4: Work-up and Purification Saponification->Workup End Final Product: Quinoline-3-carboxylic acid Workup->End

General Experimental Workflow
Protocol 1: Conventional High-Temperature Synthesis of Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate

This protocol utilizes a high-boiling point inert solvent to achieve the necessary temperature for cyclization.

Materials:

  • Substituted Aniline (1.0 eq)

  • Diethyl ethoxymethylenemalonate (DEEM) (1.0-1.2 eq)

  • High-boiling inert solvent (e.g., Diphenyl ether, Dowtherm A)

  • Round-bottom flask with reflux condenser

  • Heating mantle with temperature control

  • Stirrer

  • Hexane or Cyclohexane (for precipitation)

  • Filtration apparatus

Procedure:

Step 1: Condensation

  • In a round-bottom flask, combine the substituted aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).

  • Heat the mixture to 100-130°C with stirring for 1-2 hours. The evolution of ethanol indicates the progress of the reaction.

  • (Optional) Remove the ethanol byproduct under reduced pressure. The crude anilidomethylenemalonate intermediate can often be used directly in the next step.

Step 2: Cyclization

  • To the crude intermediate in the flask, add a high-boiling solvent such as diphenyl ether (approximately 5-10 mL per gram of intermediate).

  • Heat the mixture to a vigorous reflux (typically 250-260°C) and maintain this temperature for 30-60 minutes. Monitor the reaction by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature. The product may precipitate out.

  • Add a non-polar solvent like hexane or cyclohexane to facilitate further precipitation of the crude product.

  • Collect the solid by filtration and wash thoroughly with the non-polar solvent to remove the high-boiling point solvent.

  • Dry the crude ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate under vacuum.

Step 3: Saponification

  • Suspend the crude ester in a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for 1-2 hours until hydrolysis is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of approximately 4-5.

  • The quinoline-3-carboxylic acid will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Protocol 2: Microwave-Assisted Synthesis of Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate

This protocol offers a significant reduction in reaction time and often leads to improved yields.

Materials:

  • Substituted Aniline (e.g., 2.0 mmol)

  • Diethyl ethoxymethylenemalonate (DEEM) (e.g., 6.0 mmol, used in excess as both reagent and solvent)

  • Microwave vial (2-5 mL) with a magnetic stir bar

  • Microwave synthesis system

  • Ice-cold acetonitrile for washing

  • Filtration apparatus

Procedure:

Step 1 & 2: Condensation and Cyclization (One-Pot)

  • In a 2-5 mL microwave vial, add the substituted aniline (2.0 mmol) and diethyl ethoxymethylenemalonate (6.0 mmol).[5]

  • Seal the vial and place it in the microwave reactor.

  • Heat the mixture to the desired temperature (e.g., 250-300°C) and hold for the specified time (e.g., 1-20 minutes).[5] It is crucial to optimize the temperature and time for each specific substrate to maximize yield and minimize degradation.[5]

  • After the reaction is complete, cool the vial to room temperature. A precipitate of the product should form.

  • Filter the solid product and wash it with a small amount of ice-cold acetonitrile (e.g., 3 mL) to remove excess DEEM and byproducts.[5]

  • Dry the resulting solid under vacuum.

Step 3: Saponification

  • Follow the same procedure as described in Step 3 of Protocol 1.

Conclusion

The Gould-Jacobs cyclization remains a highly relevant and powerful tool for the synthesis of quinoline-3-carboxylic acids and their derivatives. While the classical thermal method is robust, the adoption of microwave-assisted synthesis offers significant advantages in terms of reaction efficiency, making it particularly suitable for modern drug discovery and development efforts. The protocols and data presented in these notes provide a comprehensive guide for researchers to effectively utilize this important reaction in their synthetic endeavors.

References

Application Notes and Protocols: 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid (BAY 2402234) in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid, also known as BAY 2402234 or Orludodstat, is a potent and selective inhibitor of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[1][2][3][4] DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[5][6][7] Rapidly proliferating cancer cells have a high demand for pyrimidines, making DHODH an attractive therapeutic target in oncology.[5][8] Inhibition of DHODH by BAY 2402234 effectively depletes the intracellular pool of pyrimidines, leading to cell cycle arrest and inhibition of tumor growth.[9] Notably, in myeloid malignancies such as Acute Myeloid Leukemia (AML), BAY 2402234 has been shown to not only inhibit proliferation but also to induce differentiation of cancer cells.[2][3][10]

These application notes provide a comprehensive overview of the use of BAY 2402234 in cancer research, including its mechanism of action, and detailed protocols for key in vitro and in vivo experiments.

Mechanism of Action

BAY 2402234 exerts its anticancer effects by targeting DHODH, the fourth enzyme in the de novo pyrimidine synthesis pathway. This pathway is responsible for the synthesis of uridine monophosphate (UMP), a precursor for all other pyrimidines.

Signaling Pathway of DHODH Inhibition by BAY 2402234

DHODH_Inhibition cluster_pathway De Novo Pyrimidine Synthesis cluster_inhibition Inhibition by BAY 2402234 cluster_effects Cellular Effects Dihydroorotate Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP Pyrimidine_Depletion Pyrimidine Depletion DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA BAY2402234 BAY 2402234 BAY2402234->Orotate Inhibition Cell_Cycle_Arrest Cell Cycle Arrest Pyrimidine_Depletion->Cell_Cycle_Arrest Differentiation Induction of Differentiation (e.g., in AML) Pyrimidine_Depletion->Differentiation Proliferation_Inhibition Inhibition of Proliferation Cell_Cycle_Arrest->Proliferation_Inhibition Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis proliferation_workflow start Start seed Seed cancer cells in 96-well plates start->seed incubate1 Incubate for 24 hours seed->incubate1 treat Treat cells with serial dilutions of BAY 2402234 incubate1->treat incubate2 Incubate for 72 hours treat->incubate2 add_reagent Add proliferation reagent (e.g., CellTiter-Glo®) incubate2->add_reagent incubate3 Incubate for 10 minutes add_reagent->incubate3 read Measure luminescence incubate3->read analyze Analyze data and calculate IC50 read->analyze end End analyze->end xenograft_workflow start Start inject Inject cancer cells subcutaneously into immunodeficient mice start->inject monitor Monitor tumor growth inject->monitor randomize Randomize mice into treatment groups when tumors reach a specific size monitor->randomize treat Administer BAY 2402234 or vehicle daily randomize->treat measure Measure tumor volume and body weight regularly treat->measure endpoint Continue treatment until study endpoint measure->endpoint collect Collect tumors and tissues for further analysis endpoint->collect end End collect->end

References

Application Notes and Protocols: 8-Hydroxyquinoline Derivatives as Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 8-hydroxyquinoline and its derivatives as potent antimicrobial agents. This document includes summaries of their efficacy, detailed experimental protocols for their evaluation, and visualizations of experimental workflows.

Introduction

8-Hydroxyquinoline (8HQ) and its derivatives are a class of heterocyclic compounds that have garnered significant attention for their broad-spectrum antimicrobial properties.[1][2][3] Their mechanism of action is often attributed to their ability to chelate metal ions that are essential for microbial enzyme function, thereby disrupting critical cellular processes and leading to cell death.[1][4][5] Structural modifications to the 8HQ scaffold have led to the development of numerous derivatives with enhanced efficacy and specificity against various pathogens, including bacteria and fungi.[6][7][8][9] Some derivatives have also shown promising activity against microbial biofilms, which are notoriously difficult to eradicate.[10][11][12][13]

Antimicrobial Efficacy of 8-Hydroxyquinoline Derivatives

The antimicrobial activity of 8-hydroxyquinoline derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following table summarizes the MIC values of selected 8-hydroxyquinoline derivatives against various bacterial and fungal strains.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
8-Hydroxyquinoline (8HQ)Staphylococcus aureus3.44 - 13.78 µM[14]
Enterococcus faecalis3.44 - 13.78 µM[14]
Candida albicans3.44 - 13.78 µM[14]
5,7-dichloro-8-hydroxy-2-methylquinoline (HQ-2)Mycobacterium tuberculosis0.1 µM[11][12]
Mycobacterium smegmatis1.56 µM[11][12]
Methicillin-sensitive S. aureus (MSSA)2.2 µM[11][12]
Methicillin-resistant S. aureus (MRSA)1.1 µM[11][12]
PH265Cryptococcus spp.0.5 - 1[15]
Candida auris0.5 - 1[15]
Candida haemulonii0.5 - 1[15]
PH276Cryptococcus spp.0.5 - 8[15]
Candida auris0.5 - 8[15]
Candida haemulonii0.5 - 8[15]
ClioquinolCandida spp.0.031 - 2[16]
NitroxolineCandida spp.1 - 4[16]
Quinolone coupled hybrid 5dGram-positive & Gram-negative strains0.125 - 8[7]
8-hydroxyquinoline derivative (5)Vibrio parahaemolyticus10⁻⁶[6]
Staphylococcus aureus10⁻⁶[6]
Hybrid 7bStaphylococcus aureus2[17]
Mycobacterium tuberculosis H37Rv10[17]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This protocol outlines the determination of the MIC of 8-hydroxyquinoline derivatives against bacteria and fungi, following standardized methods.[18][19][20][21][22]

Materials:

  • Test compounds (8-hydroxyquinoline derivatives)

  • Bacterial or fungal strains

  • Appropriate sterile broth medium (e.g., Cation-adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Sterile diluents (e.g., DMSO, water)

  • Spectrophotometer or microplate reader

  • Incubator

Procedure:

  • Preparation of Test Compound Stock Solution: Dissolve the 8-hydroxyquinoline derivative in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the test compound stock solution to the first well of each row to be tested, creating a 1:2 dilution.

  • Serial Dilutions:

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well.

    • Mix thoroughly and repeat this process across the plate to the desired final concentration, discarding 100 µL from the last well.

  • Inoculum Preparation:

    • Culture the microbial strain overnight in the appropriate broth.

    • Adjust the turbidity of the culture to a 0.5 McFarland standard.

    • Dilute the standardized inoculum to the final required concentration in the test broth (e.g., 5 x 10⁵ CFU/mL for bacteria).

  • Inoculation: Add 100 µL of the prepared inoculum to each well, bringing the total volume to 200 µL. This further dilutes the compound concentration by half.

  • Controls:

    • Growth Control: A well containing only broth and inoculum.

    • Sterility Control: A well containing only broth.

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis stock Prepare Compound Stock Solution serial_dilution Perform Serial Dilutions of Compound in Plate stock->serial_dilution plate_prep Prepare Microtiter Plate (100µL Broth/well) plate_prep->serial_dilution inoculum_prep Prepare and Standardize Microbial Inoculum inoculation Inoculate Wells with Standardized Inoculum inoculum_prep->inoculation serial_dilution->inoculation incubation Incubate Plate inoculation->incubation readout Visual or Spectrophotometric Reading (OD600) incubation->readout mic_determination Determine MIC readout->mic_determination Biofilm_Assay_Workflow cluster_setup Assay Setup cluster_staining Staining Procedure cluster_quantification Quantification inoculate Inoculate Plate and Add Test Compound incubate Incubate to Allow Biofilm Formation inoculate->incubate wash_planktonic Wash to Remove Planktonic Cells incubate->wash_planktonic stain Stain with 0.1% Crystal Violet wash_planktonic->stain wash_excess Wash to Remove Excess Stain stain->wash_excess solubilize Solubilize Bound Stain wash_excess->solubilize measure_abs Measure Absorbance (590 nm) solubilize->measure_abs Cytotoxicity_Assay_Workflow cluster_cell_culture Cell Culture and Treatment cluster_mtt_reaction MTT Reaction cluster_readout Measurement and Analysis seed_cells Seed Mammalian Cells in 96-well Plate treat_cells Treat Cells with Test Compounds seed_cells->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt incubate_mtt Incubate for Formazan Formation add_mtt->incubate_mtt solubilize_formazan Solubilize Formazan Crystals incubate_mtt->solubilize_formazan measure_absorbance Measure Absorbance (570 nm) solubilize_formazan->measure_absorbance analyze_data Calculate Cell Viability measure_absorbance->analyze_data Mechanism_of_Action cluster_actions Primary Actions cluster_consequences Cellular Consequences HQ_derivative 8-Hydroxyquinoline Derivative chelation Chelation of Essential Metal Ions (e.g., Fe²⁺, Zn²⁺) HQ_derivative->chelation membrane_damage Cell Wall and/or Membrane Damage HQ_derivative->membrane_damage enzyme_inhibition Inhibition of Metalloenzymes chelation->enzyme_inhibition membrane_disruption Loss of Membrane Integrity membrane_damage->membrane_disruption cell_death Microbial Cell Death enzyme_inhibition->cell_death membrane_disruption->cell_death

References

Application Notes and Protocols: 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid as a potential enzyme inhibitor. This document details its potential biological activities, protocols for its synthesis and use in enzyme inhibition assays, and its possible involvement in cellular signaling pathways.

Introduction

This compound is a quinoline derivative containing a trifluoromethyl group, a substitution known to enhance the pharmacological properties of compounds.[1] Quinoline-based molecules are a significant class of heterocyclic compounds that have shown a broad range of biological activities, including anticancer, and antibacterial properties.[2] They can exert their effects by targeting various enzymes and signaling pathways crucial for cell survival and proliferation.[2] This document outlines the potential of this compound as a subject for investigation in drug discovery, particularly in the context of enzyme inhibition.

Potential Enzyme Targets and Biological Activity

While specific enzyme inhibition data for this compound is not extensively available in the public domain, the broader class of quinoline carboxylic acid derivatives has been shown to inhibit several key enzymes. This suggests that this compound may also exhibit inhibitory activity against these or related enzymes.

Table 1: Inhibitory Activities of Structurally Related Quinoline Derivatives

Compound ClassTarget EnzymeIC50 ValuesReference
2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivativesSIRT132.6 µM[3]
SIRT233.5 µM[3]
SIRT37.2 µM[3]
3-Quinoline carboxylic acid derivativesProtein Kinase CK20.65 to 18.2 µM[4]
Quinoline-3-sulfonamidesLactate Dehydrogenase A (LDHA)as low as 2 nM[5][6][7]
4-Quinoline carboxylic acid analoguesDihydroorotate Dehydrogenase (DHODH)9.71 ± 1.4 nM and 26.2 ± 1.8 nM[8]
6-(4-phenoxyphenyl)-N-phenylquinolin-4-aminemTOR64 nM[8]

Experimental Protocols

Protocol 1: Synthesis of this compound via Gould-Jacobs Reaction

The Gould-Jacobs reaction is a widely used method for the synthesis of 4-hydroxyquinolines.[9][10][11] This protocol is a generalized procedure that can be adapted for the synthesis of the title compound.

Materials:

  • 2-Amino-1-(trifluoromethyl)benzene

  • Diethyl 2-(ethoxymethylene)malonate

  • High-boiling point solvent (e.g., Dowtherm A)

  • Sodium hydroxide

  • Hydrochloric acid

  • Ethanol

  • Standard laboratory glassware and heating apparatus

Procedure:

  • Condensation: In a round-bottom flask, combine 2-Amino-1-(trifluoromethyl)benzene and a slight excess of diethyl 2-(ethoxymethylene)malonate. Heat the mixture, typically at 100-150°C, for 1-2 hours to form the intermediate diethyl 2-(((2-(trifluoromethyl)phenyl)amino)methylene)malonate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cyclization: Add a high-boiling point solvent to the reaction mixture. Heat the solution to a high temperature (typically 240-260°C) to induce cyclization. This step should be performed in a fume hood with appropriate safety precautions. The cyclization will yield ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate.

  • Saponification: After cooling, the reaction mixture is treated with an aqueous solution of sodium hydroxide and heated to reflux to hydrolyze the ester to the corresponding carboxylic acid salt.

  • Acidification: Cool the reaction mixture and acidify with hydrochloric acid to precipitate the crude this compound.

  • Purification: The crude product can be collected by filtration and purified by recrystallization from a suitable solvent such as ethanol.

G

Protocol 2: General Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory potential of this compound against a target enzyme. Specific conditions such as substrate concentration, enzyme concentration, and buffer composition will need to be optimized for each specific enzyme.

Materials:

  • Purified target enzyme

  • Enzyme-specific substrate

  • This compound (dissolved in DMSO)

  • Assay buffer (optimized for the target enzyme)

  • 96-well microplate

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to obtain a range of concentrations for testing.

  • Assay Setup: In a 96-well microplate, add the assay buffer, the test compound at various concentrations, and the enzyme solution. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

  • Pre-incubation: Incubate the plate at the optimal temperature for the enzyme for a short period (e.g., 10-15 minutes) to allow the compound to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

  • Kinetic Measurement: Immediately measure the change in absorbance or fluorescence over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to the negative control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

G

Potential Signaling Pathway Involvement

Quinoline derivatives have been reported to modulate several critical signaling pathways involved in cancer cell proliferation, survival, and inflammation. While the specific effects of this compound are yet to be fully elucidated, it may potentially impact the following pathways:

  • PI3K/Akt/mTOR Pathway: This pathway is frequently dysregulated in cancer and plays a central role in cell growth, proliferation, and survival. Several quinoline derivatives have been identified as inhibitors of PI3K and mTOR.[8][12][13]

  • MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[14][15]

  • NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation and immune responses and is also implicated in cancer development and progression.[16][17][18]

G

Conclusion

This compound represents a promising scaffold for the development of novel enzyme inhibitors. Based on the activity of related compounds, it is a valuable candidate for screening against various kinases, dehydrogenases, and other enzymes implicated in diseases such as cancer and infectious diseases. The provided protocols offer a starting point for the synthesis and biological evaluation of this compound. Further investigation into its specific molecular targets and mechanism of action is warranted to fully understand its therapeutic potential.

References

Application Notes & Protocols for the Quantification of 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid is a quinoline derivative with potential applications in drug discovery and development.[1] Accurate and precise quantification of this compound in various matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

I. Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.[2]

PropertyValue
Molecular Formula C₁₁H₆F₃NO₃
Molecular Weight 257.16 g/mol
IUPAC Name 4-hydroxy-8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid
CAS Number 23779-95-5

II. Analytical Methods

Two primary analytical methods are proposed for the quantification of this compound:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely available method suitable for the quantification of the analyte in bulk material and simple matrices.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method ideal for the quantification of the analyte in complex biological matrices such as plasma, urine, and tissue homogenates.[3][4]

Data Presentation: Quantitative Method Performance

The following tables summarize the typical performance characteristics expected from the validated HPLC-UV and LC-MS/MS methods.

Table 1: HPLC-UV Method Performance Characteristics

ParameterExpected Performance
Linearity (r²) > 0.995
Range 0.1 - 100 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL
Limit of Detection (LOD) 0.03 µg/mL
Accuracy (% Bias) Within ±15% (±20% at LOQ)
Precision (% CV) < 15% (< 20% at LOQ)

Table 2: LC-MS/MS Method Performance Characteristics

ParameterExpected Performance
Linearity (r²) > 0.998
Range 1 - 1000 ng/mL
Limit of Quantification (LOQ) 1 ng/mL
Limit of Detection (LOD) 0.3 ng/mL
Accuracy (% Bias) Within ±15% (±20% at LOQ)
Precision (% CV) < 15% (< 20% at LOQ)
Matrix Effect Minimal and compensated by internal standard
Recovery Consistent and reproducible

III. Experimental Protocols

A. HPLC-UV Method Protocol

This protocol is designed for the quantification of this compound in a relatively clean sample matrix.

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (ACS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Internal Standard (IS): A structurally similar compound, such as another quinoline derivative, that is not present in the sample.

2. Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size).

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    Time (min) % B
    0.0 20
    10.0 80
    12.0 80
    12.1 20

    | 15.0 | 20 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: To be determined by UV scan of the analyte (typically between 250-350 nm for quinoline structures).

4. Sample Preparation:

  • Accurately weigh and dissolve the reference standard in methanol to prepare a stock solution (e.g., 1 mg/mL).

  • Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase.

  • For unknown samples, dissolve a known amount in the mobile phase.

  • Spike all standards and samples with the internal standard to a final concentration.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • Integrate the peak areas of the analyte and the internal standard.

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the analyte concentration.

  • Determine the concentration of the analyte in unknown samples using the calibration curve.

B. LC-MS/MS Method Protocol

This protocol is suitable for the sensitive and selective quantification of the analyte in biological matrices.

1. Materials and Reagents:

  • Same as HPLC-UV method.

  • Internal Standard (IS): A stable isotope-labeled version of the analyte is highly recommended (e.g., ¹³C₆- or ¹⁵N-labeled this compound). If unavailable, a close structural analog can be used.

  • Protein precipitation solvent (e.g., Acetonitrile with 1% formic acid).

2. Instrumentation:

  • LC-MS/MS system consisting of a UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • C18 reverse-phase UHPLC/HPLC column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

3. LC Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    Time (min) % B
    0.0 5
    2.5 95
    3.5 95
    3.6 5

    | 5.0 | 5 |

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

4. MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode (to be optimized by direct infusion of the analyte).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Analyte: Precursor ion (e.g., [M+H]⁺ or [M-H]⁻) → Product ion (determined by infusion and fragmentation).

    • Internal Standard: Precursor ion → Product ion.

  • Source Parameters: Optimize parameters such as capillary voltage, source temperature, desolvation gas flow, and collision energy for maximum signal intensity.

5. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma sample, add 150 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

6. Data Analysis:

  • Similar to the HPLC-UV method, use the peak area ratios of the analyte to the internal standard to construct a calibration curve and quantify the analyte in unknown samples.

IV. Visualizations

Experimental Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing start Start stock Prepare Stock Solution start->stock sample_prep Prepare Unknown Samples start->sample_prep cal_standards Prepare Calibration Standards stock->cal_standards spike_is Spike with Internal Standard cal_standards->spike_is sample_prep->spike_is filtration Filter Samples (0.45 µm) spike_is->filtration hplc_injection Inject into HPLC filtration->hplc_injection separation Chromatographic Separation (C18) hplc_injection->separation detection UV Detection separation->detection data_acq Data Acquisition detection->data_acq integration Peak Integration data_acq->integration calibration_curve Construct Calibration Curve integration->calibration_curve quantification Quantify Unknowns calibration_curve->quantification end End quantification->end

Caption: HPLC-UV analysis workflow.

LCMSMS_Workflow cluster_prep Sample Preparation (Biological Matrix) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Start sample_aliquot Aliquot Plasma Sample start->sample_aliquot add_is_precip Add IS in Acetonitrile sample_aliquot->add_is_precip vortex Vortex add_is_precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant_transfer Transfer Supernatant centrifuge->supernatant_transfer lc_injection Inject into LC supernatant_transfer->lc_injection separation Chromatographic Separation lc_injection->separation ionization Electrospray Ionization (ESI) separation->ionization msms_detection Tandem MS Detection (MRM) ionization->msms_detection integration Peak Integration msms_detection->integration calibration_curve Construct Calibration Curve integration->calibration_curve quantification Quantify Unknowns calibration_curve->quantification end End quantification->end

Caption: LC-MS/MS analysis workflow.

Logical Relationship Diagram

Method_Selection start Start: Need to Quantify Analyte matrix_complexity Complexity of Sample Matrix? start->matrix_complexity low_complexity Low (e.g., Bulk Drug, Simple Formulation) matrix_complexity->low_complexity Low high_complexity High (e.g., Plasma, Tissue) matrix_complexity->high_complexity High sensitivity_req Required Sensitivity? low_complexity->sensitivity_req lc_msms Select LC-MS/MS Method high_complexity->lc_msms high_sensitivity High (ng/mL or lower) sensitivity_req->high_sensitivity High low_sensitivity Low (µg/mL) sensitivity_req->low_sensitivity Low high_sensitivity->lc_msms hplc_uv Select HPLC-UV Method low_sensitivity->hplc_uv

Caption: Analytical method selection guide.

References

Application Notes and Protocols for Testing the Bioactivity of Novel Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the experimental design for evaluating the bioactivity of novel quinoline derivatives. Quinoline scaffolds are a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The versatile structure of the quinoline ring allows for various substitutions, enabling the fine-tuning of a compound's therapeutic effects.[1]

These application notes offer detailed methodologies for a panel of standard in vitro assays to determine the cytotoxic, antimicrobial, and antioxidant potential of new chemical entities based on the quinoline core. Adherence to these protocols will ensure the generation of reliable and reproducible data, which is crucial for the initial stages of drug discovery and development.

Experimental Workflow

The preclinical evaluation of novel quinoline derivatives follows a systematic, multi-stage process. This workflow is designed to efficiently assess the efficacy and potential toxicity of new compounds. It commences with cytotoxicity screening to determine the compound's effect on cell viability, followed by characterization of its antimicrobial and antioxidant properties.

Experimental Workflow for Bioactivity Testing of Novel Quinoline Derivatives cluster_0 Cytotoxicity Assessment cluster_1 Antimicrobial Activity cluster_2 Antioxidant Activity cluster_3 Data Analysis & Interpretation Cytotoxicity_Screening Initial Cytotoxicity Screening (e.g., MTT Assay) IC50_Determination IC50 Value Determination Cytotoxicity_Screening->IC50_Determination MIC_Assay Minimum Inhibitory Concentration (MIC) Assay Membrane_Integrity Membrane Integrity Assay (LDH Assay) IC50_Determination->Membrane_Integrity Disk_Diffusion Disk Diffusion Assay DPPH_Assay DPPH Radical Scavenging Assay ABTS_Assay ABTS Radical Scavenging Assay Data_Analysis Data Analysis and Interpretation

Figure 1: Experimental workflow for assessing the bioactivity of novel quinoline derivatives.

Cytotoxicity Assays

A primary step in evaluating any novel compound is to assess its potential toxicity to cells. This is often quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of a substance that reduces the viability of a cell population by 50%.[2]

MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3] Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals.[3] The amount of formazan produced is directly proportional to the number of viable cells.[4]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[2]

  • Compound Treatment: Treat the cells with various concentrations of the novel quinoline derivative and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.[2]

  • MTT Addition: Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method that measures the activity of lactate dehydrogenase released from damaged cells, which is an indicator of cytotoxicity.[6] LDH is a stable cytoplasmic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[7]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Sample Collection: After the desired incubation period, carefully collect 50 µL of the supernatant from each well and transfer it to a new 96-well plate.[6]

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (from a commercially available kit) to each well containing the supernatant.[6]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[6]

  • Stop Reaction: Add 50 µL of the stop solution from the kit to each well.[6]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[6]

  • Data Analysis: Determine cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control (cells lysed with a lysis buffer provided in the kit).[6]

Antimicrobial Activity Assays

Quinoline derivatives have shown significant potential as antimicrobial agents. The following assays are fundamental for determining the antimicrobial spectrum and efficacy of novel compounds.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[8]

Protocol:

  • Preparation of Serial Dilutions: Dispense 100 µL of sterile broth into each well of a 96-well microtiter plate. Add 100 µL of the stock solution of the quinoline derivative to the first well. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on.[8]

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours) and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[8]

  • Inoculation: Within 15 minutes of preparation, add 100 µL of the diluted bacterial suspension to each well of the microtiter plate. This will result in a final volume of 200 µL per well.[8] Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).[8]

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.[8]

  • Reading and Interpreting Results: After incubation, examine the plate for visible turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[8]

Disk Diffusion Assay

The disk diffusion assay is a qualitative or semi-quantitative method used to assess the susceptibility of bacteria to antimicrobial agents.[9] A paper disk impregnated with the test compound is placed on an agar plate inoculated with the test microorganism. The compound diffuses into the agar, and if it is effective, it will inhibit bacterial growth, resulting in a clear zone of inhibition around the disk.[10]

Protocol:

  • Inoculum Preparation: Prepare a bacterial inoculum as described in the MIC protocol (step 2).

  • Inoculation of Agar Plate: Dip a sterile cotton swab into the adjusted bacterial suspension and streak it evenly across the surface of a Mueller-Hinton agar plate to obtain a confluent lawn of growth.[9]

  • Placement of Disks: Aseptically place paper disks impregnated with a known concentration of the quinoline derivative onto the inoculated agar surface.[10]

  • Incubation: Invert the plates and incubate at 37°C for 16-18 hours.

  • Measurement and Interpretation: After incubation, measure the diameter of the zone of inhibition in millimeters. The size of the zone indicates the susceptibility of the bacterium to the compound.[10]

Antioxidant Activity Assays

Oxidative stress is implicated in numerous diseases, and compounds with antioxidant properties are of great therapeutic interest. The following assays are commonly used to evaluate the radical scavenging ability of novel compounds.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a popular method for assessing the antioxidant activity of compounds.[11] DPPH is a stable free radical that, when it reacts with an antioxidant, is reduced, leading to a color change from purple to yellow, which can be measured spectrophotometrically.[11]

Protocol:

  • Reagent Preparation: Prepare a stock solution of the quinoline derivative and a positive control (e.g., ascorbic acid) at various concentrations. Prepare a 0.1 mM solution of DPPH in methanol.[11]

  • Reaction Mixture: In a 96-well plate, mix the sample or control solutions with the DPPH working solution. Include a blank containing only the solvent.[11]

  • Incubation: Incubate the plate in the dark for 30 minutes.[11]

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a spectrophotometer.[11]

  • Data Analysis: Calculate the percentage of scavenging activity for each sample and determine the IC50 value.[11]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).[12] The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. The addition of an antioxidant reduces the ABTS•+, causing a decolorization that is measured spectrophotometrically.[12]

Protocol:

  • Reagent Preparation: Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution. Mix equal volumes and allow them to react in the dark for 12-16 hours to generate the ABTS•+ radical cation.[12] Dilute the ABTS•+ solution with a suitable buffer (e.g., PBS or ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.[12]

  • Reaction Mixture: Prepare a series of dilutions of the quinoline derivative and a reference standard (e.g., Trolox). In a 96-well microplate, add a small volume of the test compound or standard to the wells, followed by a larger volume of the diluted ABTS•+ working solution.[12]

  • Incubation: Incubate the plate at room temperature in the dark for a specified period (e.g., 6-30 minutes).[12]

  • Absorbance Measurement: Measure the absorbance of each well at 734 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of ABTS radical scavenging activity and determine the IC50 value.[12]

Potential Signaling Pathways

Quinoline derivatives can exert their biological effects through various mechanisms of action.[13] In cancer, for instance, they may interfere with DNA synthesis or modulate key signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT/mTOR and Ras/Raf/MEK pathways.[14][15] The following diagram illustrates a generalized signaling cascade that could be targeted by a novel quinoline derivative.

Potential Signaling Pathway Targeted by Quinoline Derivatives cluster_0 Upstream Signaling cluster_1 Intracellular Signaling Cascade cluster_2 Cellular Response Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis Quinoline_Derivative Novel Quinoline Derivative Quinoline_Derivative->PI3K Quinoline_Derivative->mTOR Quinoline_Derivative->Raf Quinoline_Derivative->MEK

References

Application Notes and Protocols for the Preparation of Stock Solutions of 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid is a quinoline derivative of interest in pharmaceutical research and drug development. Accurate and consistent preparation of stock solutions is critical for reliable experimental results. These application notes provide detailed protocols for the preparation, storage, and handling of stock solutions of this compound.

Compound Information:

PropertyValue
IUPAC Name 4-oxo-8-(trifluoromethyl)-1H-quinoline-3-carboxylic acid[1]
CAS Number 23779-95-5[1]
Molecular Formula C₁₁H₆F₃NO₃[1]
Molecular Weight 257.16 g/mol [1]
Appearance Off-white to white solid[2]

Safety Precautions

This compound is classified with the following hazards:

  • Harmful if swallowed. [1]

  • Causes skin irritation. [1]

  • Causes serious eye irritation. [1]

  • May cause respiratory irritation. [1]

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound. Work in a well-ventilated area, preferably a chemical fume hood.

Solubility Data

The solubility of this compound in common laboratory solvents is summarized below. It is important to note that quantitative solubility data for this specific compound is limited; therefore, some values are estimated based on structurally similar quinoline carboxylic acid derivatives.

SolventEstimated Solubility (mg/mL)Molar Concentration (mM) at Max SolubilityNotes
Dimethyl Sulfoxide (DMSO) ~30 - 50~117 - 194A structurally similar compound, Quinoline-4-carboxylic acid, has a reported solubility of 34 mg/mL in DMSO. Another derivative, Quinoline-8-carboxylic acid, is soluble at 50 mg/mL in DMSO with warming.[3][4] It is recommended to use fresh, anhydrous DMSO for optimal solubility.
Ethanol (EtOH) ~10 - 20~39 - 78A similar compound, 4-Hydroxy-2-isobutyl-8-(trifluoromethyl)quinoline-3-carboxylic acid, is reported to be soluble in ethanol.[5] The exact solubility is likely moderate.
Methanol (MeOH) ~5 - 15~19 - 58Solubility is expected to be slightly lower than in ethanol.
Acetone ~5 - 10~19 - 39Limited solubility is anticipated.
Acetonitrile (ACN) < 5< 19Likely to have low solubility.
Water < 0.1< 0.39The compound is expected to be poorly soluble in aqueous solutions at neutral pH.

Experimental Protocols for Stock Solution Preparation

Protocol for Preparing a 10 mM Stock Solution in DMSO

This protocol describes the preparation of 1 mL of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (MW: 257.16 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • 1.5 mL microcentrifuge tube or glass vial

  • Pipettors and sterile pipette tips

  • Vortex mixer

  • (Optional) Sonicator water bath

Procedure:

  • Calculate the required mass:

    • Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L * 0.001 L * 257.16 g/mol * 1000 mg/g = 2.57 mg

  • Weigh the compound: Carefully weigh out 2.57 mg of this compound using a calibrated analytical balance and transfer it to a 1.5 mL microcentrifuge tube or a clean, dry glass vial.

  • Add the solvent: Add 1.0 mL of anhydrous DMSO to the tube containing the compound.

  • Dissolve the compound:

    • Cap the tube securely and vortex for 1-2 minutes until the solid is completely dissolved.

    • Visually inspect the solution to ensure there are no visible particles.

    • If the compound does not dissolve completely, sonicate the solution in a water bath for 5-10 minutes at room temperature. Gentle warming (to no more than 40°C) can also aid dissolution.

  • Storage:

    • For short-term storage (up to one week), store the stock solution at 4°C, protected from light.

    • For long-term storage, aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol for Preparing a 5 mM Stock Solution in Ethanol

This protocol describes the preparation of 1 mL of a 5 mM stock solution in absolute ethanol.

Materials:

  • This compound (MW: 257.16 g/mol )

  • Absolute Ethanol (≥99.5%)

  • Calibrated analytical balance

  • 1.5 mL microcentrifuge tube or glass vial

  • Pipettors and sterile pipette tips

  • Vortex mixer

  • (Optional) Sonicator water bath

Procedure:

  • Calculate the required mass:

    • Mass (mg) = 0.005 mol/L * 0.001 L * 257.16 g/mol * 1000 mg/g = 1.29 mg

  • Weigh the compound: Accurately weigh 1.29 mg of this compound and place it in a suitable tube or vial.

  • Add the solvent: Dispense 1.0 mL of absolute ethanol into the tube.

  • Dissolve the compound:

    • Secure the cap and vortex the solution for 2-3 minutes.

    • If necessary, sonicate for 10-15 minutes to facilitate dissolution.

  • Storage:

    • Store the ethanolic stock solution at -20°C for long-term storage, protected from light. Avoid repeated freeze-thaw cycles.

Stability and Storage Recommendations

The stability of quinoline derivatives in solution can be affected by factors such as the solvent, storage temperature, and exposure to light.

ParameterRecommendationRationale
Storage Temperature -20°C or -80°C for long-term storage. 4°C for short-term (days).Lower temperatures slow down potential degradation processes.
Light Exposure Store solutions in amber vials or wrap clear vials in aluminum foil.Quinoline compounds can be photosensitive.
Freeze-Thaw Cycles Aliquot stock solutions into single-use volumes.Repeated freezing and thawing can lead to compound degradation and precipitation.
Solvent Choice Use anhydrous, high-purity solvents.Water content can affect the solubility and stability of the compound.

It is best practice to prepare fresh solutions for critical experiments. If a stock solution has been stored for an extended period, its integrity should be verified before use, for example, by analytical techniques such as HPLC.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for preparing a stock solution of this compound.

G cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage calc Calculate Mass weigh Weigh Compound calc->weigh add_solvent Add Solvent weigh->add_solvent vortex Vortex add_solvent->vortex sonicate Sonicate (if needed) vortex->sonicate aliquot Aliquot vortex->aliquot sonicate->aliquot store Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing stock solutions.

References

standard working concentrations for 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid in culture

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: this compound (CAS: 23779-95-5) is a compound for which specific biological activity and standard working concentrations in cell culture have not been extensively reported in publicly available scientific literature. The following application notes and protocols are based on data from structurally related quinoline derivatives. Researchers must perform their own dose-response experiments to determine the optimal working concentrations for their specific cell lines and assays.

Introduction

This compound is a quinoline derivative with potential applications in drug discovery. The quinoline scaffold is a key feature in many compounds with a wide range of biological activities, including anticancer properties. Several quinoline derivatives have been shown to exert their effects through mechanisms such as the inhibition of histone deacetylases (HDACs), which are critical regulators of gene expression and are often dysregulated in cancer. Given the absence of specific data for this compound, this document provides a guide for establishing effective working concentrations and outlines protocols for assessing its biological activity in vitro, based on the activities of related molecules.

Data Presentation: Cytotoxicity of Structurally Related Quinoline Derivatives

To estimate a suitable starting concentration range for this compound, the half-maximal inhibitory concentrations (IC50) of several related quinoline compounds from the literature are summarized below. These values typically fall within the low micromolar range.

Compound ClassSpecific Compound/DerivativeCell LineIC50 (µM)Reference
Quinoline-based N-hydroxycinnamamidesCompound 4a HeLa0.15[1]
Quinoline-based N-hydroxycinnamamidesCompound 4a A5490.21[1]
Quinoline-based N-hydroxycinnamamidesCompound 4a HCT1160.18[1]
8-substituted quinoline-2-carboxamidesCompound 21g HCT1160.050[2]
2,4-disubstituted quinoline-3-carboxylic acidsCompound 2f MCF-7Micromolar inhibition[3]
2,4-disubstituted quinoline-3-carboxylic acidsCompound 2l K562Micromolar inhibition[3]
Quinoline-based HDAC inhibitorsCompound 9w HeLa0.085[4]

Note: "Micromolar inhibition" indicates that the compounds were effective in the micromolar range, though a precise IC50 value was not provided in the abstract.

Based on this data, a starting concentration range of 0.1 µM to 50 µM is recommended for initial dose-response studies with this compound.

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay

This protocol describes a method to determine the concentration of this compound that inhibits cell viability by 50% (IC50).[5][6][7]

Materials:

  • Target adherent cell line (e.g., HeLa, A549, MCF-7)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Stock Solution Preparation:

    • Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mM).

    • Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Cell Seeding:

    • Harvest and count cells, ensuring viability is >95%.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the compound in complete growth medium from the 10 mM stock. A common dilution series for a starting range of 0.1 to 100 µM could be: 100, 50, 25, 12.5, 6.25, 3.13, 1.56, 0.78, 0.39, 0.1 µM.

    • Include a "vehicle control" (medium with the same final concentration of DMSO as the highest compound concentration, typically ≤ 0.5%) and a "medium only" blank.

    • Carefully remove the old medium from the wells and add 100 µL of the prepared compound dilutions.

    • Incubate the plate for 48 to 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 490 nm or 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percent viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.[8]

Protocol 2: Western Blot for HDAC Inhibition Analysis

This protocol is for investigating if this compound affects the acetylation of histones, a hallmark of HDAC inhibition.

Materials:

  • Target cell line

  • 6-well plates

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, buffers, and transfer system

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-acetyl-Histone H3, anti-Histone H3, anti-Actin or GAPDH

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed 1 x 10^6 cells per well in 6-well plates and allow them to attach overnight.

    • Treat cells with the compound at concentrations around the determined IC50 (e.g., 0.5x, 1x, 2x IC50) for a set time (e.g., 24 hours). Include a vehicle control.

    • Wash cells with ice-cold PBS and lyse with 150 µL of ice-cold RIPA buffer.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-acetyl-Histone H3 and a loading control) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply ECL substrate.

    • Capture the chemiluminescent signal and analyze the band intensities, normalizing to the loading control. An increase in acetylated Histone H3 would suggest HDAC inhibition.

Visualizations

G Experimental Workflow for IC50 Determination cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_stock Prepare 10 mM Stock in DMSO prep_dilutions Prepare Serial Dilutions (e.g., 0.1-100 µM) prep_stock->prep_dilutions prep_cells Culture and Harvest Target Cells seed_plate Seed Cells in 96-Well Plate (5k-10k cells/well) prep_cells->seed_plate incubate_24h Incubate 24h for Attachment seed_plate->incubate_24h treat_cells Treat Cells with Compound Dilutions incubate_24h->treat_cells prep_dilutions->treat_cells incubate_48_72h Incubate for 48-72 Hours treat_cells->incubate_48_72h add_mtt Add MTT Reagent (10-20 µL/well) incubate_48_72h->add_mtt incubate_2_4h Incubate 2-4 Hours add_mtt->incubate_2_4h dissolve Remove Medium, Add DMSO to Dissolve Formazan incubate_2_4h->dissolve read_plate Measure Absorbance (490 or 570 nm) dissolve->read_plate calc_viability Calculate % Viability vs. Vehicle Control read_plate->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve calc_ic50 Calculate IC50 via Non-linear Regression plot_curve->calc_ic50

Caption: Workflow for determining the IC50 value using an MTT assay.

G Hypothesized Signaling Pathway: HDAC Inhibition cluster_histone Chromatin State cluster_gene Gene Expression cluster_cell Cellular Outcome compound 4-Hydroxy-8-(trifluoromethyl) quinoline-3-carboxylic acid hdac HDAC1 compound->hdac Inhibition histones Histones hdac->histones Deacetylation acetyl_histones Acetylated Histones (e.g., Ac-H3) hdac->acetyl_histones Prevents Deacetylation chromatin Relaxed Chromatin acetyl_histones->chromatin transcription Gene Transcription (e.g., p21, Bax) chromatin->transcription cycle_arrest Cell Cycle Arrest transcription->cycle_arrest apoptosis Apoptosis transcription->apoptosis

Caption: Hypothesized pathway of HDAC inhibition leading to apoptosis.

References

purchasing research-grade 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Product Identifier

  • Chemical Name: 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid

  • CAS Number: 23779-95-5[1][2]

  • Molecular Formula: C₁₁H₆F₃NO₃[1][3]

  • Molecular Weight: 257.17 g/mol [1][3]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
IUPAC Name 4-oxo-8-(trifluoromethyl)-1H-quinoline-3-carboxylic acidPubChem[3]
Molecular Weight 257.17 g/mol ChemUniverse[1]
Molecular Formula C₁₁H₆F₃NO₃ChemUniverse[1]
Appearance White to off-white or faintly yellow crystalline powder (Predicted)
Purity (Typical) ≥97%ChemUniverse[1]

Biological Context and Potential Applications

This particular compound is often supplied as a chemical fragment or building block.[6][7] Its structure provides a valuable scaffold for medicinal chemists to design and synthesize more complex molecules with novel biological activities through molecular linking, expansion, and modification.[6][7] The trifluoromethyl group at the 8-position can enhance properties such as metabolic stability and membrane permeability, making it an attractive feature in drug design.

Given the lack of specific target and pathway information for this compound, researchers are encouraged to use it in screening assays to determine its biological activity. A potential starting point could be in areas where quinoline derivatives have shown promise, such as oncology, infectious diseases, and inflammation.

Purchasing and Handling Research-Grade Material

When purchasing this compound for research, it is crucial to select a grade appropriate for the intended application.

Understanding Chemical Grades:

  • Technical Grade: Suitable for industrial or general applications where high purity is not critical.[8][9]

  • Laboratory Grade: A grade of good quality, often used in educational settings, but the exact levels of impurities are unknown.[10]

  • ACS/Reagent Grade: High purity (typically ≥95%), meeting standards set by the American Chemical Society (ACS). This grade is suitable for most laboratory and analytical applications requiring quality and consistency.[8][11]

  • USP Grade: Meets the standards of the United States Pharmacopeia, ensuring high purity for pharmaceutical applications.[11][12]

For most in vitro and in vivo research applications, ACS/Reagent Grade or a purity level of ≥95% is recommended to ensure reproducibility and accuracy.[8][11][12] Always request a Certificate of Analysis (CoA) from the supplier to verify the identity, purity, and impurity profile of the specific lot being purchased.

G cluster_procurement Procurement Workflow Identify Need Identify Need Select Supplier Select Supplier Identify Need->Select Supplier Based on application Specify Grade Specify Grade Select Supplier->Specify Grade e.g., ACS/Reagent ≥95% Request CoA Request CoA Specify Grade->Request CoA Verify Purity Purchase Purchase Request CoA->Purchase Confirm Quality

Caption: Workflow for procuring research-grade chemicals.

General Experimental Protocols

Due to the limited specific data on this compound, the following are generalized protocols for initial characterization and screening.

1. Preparation of Stock Solutions

This protocol outlines the preparation of a high-concentration stock solution for use in biological assays.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile microcentrifuge tubes or vials

    • Calibrated analytical balance

    • Vortex mixer

  • Procedure:

    • Tare a sterile microcentrifuge tube on an analytical balance.

    • Carefully weigh out a precise amount of the compound (e.g., 5 mg).

    • Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).

      • Calculation: Volume (L) = Mass (g) / (Molar Mass ( g/mol ) * Molarity (mol/L))

      • For 5 mg at 10 mM: Volume = 0.005 g / (257.17 g/mol * 0.010 mol/L) = 0.001944 L = 1944 µL.

    • Add the calculated volume of DMSO to the tube containing the compound.

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be required.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

2. General Cell-Based Assay Protocol (Example: Cytotoxicity Screening)

This protocol provides a framework for assessing the compound's effect on cell viability using a reagent like MTT or PrestoBlue™.

  • Workflow:

G Seed Cells Seed Cells Incubate 24h Incubate 24h Seed Cells->Incubate 24h Allow attachment Treat Cells Treat Cells Incubate 24h->Treat Cells Add compound dilutions Incubate X h Incubate X h Treat Cells->Incubate X h e.g., 24, 48, 72h Add Reagent Add Reagent Incubate X h->Add Reagent e.g., MTT, PrestoBlue Incubate 1-4h Incubate 1-4h Add Reagent->Incubate 1-4h Color development Read Plate Read Plate Incubate 1-4h->Read Plate Spectrophotometer Analyze Data Analyze Data Read Plate->Analyze Data Calculate IC50

Caption: General workflow for a cell-based cytotoxicity assay.

  • Procedure:

    • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

    • Compound Preparation: Prepare a serial dilution of the compound stock solution in culture medium to achieve the final desired concentrations. Include a vehicle control (e.g., 0.1% DMSO).

    • Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound.

    • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

    • Viability Assessment: Add the viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

    • Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

    • Data Analysis: Normalize the results to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Safety and Handling

  • Hazard Statements: GHS hazard statements indicate that this compound may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[3]

  • Precautions:

    • Always work in a well-ventilated area or a chemical fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

    • Avoid inhalation of dust and contact with skin and eyes.

    • Refer to the Safety Data Sheet (SDS) provided by the supplier for complete safety and handling information.

References

Application Notes and Protocols for Assessing the Biological Activity of 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid is a quinoline derivative with potential for biological activity, given that similar quinoline structures have shown promise in various therapeutic areas.[1][2][3] The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting anticancer, antibacterial, anti-inflammatory, and enzyme-inhibitory properties.[1][4][5] This document provides detailed protocols for a series of assays to elucidate the biological activity of this compound, hereafter referred to as the "test compound."

The proposed assays will investigate three potential mechanisms of action:

  • Direct Enzyme Inhibition: Many quinoline derivatives function by directly inhibiting the activity of specific enzymes.[4][5] An enzyme inhibition assay will be employed to screen for such activity against a relevant target.

  • Target Engagement in a Cellular Context: To confirm that the test compound interacts with its intracellular target, a Cellular Thermal Shift Assay (CETSA) will be performed.[6][7][8] This assay measures the thermal stabilization of a target protein upon ligand binding.[6][9]

  • Modulation of Transcription Factor Activity: The test compound may also exert its effects by modulating signaling pathways that lead to changes in gene expression. A reporter gene assay will be used to assess the compound's impact on the activity of a specific transcription factor.[10][11][12]

Data Presentation

All quantitative data from the following experimental protocols should be summarized in clearly structured tables for easy comparison and analysis.

Table 1: Enzyme Inhibition Assay Data
Test Compound Concentration (µM)% Inhibition (Mean ± SD)IC₅₀ (µM)
0.1
1
10
50
100
Table 2: Cellular Thermal Shift Assay (CETSA) Data
TreatmentTemperature (°C)Relative Protein Abundance (Normalized to 37°C Control)Tagg Shift (°C)
Vehicle (DMSO)371.00
45
50
55
60
65
Test Compound (10 µM)37
45
50
55
60
65
Table 3: Reporter Gene Assay Data
Test Compound Concentration (µM)Luciferase Activity (RLU) (Mean ± SD)Fold Change vs. Vehicle
0 (Vehicle)1.0
0.1
1
10
50
100

Experimental Protocols

Enzyme Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of the test compound against a purified enzyme.[13][14] The specific enzyme and substrate will depend on the therapeutic area of interest. For this example, we will use a generic kinase assay format.

Materials:

  • Purified enzyme of interest

  • Enzyme-specific substrate

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Test compound (this compound) dissolved in DMSO

  • Positive control inhibitor

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader capable of luminescence detection

Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A common starting concentration range is 100 µM to 0.1 µM.

  • Reaction Setup:

    • Add 5 µL of kinase assay buffer to all wells.

    • Add 1 µL of the test compound dilution or DMSO (vehicle control) to the appropriate wells.

    • Add 2 µL of the substrate/ATP mixture in kinase assay buffer.

    • Initiate the reaction by adding 2 µL of the diluted enzyme in kinase assay buffer.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Detection:

    • Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[15]

G Enzyme Inhibition Assay Workflow A Prepare serial dilutions of test compound B Add buffer, compound, and substrate/ATP mix to wells A->B C Initiate reaction with enzyme B->C D Incubate at room temperature C->D E Stop reaction and deplete ATP (ADP-Glo™ Reagent) D->E F Generate luminescent signal (Kinase Detection Reagent) E->F G Measure luminescence F->G H Calculate % inhibition and determine IC₅₀ G->H

Caption: Workflow for the enzyme inhibition assay.

Cellular Thermal Shift Assay (CETSA)

This protocol is designed to verify the direct binding of the test compound to its target protein within intact cells.[6][7][8][16]

Materials:

  • Cell line expressing the target protein

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Test compound dissolved in DMSO

  • Protease inhibitor cocktail

  • Lysis buffer (e.g., PBS with 0.4% NP-40 and protease inhibitors)

  • PCR tubes or 96-well PCR plate

  • Thermocycler

  • Centrifuge

  • SDS-PAGE equipment

  • Western blot equipment and reagents

  • Primary antibody specific to the target protein

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Cell Treatment:

    • Culture cells to ~80% confluency.

    • Treat cells with the test compound at a desired concentration (e.g., 10 µM) or with DMSO (vehicle control) for 1-2 hours in serum-free medium.

  • Heating:

    • Harvest the cells, wash with PBS, and resuspend in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 37°C to 65°C) for 3 minutes in a thermocycler, followed by cooling for 3 minutes at room temperature.[9][16]

  • Cell Lysis:

    • Lyse the cells by adding lysis buffer and performing three freeze-thaw cycles (liquid nitrogen and a 37°C water bath).[7]

  • Separation of Soluble and Precipitated Proteins:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.[7]

  • Protein Analysis:

    • Collect the supernatant containing the soluble proteins.

    • Determine the protein concentration of each sample.

    • Analyze the samples by SDS-PAGE and Western blotting using an antibody against the target protein.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • For each treatment condition, normalize the band intensity at each temperature to the intensity at 37°C.

    • Plot the normalized protein abundance against the temperature to generate a melting curve.

    • Determine the aggregation temperature (Tagg) and the shift in Tagg induced by the test compound.

G Cellular Thermal Shift Assay (CETSA) Workflow A Treat cells with test compound or vehicle B Harvest and resuspend cells A->B C Heat cell suspension at various temperatures B->C D Lyse cells (freeze-thaw) C->D E Separate soluble and precipitated proteins by centrifugation D->E F Analyze soluble fraction by Western blot for target protein E->F G Quantify band intensities and plot melting curve F->G H Determine Tagg shift G->H

Caption: Workflow for the Cellular Thermal Shift Assay.

Reporter Gene Assay

This protocol is used to determine if the test compound can modulate the activity of a specific transcription factor.[10][11][12][17][18] This example uses a luciferase-based reporter system.

Materials:

  • Cell line suitable for transfection

  • Reporter plasmid containing a promoter with binding sites for the transcription factor of interest, driving the expression of a reporter gene (e.g., firefly luciferase).

  • Control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase) for normalization.

  • Transfection reagent (e.g., Lipofectamine™)

  • Complete cell culture medium

  • Test compound dissolved in DMSO

  • Dual-Luciferase® Reporter Assay System (Promega) or similar

  • White, opaque 96-well plates

  • Luminometer

Protocol:

  • Transfection:

    • Seed cells in a 96-well plate.

    • Co-transfect the cells with the reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

    • Incubate for 24-48 hours.

  • Compound Treatment:

    • Remove the transfection medium and replace it with fresh medium containing serial dilutions of the test compound or DMSO (vehicle control).

    • Incubate for an appropriate duration (e.g., 6-24 hours) to allow for changes in gene expression.

  • Cell Lysis:

    • Wash the cells with PBS.

    • Add passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.

  • Luciferase Assay:

    • Transfer the cell lysate to a white, opaque 96-well plate.

    • Add the Luciferase Assay Reagent II (LAR II) to measure firefly luciferase activity.

    • Add the Stop & Glo® Reagent to quench the firefly luciferase reaction and measure Renilla luciferase activity.

  • Data Acquisition: Measure the luminescence for both firefly and Renilla luciferases using a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the fold change in normalized luciferase activity for each test compound concentration relative to the vehicle control.

G Reporter Gene Assay Workflow A Co-transfect cells with reporter and control plasmids B Incubate for 24-48 hours A->B C Treat cells with test compound or vehicle B->C D Incubate for 6-24 hours C->D E Lyse cells D->E F Measure firefly and Renilla luciferase activity E->F G Normalize firefly to Renilla activity F->G H Calculate fold change relative to vehicle G->H

Caption: Workflow for the Reporter Gene Assay.

Signaling Pathway Hypothesis

Based on the activities of related quinoline compounds, a plausible hypothesis is that this compound could inhibit a kinase involved in a pro-inflammatory signaling pathway, such as the NF-κB pathway. Inhibition of an upstream kinase (e.g., IKK) would prevent the phosphorylation and subsequent degradation of IκB, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes.

G Hypothetical Signaling Pathway Inhibition cluster_0 Hypothetical Signaling Pathway Inhibition Pro-inflammatory Stimulus Pro-inflammatory Stimulus Receptor Receptor Pro-inflammatory Stimulus->Receptor IKK IKK Receptor->IKK IκB IκB IKK->IκB phosphorylates IKK->IκB leads to degradation NF-κB NF-κB IκB->NF-κB sequesters Pro-inflammatory Genes Pro-inflammatory Genes NF-κB->Pro-inflammatory Genes translocates to nucleus and activates transcription Test Compound Test Compound Test Compound->IKK inhibits

Caption: Hypothetical inhibition of the NF-κB pathway.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common and established method is the Gould-Jacobs reaction. This involves the condensation of 2-(trifluoromethyl)aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization to form the ethyl ester intermediate, ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate. Subsequent hydrolysis (saponification) of the ester yields the final carboxylic acid product.

Q2: What are the critical steps in the Gould-Jacobs synthesis of this compound?

The synthesis can be broken down into three main stages:

  • Condensation: The initial reaction between 2-(trifluoromethyl)aniline and DEEM to form the anilidomethylenemalonate intermediate.

  • Cyclization: High-temperature thermal cyclization of the intermediate to form the quinoline ring system.

  • Hydrolysis: Saponification of the ethyl ester to the final carboxylic acid.

Q3: How does the trifluoromethyl group at the 8-position affect the reaction?

The trifluoromethyl group is a strong electron-withdrawing group. In the Gould-Jacobs reaction, such groups on the aniline ring can deactivate the ring system, making the cyclization step more challenging and potentially leading to lower yields compared to anilines with electron-donating groups.[1] More forcing conditions, such as higher temperatures or longer reaction times, may be necessary.

Q4: What are the common side reactions to be aware of?

A primary side reaction is the formation of dark-colored tarry materials due to decomposition at the high temperatures required for cyclization.[1] Another potential side reaction, especially under high pressure and temperature, is the decarboxylation of the 3-carboalkoxy group, leading to the formation of 4-hydroxy-8-(trifluoromethyl)quinoline.[1]

Q5: Can microwave heating be used to improve the reaction?

Yes, microwave irradiation can be a valuable tool to improve the Gould-Jacobs reaction. It often leads to significantly shorter reaction times and can improve yields by providing rapid and uniform heating, which can minimize the formation of degradation byproducts.[2][3]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Ethyl Ester Intermediate Incomplete condensation of starting materials.Ensure a 1:1 molar ratio of 2-(trifluoromethyl)aniline to diethyl ethoxymethylenemalonate. Heat the mixture at 125°C for at least one hour to ensure the formation of the anilidomethylenemalonate intermediate.
Incomplete cyclization.The cyclization step requires high temperatures. Ensure the reaction mixture reaches and is maintained at 250-255°C. The use of a high-boiling inert solvent like Dowtherm A is crucial for stable and even heating.[2]
Degradation of product at high temperatures.Optimize the heating time. Prolonged heating at high temperatures can lead to decomposition. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.[3] Consider using microwave heating for shorter reaction times.[3]
Formation of Dark Tarry Materials Decomposition of starting materials or product at high temperatures.Use a high-boiling inert solvent (e.g., Dowtherm A) to prevent localized overheating.[1] Minimize the reaction time at the highest temperature.[3] Running the reaction under an inert atmosphere (e.g., nitrogen) can also help.
Product is Difficult to Purify Presence of residual high-boiling solvent.After precipitation of the crude product with a non-polar solvent like hexane, wash the solid thoroughly with the same solvent to remove any remaining high-boiling solvent.
Presence of unreacted starting materials or side products.Recrystallization from a suitable solvent (e.g., ethanol) or column chromatography may be necessary for further purification.
Incomplete Hydrolysis of the Ethyl Ester Insufficient base or reaction time.Use a sufficient excess of sodium hydroxide (e.g., a 4% solution in aqueous ethanol). Monitor the reaction by TLC until the starting ester is no longer detectable. A typical reflux time is around 5 hours.
Steric hindrance of the ester group.If standard hydrolysis conditions are ineffective, consider using harsher conditions such as a higher concentration of NaOH or a higher boiling point solvent mixture. However, be mindful of potential side reactions.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate

This protocol is adapted from the synthesis of the 7-(trifluoromethyl) isomer and is expected to give a high yield.

Materials:

  • 2-(Trifluoromethyl)aniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Dowtherm A (high-boiling inert solvent)

  • Hexane

Procedure:

  • Condensation: In a round-bottom flask, combine 2-(trifluoromethyl)aniline (1 equivalent) and diethyl ethoxymethylenemalonate (1 equivalent).

  • Heat the mixture at 125°C for 1 hour. Ethanol will be evolved during this step.

  • Cyclization: To the resulting crude anilidomethylenemalonate intermediate, add Dowtherm A (approximately 5 mL per gram of aniline).

  • Heat the mixture to 255°C and maintain this temperature for 2.5 hours.

  • Work-up and Purification: Cool the reaction mixture to room temperature.

  • Dilute the mixture with hexane to precipitate the product.

  • Stir for 5-10 minutes.

  • Filter the precipitated solid and wash thoroughly with hexane to remove the Dowtherm A.

  • Dry the solid to obtain the crude product. Further purification can be achieved by recrystallization from ethanol or by column chromatography.

Protocol 2: Hydrolysis of Ethyl 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate

Materials:

  • Ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate

  • 4% Sodium hydroxide in aqueous ethanol

  • Concentrated Hydrochloric Acid

  • Ethanol

Procedure:

  • Saponification: Suspend the ethyl ester (1 equivalent) in a 4% solution of sodium hydroxide in aqueous ethanol.

  • Reflux the mixture for approximately 5 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Work-up and Purification: Cool the reaction mixture to room temperature.

  • Acidify the mixture to a low pH with concentrated hydrochloric acid. This will precipitate the carboxylic acid.

  • Collect the solid by filtration.

  • Wash the solid with water.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Quantitative Data

The following table summarizes the effect of reaction conditions on the yield of the cyclized product in a typical Gould-Jacobs reaction, highlighting the importance of optimizing temperature and time.

EntryTemperature (°C)Time (min)Pressure (bar)Yield of Cyclized Product (%)
1250131
230011037
32501572
4300152428
530051647

Data adapted from a study on a similar quinoline synthesis, illustrating general trends.[2]

Visualizations

Gould_Jacobs_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Hydrolysis start 2-(Trifluoromethyl)aniline + Diethyl Ethoxymethylenemalonate intermediate Anilidomethylenemalonate Intermediate start->intermediate Heat (125°C, 1h) cyclization Ethyl 4-Hydroxy-8-(trifluoromethyl) quinoline-3-carboxylate intermediate->cyclization Heat in Dowtherm A (255°C, 2.5h) final_product 4-Hydroxy-8-(trifluoromethyl) quinoline-3-carboxylic acid cyclization->final_product NaOH/EtOH, H₂O Reflux Troubleshooting_Yield cluster_diagnosis Diagnosis cluster_solutions Solutions start Low Yield Issue incomplete_reaction Incomplete Reaction? start->incomplete_reaction degradation Product Degradation? start->degradation increase_temp_time Increase Temperature/ Reaction Time incomplete_reaction->increase_temp_time optimize_conditions Optimize Temp/Time (Microwave) degradation->optimize_conditions inert_atmosphere Use Inert Atmosphere degradation->inert_atmosphere

References

Technical Support Center: Troubleshooting Solubility Issues with 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering solubility challenges with 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research.

Solubility Data Summary

While specific quantitative solubility data for this compound is not extensively available in public literature, the following table provides an illustrative summary of expected solubility in common laboratory solvents based on the properties of similar quinoline carboxylic acid derivatives. These values should be considered as estimates and may vary based on experimental conditions such as temperature and purity of the compound.

SolventExpected Solubility (at 25°C)Notes
Dimethyl Sulfoxide (DMSO)> 50 mg/mLGenerally high solubility is expected.
Dimethylformamide (DMF)> 30 mg/mLGood solubility is anticipated.
Ethanol~5-10 mg/mLModerate solubility is likely.
Methanol~1-5 mg/mLLower to moderate solubility is expected.
Water (pH 5)< 0.1 mg/mLVery low solubility in acidic aqueous solutions.
Phosphate-Buffered Saline (PBS, pH 7.4)~0.1 - 1 mg/mLSolubility increases at neutral pH due to partial deprotonation of the carboxylic acid.
Aqueous NaOH (pH 12)> 10 mg/mLHigh solubility is expected due to the formation of the highly soluble carboxylate salt.

Troubleshooting Guides and FAQs

This section addresses common solubility issues encountered during experiments with this compound in a question-and-answer format.

Q1: My compound is not dissolving in aqueous buffer for my biological assay. What should I do?

A1: Poor aqueous solubility is a common characteristic of quinoline carboxylic acids. The primary reason is the hydrophobic nature of the quinoline ring and the trifluoromethyl group. Here are several strategies to address this:

  • pH Adjustment: The carboxylic acid moiety on the molecule allows for a significant increase in aqueous solubility at higher pH. By increasing the pH of your buffer above the pKa of the carboxylic acid, you will form a more soluble carboxylate salt. It is advisable to use a buffer system that can maintain the desired pH to ensure the compound remains in solution.

  • Use of Co-solvents: Adding a water-miscible organic solvent (co-solvent) can increase the solubility by reducing the polarity of the aqueous medium. Common co-solvents include DMSO, ethanol, and polyethylene glycols (PEGs). Start with a small percentage of the co-solvent (e.g., 1-5%) and gradually increase it, keeping in mind the tolerance of your specific assay to the organic solvent.

  • Sonication: Gentle sonication in an ultrasonic bath can help to break down compound aggregates and facilitate dissolution.

  • Gentle Heating: Carefully warming the solution (e.g., to 37°C) can also aid in dissolution. However, you must ensure that the compound is stable at the elevated temperature and that it remains in solution upon cooling to your experimental temperature.

Q2: I am observing precipitation when I dilute my DMSO stock solution into an aqueous buffer. How can I prevent this?

A2: This phenomenon, known as "precipitation upon dilution," is common for compounds that are highly soluble in an organic solvent but poorly soluble in water. To mitigate this:

  • Optimize Co-solvent Concentration: The final concentration of the organic solvent in your aqueous buffer may be too low to maintain solubility. Try increasing the percentage of the co-solvent in the final solution, if your experimental system allows.

  • Slower Addition and Mixing: Add the DMSO stock solution to the aqueous buffer slowly while vortexing or stirring vigorously. This can help to disperse the compound more effectively and prevent localized high concentrations that lead to precipitation.

  • Use of Surfactants: In some cases, the addition of a small amount of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, can help to stabilize the compound in solution and prevent precipitation.

Q3: How does the trifluoromethyl group affect the solubility of this compound?

A3: The trifluoromethyl (-CF3) group is a highly lipophilic moiety. Its presence on the quinoline ring significantly increases the overall hydrophobicity of the molecule, which generally leads to lower aqueous solubility. However, the strong electron-withdrawing nature of the -CF3 group can also influence the acidity of the carboxylic acid, potentially affecting its pKa and, consequently, its pH-dependent solubility profile.

Q4: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?

A4:

  • Kinetic solubility is a measure of how quickly a compound dissolves and is often determined by adding a concentrated stock solution (e.g., in DMSO) to an aqueous buffer and observing for precipitation. This method is high-throughput but may overestimate the true solubility as it can form supersaturated solutions.

  • Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution. It is determined by adding an excess of the solid compound to a solvent and allowing it to equilibrate over a longer period (e.g., 24-48 hours). This method is more time-consuming but provides a more accurate measure of the true solubility.

For initial screening and range-finding, kinetic solubility is often sufficient. For formulation development and late-stage preclinical studies, thermodynamic solubility is the more relevant parameter.

Experimental Protocols

Below are detailed methodologies for determining the solubility of this compound.

Protocol 1: Kinetic Solubility Determination

Objective: To rapidly assess the apparent solubility of the compound in an aqueous buffer.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well microplate (polypropylene)

  • Plate shaker

  • Nephelometer or a plate reader capable of measuring turbidity

Methodology:

  • Prepare a Stock Solution: Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 0.01 mM).

  • Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO concentration to a new 96-well plate containing a larger volume (e.g., 198 µL) of PBS (pH 7.4). This will result in a final DMSO concentration of 1%.

  • Incubation: Seal the plate and shake it at room temperature for 2 hours on a plate shaker.

  • Measurement: Measure the turbidity of each well using a nephelometer. The lowest concentration at which a significant increase in turbidity is observed is considered the kinetic solubility limit.

Protocol 2: Thermodynamic (Shake-Flask) Solubility Determination

Objective: To determine the equilibrium solubility of the compound in various solvents.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, PBS, ethanol)

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • HPLC system with a UV detector

Methodology:

  • Prepare a Saturated Solution: Add an excess amount of the solid compound (e.g., 2-5 mg) to a glass vial containing a known volume (e.g., 1 mL) of the chosen solvent. Ensure that undissolved solid is visible.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium.

  • Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sample Collection: Carefully collect an aliquot of the clear supernatant without disturbing the solid pellet.

  • Quantification: Dilute the supernatant with an appropriate solvent and analyze the concentration of the dissolved compound using a validated HPLC method with a standard curve. The determined concentration is the thermodynamic solubility.

Visual Workflow and Diagrams

Troubleshooting Solubility Issues

The following diagram illustrates a logical workflow for troubleshooting solubility problems with this compound.

G start Start: Solubility Issue Encountered check_solvent Is the solvent aqueous or organic? start->check_solvent organic_issue Issue in Organic Solvent (e.g., DMSO) check_solvent->organic_issue Organic aqueous_issue Issue in Aqueous Buffer check_solvent->aqueous_issue Aqueous organic_solutions Troubleshooting: - Use fresh, anhydrous solvent - Gentle warming (30-40°C) - Sonication organic_issue->organic_solutions end_soluble Compound Soluble organic_solutions->end_soluble ph_check Is pH adjustment an option? aqueous_issue->ph_check adjust_ph Increase pH > pKa (e.g., using NaOH or basic buffer) ph_check->adjust_ph Yes cosolvent_check Is a co-solvent compatible with the assay? ph_check->cosolvent_check No adjust_ph->end_soluble add_cosolvent Add co-solvent (e.g., DMSO, Ethanol) Start with low % and optimize cosolvent_check->add_cosolvent Yes other_methods Consider other methods: - Surfactants (e.g., Tween-80) - Complexation (e.g., cyclodextrins) cosolvent_check->other_methods No add_cosolvent->end_soluble end_insoluble Still Insoluble: Re-evaluate formulation other_methods->end_insoluble

Caption: Troubleshooting workflow for solubility issues.

Technical Support Center: Optimizing Cell-Based Assays for 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing cell-based assays involving 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid.

I. General Information and Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and characteristics of this compound in a laboratory setting.

Physicochemical Properties

A summary of the key properties of this compound is provided below.[1]

PropertyValue
Molecular Formula C₁₁H₆F₃NO₃
Molecular Weight 257.17 g/mol
Appearance Solid
CAS Number 23779-95-5
Frequently Asked Questions

Q1: How should I prepare a stock solution of this compound?

A1: Due to its limited aqueous solubility, it is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO). Ensure the compound is fully dissolved before making further dilutions in your aqueous cell culture medium. To minimize precipitation, consider performing serial dilutions.

Q2: What is the recommended final concentration of DMSO in the cell culture medium?

A2: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically at or below 0.5%. It is crucial to include a vehicle control (media with the same final DMSO concentration) in all experiments to account for any effects of the solvent.

Q3: My compound is precipitating in the cell culture medium. What can I do?

A3: Compound precipitation is a common issue with quinoline derivatives. Here are a few troubleshooting steps:

  • Lower the final concentration: The compound may not be soluble at the tested concentration in your aqueous medium.

  • Optimize the stock solution concentration: A very high stock concentration can lead to precipitation upon dilution.

  • Gentle warming: Warming the cell culture medium to 37°C before adding the compound can sometimes improve solubility.

  • Sonication: Briefly sonicating the stock solution before dilution can help dissolve small aggregates.

Q4: Are there any known safety precautions for handling this compound?

A4: Yes, this compound is classified as a potential irritant. It may cause skin and serious eye irritation.[1] It is also potentially harmful if swallowed and may cause respiratory irritation.[1] Always handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

II. Troubleshooting Guide for Cell-Based Assays

This guide provides solutions to common problems encountered during cell-based assays with this compound.

Issue 1: High Background Signal in Fluorescence-Based Assays

High background fluorescence can mask the true experimental signal. Quinoline-based compounds are known to be inherently fluorescent, which can interfere with assays that use fluorescence as a readout.

Troubleshooting Steps:

  • Determine Compound Autofluorescence:

    • Measure the fluorescence of the compound in the assay buffer or cell culture medium without cells at the excitation and emission wavelengths of your assay's fluorophore.

    • If the compound is autofluorescent, you will observe a concentration-dependent increase in the signal.

  • Mitigation Strategies:

    • Switch to a non-fluorescent assay: If significant autofluorescence is detected, consider using an alternative assay with a different readout, such as a colorimetric (absorbance-based) or luminescent assay.

    • Use a different fluorescent dye: If possible, choose a fluorophore with excitation and emission spectra that do not overlap with the autofluorescence spectrum of the compound. Red-shifted dyes are often a good choice as many quinolines fluoresce in the blue-green range.

    • Implement a background subtraction: If the autofluorescence is moderate, you can subtract the signal from wells containing only the compound and media from your experimental wells.

start High Background in Fluorescence Assay check_auto Is the compound autofluorescent? start->check_auto measure_compound Measure fluorescence of compound alone in media check_auto->measure_compound How to check? switch_assay Switch to non-fluorescent assay (e.g., colorimetric, luminescent) check_auto->switch_assay Yes other_sources Investigate other sources of high background (e.g., media, cells, plate) check_auto->other_sources No measure_compound->check_auto yes Yes no No

Troubleshooting Autofluorescence
Issue 2: Inconsistent or Non-Reproducible Results

High variability between replicate wells or experiments can obscure the true effect of the compound.

Troubleshooting Steps:

  • Cell Health and Passage Number: Ensure you are using cells that are in a healthy, logarithmic growth phase. Avoid using cells with a high passage number, as their characteristics can change over time.

  • Cell Seeding Density: Inconsistent cell numbers per well is a major source of variability. Ensure your cell suspension is homogenous before plating and use a consistent seeding density.

  • Pipetting Technique: Inaccurate or inconsistent pipetting can introduce significant errors. Calibrate your pipettes regularly and use a consistent technique.

  • Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, which can alter the concentration of the compound. To minimize this, you can avoid using the outer wells or fill them with sterile water or PBS to maintain humidity.

Issue 3: Unexpected or Off-Target Effects

If the compound shows activity in multiple, unrelated assays, it could be a Pan-Assay Interference Compound (PAIN).

Troubleshooting Steps:

  • Perform a counter-screen: Test the compound's effect on the assay components themselves (e.g., the enzyme in an enzymatic assay) to rule out direct interference.

  • Use an orthogonal assay: Confirm the biological effect using a different assay that measures the same endpoint but with a different detection method.

III. Experimental Protocols

Detailed methodologies for key experiments are provided below. These are general protocols and may require optimization for your specific cell line and experimental conditions.

Protocol 1: Cell Viability (MTT) Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • 96-well cell culture plates

  • This compound

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the compound in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle and no-treatment controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Dihydroorotate Dehydrogenase (DHODH) Enzyme Inhibition Assay

Several quinoline-3-carboxylic acids have been shown to inhibit dihydroorotate dehydrogenase (DHODH). This enzymatic assay can be used to determine if this compound has a similar mechanism of action. This protocol is based on the reduction of 2,6-dichloroindophenol (DCIP).[2][3]

Materials:

  • Recombinant human DHODH

  • Assay Buffer (e.g., 100 mM HEPES pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)

  • Dihydroorotate (DHO)

  • Decylubiquinone (Coenzyme Q10 analog)

  • 2,6-dichloroindophenol (DCIP)

  • 96-well plate

  • Spectrophotometer

Procedure:

  • Reagent Preparation: Prepare stock solutions of DHO, Decylubiquinone, and DCIP in the appropriate solvents.

  • Compound Preparation: Prepare serial dilutions of this compound in DMSO.

  • Assay Setup: In a 96-well plate, add the assay buffer, the compound dilutions, and recombinant human DHODH. Incubate for a short period to allow for inhibitor binding.

  • Reaction Initiation: Add a mixture of DHO, Decylubiquinone, and DCIP to initiate the reaction.

  • Kinetic Measurement: Immediately measure the decrease in absorbance at 600 nm over time. The rate of DCIP reduction is proportional to DHODH activity.

cluster_workflow General Experimental Workflow start Start prepare_cells Prepare and Seed Cells start->prepare_cells treat_cells Treat Cells with Compound prepare_cells->treat_cells incubate Incubate for Desired Time treat_cells->incubate perform_assay Perform Cell-Based Assay (e.g., MTT, LDH, etc.) incubate->perform_assay data_acquisition Data Acquisition (Plate Reader) perform_assay->data_acquisition data_analysis Data Analysis and IC50 Calculation data_acquisition->data_analysis end End data_analysis->end

General Experimental Workflow

IV. Signaling Pathway

While the specific signaling pathway modulated by this compound requires experimental validation, based on the activity of similar quinoline carboxylic acids, a plausible mechanism of action is the inhibition of the de novo pyrimidine biosynthesis pathway through the targeting of dihydroorotate dehydrogenase (DHODH).[4][5]

carbamoyl_phosphate Carbamoyl Phosphate + Aspartate dihydroorotate Dihydroorotate carbamoyl_phosphate->dihydroorotate CAD orotate Orotate dihydroorotate->orotate DHODH ump UMP orotate->ump UMPS downstream UTP, CTP (DNA/RNA Synthesis) ump->downstream compound 4-Hydroxy-8-(trifluoromethyl)quinoline- 3-carboxylic acid dhodh DHODH compound->dhodh Inhibition

Hypothetical Signaling Pathway

Disclaimer: The information provided in this technical support center is for guidance purposes only. Researchers should always perform their own optimization experiments to determine the best conditions for their specific cell-based assays.

References

stability and degradation of 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and degradation of 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid in solution. The following information is intended for researchers, scientists, and drug development professionals to aid in experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can influence the stability of this compound in solution?

The stability of this compound can be affected by several factors, including pH, exposure to light (photostability), temperature, and the presence of oxidizing agents. The quinoline ring system can be susceptible to oxidation, while the carboxylic acid and hydroxyl groups can undergo pH-dependent reactions.

Q2: What are the potential degradation pathways for this molecule?

While specific degradation pathways for this exact molecule are not extensively documented in publicly available literature, general chemical principles suggest potential routes of degradation. These may include decarboxylation at high temperatures, oxidation of the quinoline ring, and potential reactions involving the hydroxyl group. The electron-withdrawing nature of the trifluoromethyl group may influence the reactivity of the quinoline ring system.

Q3: What analytical methods are recommended for monitoring the stability of this compound?

High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used and effective method for monitoring the stability of small molecules like this compound. This technique allows for the separation of the parent compound from its degradation products and quantification of their respective concentrations over time. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to help identify the structure of any degradation products.

Q4: How should I prepare and store stock solutions of this compound to minimize degradation?

To minimize degradation, it is recommended to prepare stock solutions in a suitable solvent (e.g., DMSO, ethanol) at a high concentration. These stock solutions should be stored at low temperatures, such as -20°C or -80°C, and protected from light by using amber vials or wrapping the container in foil. For aqueous working solutions, it is advisable to prepare them fresh before each experiment.

Troubleshooting Guide

Issue: I am observing a rapid loss of my compound in my aqueous experimental buffer.

  • Potential Cause 1: pH Instability. The compound may be unstable at the pH of your buffer.

    • Troubleshooting Step: Perform a pH stability screen by preparing the solution in a range of buffers with different pH values (e.g., pH 3, 5, 7, 9). Analyze the samples at initial time points and after a set period (e.g., 24 hours) to determine the optimal pH range for stability.

  • Potential Cause 2: Photodegradation. The compound may be sensitive to light.

    • Troubleshooting Step: Repeat the experiment with your solutions protected from light (e.g., in amber vials or by covering the container with aluminum foil). Compare the stability to a sample exposed to ambient light.

  • Potential Cause 3: Oxidation. Components of your buffer or dissolved oxygen may be oxidizing the compound.

    • Troubleshooting Step: Prepare your buffer with de-gassed water. Consider adding an antioxidant, if compatible with your experimental system, to see if it improves stability.

Issue: I see new peaks appearing in my HPLC chromatogram over time.

  • Potential Cause: Degradation. The new peaks are likely degradation products of your compound.

    • Troubleshooting Step: This is an expected outcome in stability studies. The appearance of new peaks confirms that the compound is degrading under the tested conditions. The next step is to characterize these degradation products, which can be done using LC-MS to obtain their mass-to-charge ratio and fragmentation patterns.

Issue: The recovery of my compound is low even at the initial time point.

  • Potential Cause 1: Poor Solubility. The compound may not be fully dissolved in your chosen solvent or buffer.

    • Troubleshooting Step: Visually inspect the solution for any particulate matter. Try sonicating the solution or gently warming it. You may need to use a different solvent system or add a co-solvent to improve solubility.

  • Potential Cause 2: Adsorption to Surfaces. The compound may be adsorbing to the walls of your container (e.g., plastic tubes).

    • Troubleshooting Step: Try using different types of containers, such as low-adsorption plasticware or glass vials.

Experimental Protocols & Data Presentation

A forced degradation study is a critical experiment to determine the intrinsic stability of a compound. This involves subjecting the compound to a variety of stress conditions that are more severe than standard storage conditions.

Forced Degradation Study Protocol

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH.

    • Neutral Hydrolysis: Dilute the stock solution with purified water.

    • Oxidative Degradation: Dilute the stock solution with a solution of 3% hydrogen peroxide.

    • Photodegradation: Expose a solution of the compound (in a photostable container) to a light source that provides both UV and visible light (e.g., a photostability chamber). A control sample should be wrapped in aluminum foil to protect it from light.

    • Thermal Degradation: Store solutions at an elevated temperature (e.g., 60°C). A control sample should be stored at a lower temperature (e.g., 4°C).

  • Time Points: Collect samples from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Analysis: Analyze all samples by a stability-indicating HPLC method. The percentage of the remaining parent compound and the formation of degradation products should be monitored.

Data Summary Tables

The results from a forced degradation study can be summarized in the following tables.

Table 1: Summary of Forced Degradation Results

Stress ConditionDuration (hours)Temperature (°C)% Parent Compound Remaining% DegradationNumber of Degradants
0.1 M HCl2460
0.1 M NaOH2460
Water2460
3% H₂O₂2425
Light Exposure2425
Thermal2460

Table 2: Purity and Degradation Product Profile from HPLC

Stress ConditionTime (hours)Parent Peak Area (%)Degradant 1 RRTDegradant 1 Area (%)Degradant 2 RRTDegradant 2 Area (%)
Initial 0
0.1 M HCl 24
0.1 M NaOH 24
3% H₂O₂ 24

*RRT = Relative Retention Time

Visualizations

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL in ACN) acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid base Base Hydrolysis (0.1M NaOH, 60°C) stock->base oxidative Oxidation (3% H2O2, 25°C) stock->oxidative photo Photolysis (UV/Vis Light, 25°C) stock->photo thermal Thermal Stress (60°C in Water) stock->thermal sampling Sample at Time Points (0, 2, 4, 8, 24h) acid->sampling base->sampling oxidative->sampling photo->sampling thermal->sampling hplc HPLC-UV Analysis sampling->hplc lcms LC-MS for Identification hplc->lcms If degradants > 5%

Caption: Workflow for a forced degradation study.

Potential_Degradation_Pathways cluster_pathways Potential Degradation Routes cluster_products Potential Products parent This compound decarboxylation Decarboxylation parent->decarboxylation High Temp oxidation Ring Oxidation parent->oxidation Oxidizing Agent conjugation Hydroxyl Group Conjugation parent->conjugation Reactive Metabolites prod1 Decarboxylated Product decarboxylation->prod1 prod2 Oxidized Quinoline oxidation->prod2 prod3 Glucuronide/Sulfate Conjugate conjugation->prod3

Caption: Potential degradation pathways for the compound.

addressing off-target effects of 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers and drug development professionals address potential off-target effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

A1: The primary molecular target of this compound is dihydroorotate dehydrogenase (DHODH) . It is a potent inhibitor of this enzyme, which is a key component of the de novo pyrimidine biosynthesis pathway. By inhibiting DHODH, the compound depletes the cellular pool of pyrimidines, which are essential for DNA and RNA synthesis. This leads to an anti-proliferative effect, particularly in rapidly dividing cells.

Q2: I'm observing cellular effects that don't seem to be directly related to pyrimidine depletion. What are the likely off-target effects of this compound?

A2: While highly potent for DHODH, this class of inhibitors is known to cause several off-target or downstream effects that can influence experimental outcomes. The most commonly observed effects include:

  • Mitochondrial Respiration and ATP Depletion: DHODH is a mitochondrial enzyme, and its inhibition can interfere with the electron transport chain, leading to a decrease in cellular ATP levels.[1][2]

  • Increased Reactive Oxygen Species (ROS) Production: Disruption of mitochondrial function can lead to an increase in the production of reactive oxygen species (ROS), inducing oxidative stress.[1][3]

  • Cell Cycle Arrest: Depletion of nucleotides directly impacts DNA replication, typically causing cells to arrest in the S-phase of the cell cycle.[1][4]

Q3: How can I confirm that the effects I'm seeing are due to on-target DHODH inhibition?

A3: The most definitive way to confirm on-target activity is to perform a uridine rescue experiment . Since DHODH is in the de novo pyrimidine synthesis pathway, its inhibition can be bypassed by providing cells with an external source of pyrimidines. Supplementing the cell culture medium with uridine allows cells to produce pyrimidines via the salvage pathway, thus rescuing the anti-proliferative and other on-target effects of the inhibitor. If the observed phenotype is reversed or significantly mitigated by the addition of uridine, it is likely due to DHODH inhibition.

Q4: What is the recommended solvent and storage condition for this compound?

A4: this compound should be dissolved in an organic solvent such as DMSO to prepare a stock solution. For long-term storage, it is recommended to store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

Troubleshooting Guide

This section addresses common issues encountered during experiments with this compound.

Issue Possible Cause Recommended Solution
Inconsistent IC50 values in cell proliferation assays 1. Cell density and growth phase: The effect of DHODH inhibition is highly dependent on the proliferative state of the cells.1. Standardize cell seeding density and ensure cells are in the logarithmic growth phase at the start of the experiment.
2. Variability in media components: Levels of pyrimidine precursors in serum can vary between batches.2. Use a consistent batch of serum for a series of experiments. Consider using dialyzed serum to reduce baseline pyrimidine levels.
3. Compound precipitation: The compound may precipitate out of the aqueous culture medium at higher concentrations.3. Ensure the final DMSO concentration is kept low (typically <0.5%) and consistent across all wells. Visually inspect for any signs of precipitation.
Uridine rescue is not working or is incomplete 1. Insufficient uridine concentration: The concentration of uridine may not be high enough to fully rescue the cells.1. Perform a dose-response with uridine (e.g., 10 µM to 1 mM) to determine the optimal concentration for your cell line.
2. Off-target effects: At high concentrations of the inhibitor, the observed toxicity may be due to off-target effects that are not rescued by uridine.2. Lower the inhibitor concentration to a range where on-target effects are expected to dominate. If the phenotype persists without rescue, it is likely an off-target effect.
3. Impaired uridine salvage pathway: The cell line may have a defect in the enzymes required for the pyrimidine salvage pathway.3. Confirm that the cell line can be rescued with uridine using a well-characterized DHODH inhibitor like Brequinar.
High background in ROS assays 1. Autofluorescence of the compound: Quinoline-based compounds can sometimes exhibit intrinsic fluorescence.1. Run a control with the compound in cell-free medium to measure its background fluorescence.
2. Cell stress: High concentrations of the compound or prolonged incubation times can induce non-specific cell stress and ROS production.2. Perform a dose-response and time-course experiment to find optimal conditions that minimize non-specific stress.

Quantitative Data Summary

The following table summarizes the known quantitative data for this compound and the general effects observed with potent quinoline-based DHODH inhibitors.

Parameter Value Notes
DHODH Inhibition (IC50) 0.250 ± 0.11 µMThis value is for a structurally identical compound from a high-throughput screen.
Cellular ATP Levels Significant DecreasePotent DHODH inhibitors have been shown to cause up to a 90% reduction in intracellular ATP in sensitive cell lines.[1]
ROS Production Significant IncreaseInhibition of mitochondrial DHODH can lead to a notable increase in mitochondrial ROS.[3]
Cell Cycle Arrest S-phase ArrestDepletion of pyrimidines leads to a block in DNA synthesis, resulting in an accumulation of cells in the S-phase.[1][4]

Experimental Protocols

Here are detailed methodologies for key experiments to investigate the on-target and off-target effects of this compound.

Protocol 1: Uridine Rescue in a Cell Proliferation Assay

Objective: To confirm that the anti-proliferative effect of the compound is due to DHODH inhibition.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Uridine stock solution (in sterile water or PBS)

  • 96-well plates

  • Cell viability reagent (e.g., Resazurin, CellTiter-Glo®)

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. Prepare a set of identical dilutions in medium supplemented with a final concentration of 100 µM uridine.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound, with or without uridine. Include vehicle control (DMSO) and uridine-only control wells.

  • Incubation: Incubate the plate for 48-72 hours.

  • Viability Assessment: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

  • Data Analysis: Measure the signal (fluorescence or luminescence) using a plate reader. Normalize the data to the vehicle control and plot the dose-response curves for the compound with and without uridine. A rightward shift in the IC50 curve in the presence of uridine indicates a successful rescue.

Protocol 2: Measurement of Intracellular ROS

Objective: To quantify the effect of the compound on the production of reactive oxygen species.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • ROS-sensitive fluorescent probe (e.g., DCFDA or DHE)

  • Flow cytometer or fluorescence plate reader

Methodology:

  • Cell Treatment: Seed cells and treat them with the desired concentrations of the compound for a specified time (e.g., 6-24 hours). Include a vehicle control and a positive control for ROS induction (e.g., H₂O₂).

  • Probe Loading: At the end of the treatment period, add the ROS-sensitive probe to the medium at the manufacturer's recommended concentration and incubate for the specified time (e.g., 30 minutes), protected from light.

  • Signal Measurement (Flow Cytometry):

    • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS).

    • Analyze the cells on a flow cytometer, measuring the fluorescence intensity in the appropriate channel.

  • Signal Measurement (Plate Reader):

    • If using an adherent cell line, wash the cells with PBS.

    • Measure the fluorescence intensity directly in the 96-well plate using a fluorescence plate reader.

  • Data Analysis: Quantify the mean fluorescence intensity for each condition and normalize to the vehicle control.

Protocol 3: Cell Cycle Analysis

Objective: To determine the effect of the compound on cell cycle progression.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Methodology:

  • Cell Treatment: Seed cells and treat them with the desired concentrations of the compound for a period that allows for at least one cell cycle (e.g., 24-48 hours).

  • Cell Harvest: Harvest both adherent and floating cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend in the PI staining solution. Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells on a flow cytometer, collecting data for at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit) to deconvolute the DNA content histograms and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Visualizations

Signaling Pathway

DHODH_Inhibition_Pathway Compound This compound DHODH DHODH Compound->DHODH Pyrimidine_Synthesis De Novo Pyrimidine Synthesis DHODH->Pyrimidine_Synthesis Mitochondria Mitochondrial Respiration DHODH->Mitochondria Pyrimidine_Pool Pyrimidine Nucleotide Pool Pyrimidine_Synthesis->Pyrimidine_Pool DNA_RNA_Synthesis DNA & RNA Synthesis Pyrimidine_Pool->DNA_RNA_Synthesis Proliferation Cell Proliferation DNA_RNA_Synthesis->Proliferation S_Phase_Arrest S-Phase Arrest DNA_RNA_Synthesis->S_Phase_Arrest Depletion leads to ATP ATP Depletion Mitochondria->ATP Disruption leads to ROS ROS Production Mitochondria->ROS Disruption leads to

Caption: On-target and off-target effects of this compound.

Experimental Workflow: Uridine Rescue

Uridine_Rescue_Workflow start Seed cells in 96-well plate treat Treat with compound +/- Uridine start->treat incubate Incubate for 48-72 hours treat->incubate add_reagent Add viability reagent incubate->add_reagent measure Measure signal (fluorescence/luminescence) add_reagent->measure analyze Analyze data: Compare IC50 curves measure->analyze

Caption: Workflow for a uridine rescue experiment to confirm on-target DHODH inhibition.

Logical Relationship: Troubleshooting Inconsistent IC50 Values

Troubleshooting_IC50 issue {Inconsistent IC50 Values} cause1 Cause 1 Cell Density/ Growth Phase issue->cause1 cause2 Cause 2 Media Variability issue->cause2 cause3 Cause 3 Compound Precipitation issue->cause3 solution1 {Solution | Standardize cell seeding and growth state} cause1->solution1 solution2 {Solution | Use consistent serum batch or dialyzed serum} cause2->solution2 solution3 {Solution | Keep DMSO <0.5% and visually inspect for precipitation} cause3->solution3

Caption: Troubleshooting logic for inconsistent IC50 values in proliferation assays.

References

Technical Support Center: Purification of Crude 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of crude 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the likely synthetic route for crude this compound and what are the expected impurities?

A1: The most common synthetic route is the Gould-Jacobs reaction.[1][2] This involves the condensation of 2-(trifluoromethyl)aniline with diethyl ethoxymethylenemalonate, followed by thermal cyclization and subsequent hydrolysis of the resulting ester.

Potential Impurities Include:

  • Unreacted Starting Materials: 2-(trifluoromethyl)aniline and diethyl ethoxymethylenemalonate.

  • Intermediate: Ethyl 2-(((2-(trifluoromethyl)phenyl)amino)methylene)malonate.

  • Regioisomer: 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid, although the Gould-Jacobs reaction generally favors the 8-substituted product.

  • Byproducts from thermal decomposition: High temperatures during cyclization can lead to various colored byproducts.

Q2: My crude product is a dark, oily substance. How can I handle this?

A2: "Oiling out" is a common issue, especially with impure compounds. This occurs when the compound separates from the solvent as a liquid instead of forming crystals. To address this, try dissolving the crude material in a suitable solvent and treating it with activated charcoal to remove colored impurities. Subsequently, proceed with a carefully selected recrystallization or chromatographic method.

Q3: What are the general solubility characteristics of this compound?

A3: As a polar, acidic molecule, it is expected to have low solubility in non-polar organic solvents and higher solubility in polar aprotic solvents. The presence of the trifluoromethyl group can enhance solubility in some organic solvents compared to non-fluorinated analogs.[3]

Troubleshooting Guides

Recrystallization Issues
ProblemPotential CauseTroubleshooting Steps
Compound "oils out" instead of crystallizing. The melting point of the impurities or the compound itself is lower than the boiling point of the solvent. The solution is supersaturated.- Use a higher boiling point solvent or a solvent mixture. - Cool the solution more slowly. - Use a more dilute solution. - Try adding a seed crystal.
No crystal formation upon cooling. The compound is too soluble in the chosen solvent. Insufficient nucleation sites.- Reduce the volume of the solvent by evaporation. - Add an anti-solvent (a solvent in which the compound is insoluble) dropwise to the solution. - Scratch the inside of the flask with a glass rod to create nucleation sites.
Low recovery of purified product. The compound has significant solubility in the cold solvent. The volume of solvent used was too large.- Ensure the solution is cooled sufficiently (e.g., in an ice bath) before filtration. - Minimize the amount of solvent used for dissolving the crude product. - Wash the collected crystals with a minimal amount of ice-cold solvent.
Product purity does not improve significantly. The impurities have very similar solubility profiles to the product in the chosen solvent.- Experiment with different solvents or solvent systems (e.g., a polar solvent with a non-polar anti-solvent). - Consider an alternative purification method like column chromatography.
Column Chromatography Issues
ProblemPotential CauseTroubleshooting Steps
Compound streaks badly on the column. Strong interaction between the acidic carboxylic acid group and the acidic silica gel.- Add a small amount of a volatile acid (e.g., 0.1-1% acetic acid or formic acid) to the eluent to suppress the ionization of the carboxylic acid. - Alternatively, for some quinolines, adding a small amount of a base like triethylamine (0.1-1%) can improve peak shape by neutralizing the silica surface.[4]
Poor separation of the desired compound from impurities. The chosen eluent system does not provide adequate resolution.- Optimize the solvent system by systematically varying the ratio of the polar and non-polar components. - Consider using a different stationary phase, such as alumina or a bonded phase (e.g., C18 for reversed-phase chromatography).[4]
Compound does not elute from the column. The compound is too polar for the chosen eluent system and is strongly adsorbed to the stationary phase.- Gradually increase the polarity of the eluent. For silica gel, this could mean increasing the percentage of a polar solvent like methanol in a dichloromethane or ethyl acetate-based system.
Low recovery from the column. The compound may be irreversibly adsorbed onto the silica gel or decomposition may have occurred.- Pre-treat the silica gel with the eluent containing the additive (acid or base) before loading the sample. - If the compound is unstable on silica, consider using a less acidic stationary phase like neutral alumina.

Quantitative Data Summary

Purification MethodSolvent/Solvent SystemPolarityExpected Efficacy
Recrystallization Ethanol/WaterHighGood for inducing crystallization of polar compounds.
Acetic Acid/WaterHighThe acidic nature can help in solubilizing the compound.
N,N-Dimethylformamide (DMF)HighA strong polar aprotic solvent, may require addition of an anti-solvent.
Toluene/EthanolMediumA non-polar/polar mixture can be effective for compounds with intermediate solubility.
Column Chromatography (Normal Phase) Dichloromethane/MethanolMedium-HighA common system for moderately polar compounds.
Ethyl Acetate/Hexane/Acetic AcidMediumThe addition of acetic acid can improve the chromatography of acidic compounds.
Chloroform/Methanol/AmmoniaHighFor very polar compounds that streak on silica.
Column Chromatography (Reversed Phase) Acetonitrile/Water with 0.1% TFAHighEffective for polar compounds, trifluoroacetic acid (TFA) acts as an ion-pairing agent.

Experimental Protocols

Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Water)
  • Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot ethanol.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Induce Crystallization: While the solution is still hot, add hot water dropwise until the solution becomes slightly cloudy (the cloud point).

  • Crystal Formation: Add a few drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature. For further crystallization, place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography on Silica Gel
  • Solvent System Selection: Determine a suitable eluent system using thin-layer chromatography (TLC). A good system will give the desired compound an Rf value of approximately 0.2-0.4. A mixture of ethyl acetate and hexane with a small percentage of acetic acid is a good starting point.

  • Column Packing: Prepare a silica gel column using the chosen eluent system.

  • Sample Loading: Dissolve the crude product in a minimum amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dry powder onto the top of the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the purified product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Gould_Jacobs_Reaction_and_Purification cluster_synthesis Gould-Jacobs Synthesis cluster_purification Purification Workflow Starting Materials 2-(trifluoromethyl)aniline + Diethyl ethoxymethylenemalonate Intermediate Condensation Intermediate Starting Materials->Intermediate Condensation Cyclization Thermal Cyclization Intermediate->Cyclization Hydrolysis Ester Hydrolysis Cyclization->Hydrolysis Crude Product Crude 4-Hydroxy-8-(trifluoromethyl) quinoline-3-carboxylic acid Hydrolysis->Crude Product Crude Crude Product Dissolution Dissolve in appropriate solvent Crude->Dissolution Charcoal Activated Charcoal Treatment (optional) Dissolution->Charcoal Filtration1 Filter to remove charcoal and insoluble impurities Charcoal->Filtration1 PurificationChoice Choose Method Filtration1->PurificationChoice Recrystallization Recrystallization PurificationChoice->Recrystallization High Purity Crude ColumnChrom Column Chromatography PurificationChoice->ColumnChrom Complex Mixture PureProduct Pure Product Recrystallization->PureProduct ColumnChrom->PureProduct

Caption: Synthesis and Purification Workflow for this compound.

Troubleshooting_Logic Start Crude Product Purification PurityCheck Is Purity Adequate? Start->PurityCheck OilingOut Does it 'Oil Out'? PurityCheck->OilingOut No Success Pure Product PurityCheck->Success Yes LowYield Is Recovery Low? OilingOut->LowYield No Cooling Adjust Cooling Rate OilingOut->Cooling Yes Streaking Streaking on TLC/Column? LowYield->Streaking No Concentration Adjust Concentration LowYield->Concentration Yes Failure Re-evaluate Method Streaking->Failure No Additive Add Acid/Base to Eluent Streaking->Additive Yes StationaryPhase Change Stationary Phase Failure->StationaryPhase Solvent Change Solvent/ Solvent System Cooling->PurityCheck Concentration->PurityCheck Additive->PurityCheck StationaryPhase->Start

Caption: Logical workflow for troubleshooting purification challenges.

References

how to increase the purity of synthesized 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid. Our aim is to help you increase the purity of your synthesized compound through effective purification strategies.

Troubleshooting Guides

This section addresses specific issues you may encounter during the synthesis and purification of this compound, particularly when using the common Gould-Jacobs synthesis route.

Problem 1: Low Yield and/or Presence of Tarry Byproducts

The formation of dark, tarry materials is a common issue in the high-temperature cyclization step of the Gould-Jacobs reaction. This is often due to decomposition at elevated temperatures.

Potential Cause Recommended Solution
High Reaction Temperature Gradually decrease the cyclization temperature in 10-15°C increments to find the optimal balance between reaction rate and decomposition.
Prolonged Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC). Once the starting material is consumed, promptly cool the reaction to prevent prolonged exposure to high heat.
Oxygen Presence Conduct the high-temperature cyclization step under an inert atmosphere, such as nitrogen or argon, to minimize oxidative side reactions.
Uneven Heating Utilize a high-boiling, inert solvent like Dowtherm A or diphenyl ether to ensure uniform heat distribution throughout the reaction mixture.

Problem 2: Product "Oils Out" During Recrystallization

"Oiling out" occurs when the compound separates as a liquid instead of forming solid crystals. This can be caused by a supersaturated solution cooling too quickly or the use of an inappropriate solvent.

Potential Cause Recommended Solution
Rapid Cooling Allow the hot, saturated solution to cool slowly to room temperature on a benchtop before transferring it to an ice bath or refrigerator.
High Solute Concentration Add a small amount of additional hot solvent to the solution to reduce the concentration before cooling.
Inappropriate Solvent The chosen solvent may be too good of a solvent. Try a binary solvent system. Dissolve the compound in a "good" solvent (e.g., ethanol) at an elevated temperature, and then add a "poor" solvent (e.g., water or hexane) dropwise until the solution becomes slightly turbid. Reheat to clarify and then cool slowly.

Problem 3: Persistent Impurities After Recrystallization

If recrystallization does not significantly improve the purity of your compound, it is likely that the impurities have similar solubility properties to your desired product in the chosen solvent.

Potential Cause Recommended Solution
Co-crystallization of Impurities Change the recrystallization solvent or solvent system. A different solvent may alter the solubility of the impurities relative to your product. Consider solvents of varying polarity such as ethanol, acetonitrile, or mixtures like ethanol/water.
Incomplete Removal of Starting Materials If unreacted starting materials are the primary impurity, a pre-purification wash of the crude solid may be effective. Suspend the crude product in a solvent in which the starting materials are soluble but the product is not (e.g., cold diethyl ether) and filter.
Complex Impurity Profile For challenging separations, column chromatography may be necessary. A silica gel column with a gradient elution of hexane and ethyl acetate is a common starting point for quinoline derivatives. For highly polar impurities, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) can be employed.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound via the Gould-Jacobs reaction?

A1: Common impurities may include:

  • Unreacted Starting Materials: 2-(Trifluoromethyl)aniline and diethyl ethoxymethylenemalonate.

  • Incomplete Cyclization Intermediate: The anilidomethylenemalonate intermediate.

  • Decarboxylated Byproduct: 4-Hydroxy-8-(trifluoromethyl)quinoline, formed if the carboxylic acid group is lost due to excessive heat.

  • Polymeric/Tarry Materials: Formed from decomposition at high temperatures.

Q2: What are the recommended solvents for recrystallizing this compound?

A2: Based on the polar nature of the carboxylic acid and the presence of the trifluoromethyl group, good starting points for recrystallization solvents include:

  • Single Solvents: Ethanol, methanol, or acetonitrile.

  • Binary Solvent Systems: Ethanol/water, methanol/water, or N,N-Dimethylformamide (DMF)/methanol.

Q3: How can I effectively remove the high-boiling solvent (e.g., Dowtherm A) after the cyclization step?

A3: After cooling the reaction mixture, precipitate the crude product by adding a non-polar solvent like hexane or petroleum ether. Filter the solid and wash it thoroughly with the same non-polar solvent to remove residual high-boiling solvent. Further purification can be achieved by recrystallization.

Q4: Is column chromatography a viable option for purifying this compound?

A4: Yes, column chromatography can be effective. For normal-phase silica gel chromatography, a mobile phase gradient of ethyl acetate in hexane is a good starting point. For more polar compounds, Reverse-Phase HPLC (RP-HPLC) using a C18 column with a mobile phase of acetonitrile and water (often with a small amount of formic acid or trifluoroacetic acid) can provide excellent separation.[1]

Experimental Protocols

Detailed Protocol for Recrystallization of this compound

This protocol provides a general guideline for the recrystallization of the target compound. The optimal solvent and conditions should be determined empirically on a small scale first.

  • Solvent Selection: In a small test tube, add approximately 20-30 mg of your crude product. Add a few drops of a potential solvent (e.g., ethanol). If the compound dissolves at room temperature, the solvent is too good. If it is insoluble, heat the test tube. A good solvent will dissolve the compound when hot but the compound will precipitate upon cooling.

  • Dissolution: In an appropriately sized Erlenmeyer flask, add your crude this compound. Add the chosen solvent (or the "good" solvent of a binary pair) dropwise while heating and stirring until the solid is completely dissolved. Add a minimal excess of the hot solvent.

  • Decolorization (Optional): If the solution is colored due to minor, highly colored impurities, you can add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. If using a binary solvent system, the "poor" solvent should be added dropwise to the hot solution until turbidity persists, then reheated until clear before slow cooling. Crystal formation should be observed.

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice bath for 30-60 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities from the mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.

Quantitative Data

The following table summarizes expected purity levels based on the chosen purification method. Note that these are typical values and actual results may vary depending on the initial purity of the crude material and the optimization of the purification protocol.

Purification MethodStarting Purity (Typical)Final Purity (Achievable)
Single Recrystallization 80-90%95-98%
Multiple Recrystallizations 80-90%>98%
Silica Gel Chromatography 70-85%>97%
Preparative RP-HPLC 70-95%>99%

Visualizations

Purification_Troubleshooting start Crude Product (this compound) recrystallization Attempt Recrystallization (e.g., Ethanol/Water) start->recrystallization check_purity Assess Purity (HPLC, NMR) recrystallization->check_purity pure_product High Purity Product (>98%) check_purity->pure_product Purity OK oiling_out Compound Oils Out check_purity->oiling_out Oiling Out low_purity Purity Still Low check_purity->low_purity Low Purity slow_cooling Slow Cooling Rate Use Dilute Solution oiling_out->slow_cooling change_solvent Change Solvent System (e.g., Acetonitrile) oiling_out->change_solvent column_chrom Column Chromatography (Silica or RP-HPLC) low_purity->column_chrom Persistent Impurities wash_crude Wash Crude Solid (e.g., with cold ether) low_purity->wash_crude slow_cooling->recrystallization change_solvent->recrystallization column_chrom->pure_product wash_crude->recrystallization

Caption: Troubleshooting workflow for the purification of this compound.

Gould_Jacobs_Troubleshooting start Gould-Jacobs Synthesis Issue low_yield Low Yield start->low_yield tar_formation Tar Formation start->tar_formation incomplete_reaction Incomplete Reaction start->incomplete_reaction optimize_temp_time Optimize Temperature and Time low_yield->optimize_temp_time microwave Consider Microwave Synthesis low_yield->microwave tar_formation->optimize_temp_time inert_atmosphere Use Inert Atmosphere (N2 or Ar) tar_formation->inert_atmosphere incomplete_reaction->optimize_temp_time monitor_tlc Monitor by TLC incomplete_reaction->monitor_tlc end Proceed to Purification optimize_temp_time->end Improved Result inert_atmosphere->end Improved Result microwave->end Improved Result monitor_tlc->end Improved Result

Caption: Troubleshooting decision tree for common issues in the Gould-Jacobs synthesis.

References

minimizing cytotoxicity of 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid in non-target cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxicity of 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid in non-target cells during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms contributing to the cytotoxicity of quinoline derivatives in non-target cells?

A1: The cytotoxicity of quinoline derivatives, including this compound, in non-target cells can be attributed to several mechanisms. A primary driver is the induction of oxidative stress through the generation of reactive oxygen species (ROS). This oxidative stress can lead to cellular damage, including lipid peroxidation, protein oxidation, and DNA damage.[1][2] Another significant factor is the impairment of mitochondrial function, which can disrupt cellular energy metabolism and trigger apoptosis.[3] Furthermore, some quinoline compounds can induce apoptosis through the activation of caspase signaling pathways.[4]

Q2: How can the experimental setup be optimized to minimize non-specific cytotoxicity?

A2: To reduce non-specific cytotoxicity, it is crucial to optimize several aspects of your experimental protocol. Ensure the compound is fully dissolved in a suitable solvent, like DMSO, before diluting it in the cell culture medium. The final concentration of the solvent should be kept low (typically below 0.5%) to prevent solvent-induced toxicity.[5] It's also important to use healthy, low-passage number cells and maintain a consistent cell seeding density to ensure reproducibility.[6] Performing a dose-response and time-course experiment is essential to identify a therapeutic window where the desired effects are observed in target cells with minimal toxicity in non-target cells.

Q3: Are there any formulation strategies to improve the selectivity of this compound?

A3: Yes, formulation strategies can significantly enhance the selectivity of hydrophobic compounds like quinoline derivatives. Encapsulating the compound in nanoparticle-based drug delivery systems or liposomal formulations can improve its pharmacokinetic profile and potentially reduce off-target effects.[7][8] These delivery systems can be designed for targeted release, increasing the concentration of the compound at the desired site while minimizing exposure to healthy tissues. Additionally, creating hybrid molecules by combining the quinoline scaffold with other pharmacophores can modulate cytotoxicity and improve the therapeutic index.

Q4: Can the structure of the quinoline compound be modified to decrease its cytotoxicity in non-target cells?

A4: The functional groups attached to the quinoline core heavily influence its cytotoxic activity. For instance, studies have demonstrated that modifying substituents on the quinoline ring can alter the compound's interaction with cellular targets and its metabolic profile. While specific structure-activity relationships for this compound are not extensively documented, general principles for quinoline derivatives suggest that alterations to the carboxylic acid and trifluoromethyl groups could potentially modulate its cytotoxic profile.

Troubleshooting Guides

Issue 1: High background cytotoxicity observed in control (non-target) cells.

Possible Cause Troubleshooting Step
Solvent Toxicity Decrease the final concentration of the solvent (e.g., DMSO) in the culture medium to ≤ 0.1%. Always include a vehicle control (medium with the same solvent concentration) to assess solvent-specific effects.[5]
Compound Precipitation Visually inspect the culture medium for any precipitate after adding the compound. If observed, consider using a lower concentration, preparing fresh dilutions, or employing solubility enhancers.[9][10]
Unhealthy Cells Ensure that the cells used in the assay are in the logarithmic growth phase and have a low passage number. High passage numbers can lead to genetic drift and altered sensitivity.[6]
Contamination Regularly check cell cultures for any signs of microbial contamination, which can impact cell viability and confound results.

Issue 2: Inconsistent or non-reproducible cytotoxicity data.

Possible Cause Troubleshooting Step
Uneven Cell Seeding Ensure a homogenous single-cell suspension before plating. Use a consistent seeding density across all wells and plates. Avoid using the outer wells of the plate which are prone to evaporation.[11]
Pipetting Inaccuracy Use calibrated pipettes and proper pipetting techniques, especially when preparing serial dilutions of the compound.
Compound Instability Prepare fresh dilutions of the compound for each experiment. If the compound is light-sensitive, protect it from light during storage and handling.
Assay Interference Quinoline compounds can be autofluorescent. If using a fluorescence-based assay, run a control with the compound in cell-free medium to check for interference. Consider switching to a colorimetric or luminescent assay if significant interference is detected.[5]

Quantitative Data Summary

The following table summarizes the cytotoxic activity of various quinoline derivatives against different cell lines to provide a general reference for the potential potency range. Note: Data for this compound is not specifically available in the public domain; this table is for illustrative purposes.

Quinoline Derivative Cell Line IC₅₀ (µM) Reference
7-methyl-8-nitro-quinolineCaco-2 (colorectal carcinoma)1.871[12]
8-nitro-7-quinolinecarbaldehydeCaco-2 (colorectal carcinoma)0.535[12]
8-Amino-7-quinolinecarbaldehydeCaco-2 (colorectal carcinoma)> 10[12]
2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acidMCF-7 (breast cancer)82.9% growth reduction at 100 µM[13]
2-benzyl-1,1,1-trifluoro-3-(quinolin-2-yl)propan-2-olIn vitro cell proliferation assay14.14[14]

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity using MTT Assay

This protocol provides a method to determine the effect of this compound on the metabolic activity of non-target cells, which is an indicator of cell viability.

Materials:

  • Non-target cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the non-target cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from a stock solution in DMSO. Ensure the final DMSO concentration is below 0.5%. Remove the medium from the cells and add 100 µL of the medium containing the desired compound concentrations. Include vehicle control wells (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol describes the use of the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure intracellular ROS levels.

Materials:

  • Cells treated with this compound

  • Phosphate-buffered saline (PBS)

  • DCFH-DA stock solution (in DMSO)

  • Serum-free medium

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the compound as described in the cytotoxicity assay protocol.

  • Probe Loading: After treatment, wash the cells once with warm PBS. Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.

  • Washing: Wash the cells with PBS to remove the excess probe.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm) or by flow cytometry.[15]

  • Data Analysis: Express ROS levels as a fold change in fluorescence intensity compared to the vehicle-treated control.

Protocol 3: Caspase-3/7 Activity Assay

This protocol outlines a method to measure the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.

Materials:

  • Cells treated with this compound

  • Commercially available Caspase-Glo® 3/7 Assay kit (or similar)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells in a 96-well plate as described previously.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.[16]

  • Assay: Add the Caspase-Glo® 3/7 reagent to each well. Mix gently and incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence of each sample using a luminometer. The luminescent signal is proportional to the amount of caspase activity.[16]

  • Data Analysis: Calculate the fold change in caspase activity compared to the vehicle-treated control.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis cell_seeding Seed Non-Target Cells (96-well plate) treatment Treat Cells with Compound (e.g., 24, 48, 72 hours) cell_seeding->treatment compound_prep Prepare Compound Dilutions (in culture medium) compound_prep->treatment mtt_assay MTT Assay (Metabolic Activity) treatment->mtt_assay ros_assay ROS Assay (Oxidative Stress) treatment->ros_assay caspase_assay Caspase 3/7 Assay (Apoptosis) treatment->caspase_assay data_analysis Calculate % Viability, Fold Change in ROS, Caspase Activity mtt_assay->data_analysis ros_assay->data_analysis caspase_assay->data_analysis

Caption: Experimental workflow for assessing cytotoxicity.

signaling_pathway compound This compound cell Non-Target Cell compound->cell ros Increased ROS (Oxidative Stress) cell->ros Induces mitochondria Mitochondrial Dysfunction cell->mitochondria Induces ros->mitochondria Leads to caspase9 Caspase-9 Activation mitochondria->caspase9 Activates caspase37 Caspase-3/7 Activation caspase9->caspase37 Activates apoptosis Apoptosis caspase37->apoptosis Executes troubleshooting_logic start High Cytotoxicity in Non-Target Cells check_solvent Check Solvent Concentration start->check_solvent check_solubility Check Compound Solubility start->check_solubility check_cells Assess Cell Health & Passage start->check_cells solvent_ok Solvent Conc. <0.5%? check_solvent->solvent_ok solubility_ok No Precipitation? check_solubility->solubility_ok cells_ok Healthy, Low Passage? check_cells->cells_ok solvent_ok->check_solubility Yes reduce_solvent Reduce Solvent Concentration solvent_ok->reduce_solvent No solubility_ok->check_cells Yes improve_solubility Improve Solubility (e.g., sonication) solubility_ok->improve_solubility No use_new_cells Use New Batch of Healthy Cells cells_ok->use_new_cells No further_investigation Investigate Intrinsic Compound Toxicity cells_ok->further_investigation Yes

References

refining reaction conditions for the synthesis of quinoline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of quinoline derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of quinoline synthesis. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to help refine your reaction conditions and overcome common challenges.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses specific issues you may encounter during the synthesis of quinoline derivatives.

General Issues

Q1: My reaction is resulting in a very low yield or no product at all. What are the common causes?

A1: Low yields in quinoline synthesis can stem from several factors across different named reactions. Key areas to investigate include:

  • Inappropriate Catalyst: The choice of acid or base catalyst is crucial and highly substrate-dependent. An unsuitable catalyst may fail to promote the reaction or may encourage the formation of side products.[1][2]

  • Suboptimal Reaction Temperature: Many quinoline cyclizations require heating to proceed efficiently.[1][3] However, excessively high temperatures can lead to the decomposition of reactants or products and the formation of tarry byproducts.[1][2][3] Conversely, a temperature that is too low will result in a sluggish or incomplete reaction.[1][3]

  • Poor Substrate Reactivity: The electronic and steric properties of your starting materials can significantly impact the reaction rate. For instance, electron-withdrawing groups on an aniline can deactivate the ring, making the cyclization step more difficult.[1][4]

  • Presence of Water: In many acid-catalyzed syntheses, the water produced during the reaction can inhibit the process.[1][2] Using anhydrous reagents and solvents is often recommended.[1]

Q2: I am observing significant tar formation in my reaction. How can I minimize it?

A2: Tar formation is a common issue, especially in reactions like the Skraup and Doebner-von Miller syntheses, due to harsh acidic and oxidizing conditions causing polymerization.[2][3] To minimize tarring:

  • Use a Moderator (Skraup Synthesis): The addition of a moderating agent like ferrous sulfate (FeSO₄) or boric acid is crucial to control the violent exothermic reaction.[2] Ferrous sulfate is believed to act as an oxygen carrier, allowing for a smoother oxidation process.[4]

  • Optimize Temperature: Avoid excessively high temperatures. The reaction should be heated gently to initiate, and any exothermic phase should be carefully controlled.[2][3]

  • Slow Addition of Reagents: In the Doebner-von Miller reaction, adding the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline can help control its concentration and minimize self-condensation and polymerization.[2][5]

  • Purification: The crude product is often a dark, tarry substance.[2] Purification by steam distillation followed by extraction is a common and effective method to isolate the quinoline derivative from the tar.[2]

Specific Synthesis Issues

Q3 (Skraup Synthesis): My Skraup synthesis is extremely vigorous and difficult to control. What can I do?

A3: The Skraup synthesis is notoriously exothermic.[2][4] To moderate the reaction:

  • Add a Moderator: Ferrous sulfate (FeSO₄) is commonly used to make the reaction less violent.[2][4]

  • Control the Addition of Sulfuric Acid: Add the concentrated sulfuric acid slowly and with efficient cooling to manage the heat generated.[2]

  • Ensure Efficient Stirring: Good mixing helps to dissipate heat and prevent localized hotspots.[2]

Q4 (Doebner-von Miller Synthesis): I am getting a large amount of polymeric material in my Doebner-von Miller reaction. How can this be prevented?

A4: Polymerization of the α,β-unsaturated aldehyde or ketone is a major side reaction.[2][3] To address this:

  • Use a Biphasic Reaction Medium: Sequestering the carbonyl compound in an organic phase (like toluene) can drastically reduce polymerization in the acidic aqueous phase and increase the yield.[2][3][6]

  • In Situ Generation: Consider preparing the α,β-unsaturated carbonyl compound in situ from an aldol condensation (the Beyer method), which can help control its concentration.[5]

Q5 (Combes Synthesis): My Combes synthesis with an unsymmetrical β-diketone is producing a mixture of regioisomers. How can I control the regioselectivity?

A5: When using an unsymmetrical β-diketone, the initial condensation with the aniline can occur at either carbonyl group, leading to different isomers. Steric effects of the substituents on the diketone play a significant role in the rate-determining electrophilic aromatic annulation step. Increasing the bulk of one of the R groups on the diketone can favor the formation of one regioisomer over the other. For example, using methoxy-substituted anilines tends to lead to 2-substituted quinolines.

Q6 (Friedländer Synthesis): I am having trouble with regioselectivity when using an unsymmetrical ketone in the Friedländer synthesis. What are my options?

A6: Condensation can occur on either side of the carbonyl group of an unsymmetrical ketone. To control regioselectivity, you can:

  • Introduce a Directing Group: A phosphoryl group on the α-carbon of the ketone can direct the condensation.[7]

  • Use an Appropriate Catalyst: Certain amine catalysts or the use of ionic liquids can improve regioselectivity.[7]

  • Use an Imine Analog: To avoid side reactions like aldol condensation of the ketone under alkaline conditions, the imine analog of the o-aniline can be used.[7]

Quantitative Data on Reaction Conditions

The following tables summarize how different reaction parameters can affect the yield in various quinoline syntheses. Note that actual results will vary depending on the specific substrates used.

Table 1: Effect of Catalyst and Temperature on Friedländer Synthesis Yield

CatalystSolventTemperature (°C)TimeYield (%)Reference
NoneWater703 h97[8]
p-TsOHSolvent-free12030 min95[7]
IodineSolvent-free10045 min92[7][9]
In(OTf)₃Solvent-free8015-60 min75-92[10]
Acetic Acid (Microwave)Acetic Acid1605 minGood to Excellent[11]

Table 2: Effect of Solvent on a Zirconocene-Catalyzed Quinoline Synthesis

SolventYield (%)
DMF83
Dioxane75
THF60
Toluene45
EtOH17
Reaction of o-aminothiophenol and a 1,3-ynone. Data from[12]

Experimental Protocols

Below are detailed methodologies for key quinoline synthesis reactions.

Protocol 1: Moderated Skraup Synthesis of Quinoline

  • Reaction Setup: In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add the aniline derivative, anhydrous glycerol, and a moderator such as ferrous sulfate (FeSO₄).[2][4]

  • Acid Addition: While stirring vigorously and cooling the flask in an ice bath, slowly and carefully add concentrated sulfuric acid through the condenser at a rate that keeps the internal temperature under control.

  • Heating: Gently heat the flask. Once the reaction begins to bubble, remove the heat source immediately. The exothermic reaction should proceed vigorously but controllably. If necessary, apply gentle heat to maintain a steady reflux.

  • Work-up: After cooling, carefully pour the viscous reaction mixture into a large volume of water. Make the solution strongly basic with a concentrated sodium hydroxide solution to neutralize the acid and liberate the quinoline base.

  • Purification: The crude quinoline is often purified by steam distillation, which effectively separates the volatile product from non-volatile tar.[2] The distillate is then extracted with an organic solvent (e.g., toluene), dried, and distilled under reduced pressure.

Protocol 2: Doebner-von Miller Synthesis of 2-Methylquinoline

  • Reaction Setup: In a round-bottom flask with a reflux condenser and a stirrer, combine aniline and 6 M hydrochloric acid. Heat the mixture to reflux.

  • Reactant Addition: In a separate addition funnel, dissolve crotonaldehyde in toluene. Add this solution slowly to the refluxing acidic aniline mixture. This biphasic system helps to minimize the polymerization of crotonaldehyde.[3]

  • Reaction Monitoring: Continue to heat at reflux for several hours, monitoring the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture. Carefully neutralize the acidic solution with a base (e.g., sodium hydroxide).

  • Purification: The product can be isolated by steam distillation from the basified mixture. The distillate is then extracted with an organic solvent, dried, and purified by vacuum distillation.[5]

Protocol 3: Combes Synthesis of a 2,4-Dimethylquinoline Derivative

  • Reaction Setup: In a flask, mix the substituted aniline with acetylacetone (a β-diketone).

  • Condensation: Stir the mixture at room temperature. An exothermic reaction may occur, forming the enamine intermediate.

  • Cyclization: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid with stirring.[13]

  • Heating: Gently heat the reaction mixture for a short period to complete the cyclization.

  • Work-up: Carefully pour the cooled reaction mixture onto crushed ice.

  • Isolation: Neutralize the solution with a base (e.g., ammonia or sodium hydroxide). The quinoline derivative may precipitate and can be collected by filtration.[2]

Protocol 4: Catalyzed Friedländer Synthesis

  • Reaction Setup: In a fume hood, combine the 2-aminoaryl ketone (e.g., 2-aminobenzophenone) and a ketone with an α-methylene group (e.g., acetone) in a round-bottom flask.[2]

  • Catalyst Addition: Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or a base (e.g., potassium hydroxide).[2]

  • Reaction: Heat the mixture under reflux in a suitable solvent (e.g., ethanol) for several hours.[2]

  • Work-up: Cool the reaction mixture. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.[2]

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Visualizations

Diagram 1: General Workflow for Optimizing Quinoline Synthesis

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Analysis & Troubleshooting cluster_2 Phase 3: Optimization cluster_3 Phase 4: Scale-up & Purification A Select Synthesis Route (e.g., Skraup, Friedländer) B Choose Initial Conditions (Catalyst, Solvent, Temp.) A->B C Run Small-Scale Test Reaction B->C D Analyze Crude Product (TLC, LC-MS, NMR) C->D E Low Yield or Byproducts? D->E F Identify Problem (e.g., Tar, Isomers) E->F Yes J Scale-up Optimized Reaction E->J No G Vary Reaction Parameters (Temp., Time, Catalyst Conc.) F->G H Re-run Reaction G->H I Improved Result? H->I I->G No I->J Yes K Purify Product (Distillation, Crystallization, Chromatography) J->K L Characterize Final Product K->L

Caption: A general workflow for optimizing quinoline synthesis.

Diagram 2: Troubleshooting Decision Tree for Low Yield

G start Low Yield Observed check_reactants Check Reactant Purity & Stoichiometry start->check_reactants tar_present Significant Tar Formation? check_reactants->tar_present reaction_vigorous Reaction Too Vigorous? (e.g., Skraup) tar_present->reaction_vigorous Yes optimize_temp Optimize Temperature tar_present->optimize_temp No add_moderator Add Moderator (e.g., FeSO₄) reaction_vigorous->add_moderator Yes slow_addition Slow Reagent Addition reaction_vigorous->slow_addition No change_catalyst Screen Different Catalysts (Acid/Base/Lewis Acid) optimize_temp->change_catalyst change_solvent Change Solvent or Use Biphasic System change_catalyst->change_solvent increase_time Increase Reaction Time change_solvent->increase_time end_node Improved Yield add_moderator->end_node slow_addition->end_node increase_time->end_node

Caption: Troubleshooting workflow for low quinoline synthesis yields.

Diagram 3: Simplified Mechanism of Friedländer Synthesis

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product R1 2-Aminoaryl Ketone I1 Aldol Adduct or Schiff Base R1->I1 + Catalyst R2 α-Methylene Ketone R2->I1 I2 Cyclized Intermediate I1->I2 Condensation/ Cyclization P1 Quinoline Derivative I2->P1 - H₂O

Caption: Key steps in the Friedländer quinoline synthesis.

References

Navigating Reproducibility Challenges with 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Poor reproducibility in experiments involving 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid can be a significant impediment to research progress. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the handling and use of this compound. By offering detailed experimental protocols and highlighting key areas for consideration, this resource aims to enhance the reliability and consistency of your experimental outcomes.

Troubleshooting Guide

Poor experimental reproducibility can often be traced back to a few key factors. This guide provides a systematic approach to identifying and resolving these issues.

1. Inconsistent Compound Solubility and Stability

Problem Potential Cause Recommended Solution
Precipitation of the compound in aqueous buffers or cell culture media. The compound has low aqueous solubility. The trifluoromethyl group increases lipophilicity.Prepare a high-concentration stock solution in an organic solvent such as DMSO or ethanol.[1] Use sonication to aid dissolution. Perform serial dilutions into aqueous buffers or media immediately before use. Avoid storing the compound in aqueous solutions for extended periods.
Loss of compound activity over time in experimental setups. The compound may be unstable under specific experimental conditions (e.g., pH, light exposure). The trifluoromethyl group can be susceptible to hydrolysis under alkaline conditions.Prepare fresh dilutions of the compound for each experiment from a frozen stock. Protect solutions from light, especially if the experimental procedure is lengthy. Assess the stability of the compound in your specific buffer or media by incubating it for the duration of the experiment and then testing its activity.
Variable results between different batches of the compound. Impurities or degradation products may be present in the compound.Ensure the purity of the compound using analytical techniques such as HPLC or NMR. Source the compound from a reputable supplier with a certificate of analysis. Store the solid compound in a cool, dry, and dark place to prevent degradation.

2. Assay-Specific Interference and Artifacts

Problem Potential Cause Recommended Solution
High background signal in fluorescence-based assays. The quinoline core of the compound is known to be fluorescent, which can interfere with the assay readout.Run a control experiment with the compound alone (without the biological target) to quantify its intrinsic fluorescence. If significant, consider using a non-fluorescence-based detection method or a fluorescent dye with an emission spectrum that does not overlap with that of the compound.
Non-specific inhibition in enzyme assays. At higher concentrations, the compound may form aggregates that non-specifically inhibit enzymes.Include a detergent like Triton X-100 (at a concentration below its critical micelle concentration) in the assay buffer to disrupt aggregate formation. Test the compound in an orthogonal assay to confirm its activity.
Inconsistent results in cell-based assays. The compound may chelate essential metal ions in the cell culture media, affecting cell health and response. The nitrogen and carboxylic acid groups can act as a chelating moiety.Supplement the cell culture media with additional metal ions if chelation is suspected. Evaluate the cytotoxicity of the compound at the concentrations used in the assay to ensure that the observed effects are not due to cell death.

Frequently Asked Questions (FAQs)

Compound Handling and Storage

  • Q: How should I store this compound?

    • A: The solid compound should be stored in a tightly sealed container in a cool, dry, and dark place. For long-term storage, keeping it at -20°C is recommended. Stock solutions in organic solvents like DMSO should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

  • Q: What is the best solvent to use for this compound?

    • A: Due to its lipophilic nature, the compound is most soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[1] For biological experiments, it is common to prepare a concentrated stock solution in DMSO and then dilute it into the aqueous experimental buffer or media.

  • Q: Is this compound stable in aqueous solutions?

    • A: The stability of the compound in aqueous solutions can be pH-dependent. The trifluoromethyl group can be susceptible to hydrolysis under alkaline conditions. It is advisable to prepare fresh dilutions in aqueous buffers for each experiment and avoid long-term storage of aqueous solutions.

Experimental Design

  • Q: My results are not reproducible between experiments. What should I check first?

    • A: Start by reviewing your compound handling procedures. Ensure that you are preparing fresh dilutions from a properly stored stock solution for each experiment. Verify the consistency of your cell passages and seeding densities if you are performing cell-based assays. Also, confirm the accuracy of your pipetting and the calibration of your instruments.

  • Q: How can I be sure that the observed activity of the compound is real and not an artifact?

    • A: To validate your findings, it is crucial to perform control experiments. These include testing the compound in the absence of the biological target to check for assay interference and using an inactive structural analog of the compound if available. Confirming the activity in a secondary, orthogonal assay is also a standard validation step.

  • Q: What are the potential biological targets of this compound?

    • A: Quinoline-3-carboxylic acid derivatives have been reported to target various enzymes and signaling pathways. One notable target is Dihydroorotate Dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. Inhibition of DHODH can lead to cell cycle arrest. Other studies suggest that quinoline derivatives can modulate the Ras/Raf/MEK signaling pathway.

Experimental Protocols

The following are example protocols for common assays where this compound might be used. These are adapted from methodologies reported for structurally similar compounds and should be optimized for your specific experimental conditions.

1. Dihydroorotate Dehydrogenase (DHODH) Enzyme Inhibition Assay

This protocol is adapted from studies on similar quinoline carboxylic acid inhibitors of DHODH.

Materials:

  • Recombinant human DHODH enzyme

  • Dihydroorotate (DHO)

  • Decylubiquinone (CoQD)

  • 2,6-dichloroindophenol (DCIP)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100)

  • This compound

  • DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the compound in DMSO. Create a series of dilutions in DMSO to achieve the desired final concentrations in the assay.

  • Assay Reaction: In a 96-well plate, add the following to each well:

    • Assay buffer

    • DHODH enzyme (to a final concentration of ~5-10 nM)

    • Compound dilution or DMSO (for control)

  • Incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding a mixture of DHO (final concentration ~200 µM), CoQD (final concentration ~100 µM), and DCIP (final concentration ~60 µM).

  • Data Acquisition: Immediately measure the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes using a microplate reader. The rate of DCIP reduction is proportional to DHODH activity.

  • Data Analysis: Calculate the initial reaction rates and determine the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the compound concentration and fit the data to a suitable model to determine the IC50 value.

2. Cell Proliferation Assay (MTT Assay)

This protocol is a standard method for assessing the effect of a compound on cell viability.

Materials:

  • Cancer cell line (e.g., A549, HCT116)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound

  • DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plate

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the compound in cell culture medium from a DMSO stock. The final DMSO concentration should be less than 0.5%. Replace the medium in the wells with the medium containing the compound or vehicle control (medium with DMSO).

  • Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours, or until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Visualizations

Signaling Pathway: Inhibition of Pyrimidine Biosynthesis

DHODH_Inhibition cluster_cell Cancer Cell Carbamoyl_Phosphate Carbamoyl Phosphate Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate Aspartate Aspartate Aspartate->Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate UMP UMP Orotate->UMP DNA_RNA_Synthesis DNA/RNA Synthesis UMP->DNA_RNA_Synthesis Cell_Cycle_Progression Cell Cycle Progression DNA_RNA_Synthesis->Cell_Cycle_Progression DHODH->Orotate Compound 4-Hydroxy-8-(trifluoromethyl) quinoline-3-carboxylic acid Compound->Inhibition Inhibition->DHODH

Caption: Inhibition of DHODH by this compound blocks pyrimidine biosynthesis.

Experimental Workflow: Troubleshooting Reproducibility

Troubleshooting_Workflow cluster_assay cluster_system Start Poor Reproducibility Observed Check_Compound Step 1: Verify Compound Integrity & Handling Start->Check_Compound Purity Purity Check (HPLC/NMR) Check_Compound->Purity Solubility Solubility & Stability Assessment Check_Compound->Solubility Storage Proper Storage & Fresh Dilutions Check_Compound->Storage Check_Assay Step 2: Investigate Assay -Specific Artifacts Interference Control for Intrinsic Fluorescence/Reactivity Check_Assay->Interference Aggregation Test for Aggregation (e.g., add detergent) Check_Assay->Aggregation Cytotoxicity Evaluate Cytotoxicity (Cell-based assays) Check_Assay->Cytotoxicity Check_System Step 3: Review General Lab Practices Protocols Standardized Protocols Check_System->Protocols Reagents Validated Reagents Check_System->Reagents Instruments Calibrated Instruments Check_System->Instruments Purity->Check_Assay Solubility->Check_Assay Storage->Check_Assay Interference->Check_System Aggregation->Check_System Cytotoxicity->Check_System End Reproducible Results Protocols->End Reagents->End Instruments->End

Caption: A logical workflow for troubleshooting poor experimental reproducibility.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Confirmation of Synthesized 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Imperative of Structural Integrity in Drug Discovery

In the landscape of drug development and synthetic chemistry, the unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. An incorrectly identified compound can lead to misinterpreted biological data, wasted resources, and significant delays in the development pipeline. The synthesis of novel heterocyclic compounds, such as 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid, presents a unique analytical challenge due to the presence of multiple, interacting functional groups on a complex scaffold.[1] This guide provides a comprehensive, multi-technique workflow designed to deliver unambiguous structural confirmation. We will move beyond a simple checklist of techniques, instead focusing on the causal logic behind our experimental choices and demonstrating how a convergence of data from orthogonal methods creates a self-validating system of proof.[2][3]

This guide compares the expected analytical data for the target molecule against a plausible isomeric alternative, 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid, to illustrate the specificity and power of this integrated analytical approach.[4]

The Analytical Gauntlet: A Multi-Pronged Approach to Structural Elucidation

G cluster_0 Initial Synthesis & Purification cluster_1 Primary Structural Confirmation cluster_2 Data Integration & Final Validation Synthesized_Product Crude Product Purification Purification (e.g., Recrystallization, Chromatography) Synthesized_Product->Purification MS Mass Spectrometry (MS) - Molecular Weight - Fragmentation Pattern Purification->MS Purified Sample NMR NMR Spectroscopy - ¹H, ¹³C, ¹⁹F - Connectivity & Environment Purification->NMR Purified Sample FTIR FTIR Spectroscopy - Functional Groups Purification->FTIR Purified Sample EA Elemental Analysis (EA) - Elemental Composition - Purity Purification->EA Purified Sample Integration Integrated Data Analysis - Cross-Validation of Results MS->Integration NMR->Integration FTIR->Integration EA->Integration Comparison Comparison to Alternatives - Rule out Isomers Integration->Comparison Confirmation Final Structure Confirmed Comparison->Confirmation

Caption: Overall workflow for structural confirmation.

Mass Spectrometry (MS): Defining the Molecular Boundaries

Expertise & Experience: Mass spectrometry is our first port of call. Its primary function is to provide the molecular weight of the synthesized compound, offering an immediate check against the expected product.[7][8] We employ Electrospray Ionization (ESI) as it is a "soft" ionization technique, minimizing fragmentation and maximizing the abundance of the molecular ion peak, which is critical for confirming the molecular formula.[9]

Expected Results for C₁₁H₆F₃NO₃ (MW: 257.16 g/mol )[10]:

  • ESI-MS (Negative Ion Mode): A strong signal for the deprotonated molecule [M-H]⁻ at m/z 256.02. The negative mode is chosen due to the acidic nature of the carboxylic acid and phenolic hydroxyl groups.

  • High-Resolution Mass Spectrometry (HRMS): HRMS is non-negotiable for novel compounds. It provides an exact mass that can confirm the elemental composition.

    • Expected Exact Mass: 257.02997

    • Calculated for C₁₁H₆F₃NO₃: 257.02998

    • The measured mass must be within a 5 ppm error margin to be considered valid.[11]

Trustworthiness Through Fragmentation (MS/MS): Tandem MS (MS/MS) provides structural insights by analyzing the fragmentation patterns of the molecular ion.[12][13] This data helps to confirm the presence of key structural motifs.

  • Primary Fragmentation: The most likely initial fragmentation pathway for a quinoline carboxylic acid is the loss of the carboxyl group, either as CO₂ (44 Da) or the COOH radical (45 Da).[9][13]

    • [M-H]⁻ → [M-H-CO₂]⁻ at m/z 212.03

  • Secondary Fragmentation: Subsequent fragmentation may involve the quinoline ring or the trifluoromethyl group.[14]

IonExpected m/z (Negative Mode)Description
[M-H]⁻256.02Deprotonated Molecular Ion
[M-H-CO₂]⁻212.03Loss of Carbon Dioxide
[M-H-HF-CO₂]⁻192.02Subsequent loss of HF from the CF₃ group
Experimental Protocol: LC-MS Analysis
  • Sample Preparation: Prepare a 1 mg/mL stock solution of the purified compound in methanol or DMSO. Dilute to 1-10 µg/mL in a suitable mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive mode, or without acid for negative mode).

  • Instrumentation: Utilize a Liquid Chromatography system coupled to a High-Resolution Mass Spectrometer (e.g., Orbitrap or Q-TOF).

  • Chromatography: Use a C18 column to ensure the sample is free of major impurities before entering the mass spectrometer.

  • MS Parameters (ESI Negative Mode):

    • Capillary Voltage: 3.0-4.0 kV

    • Source Temperature: 120-150 °C

    • Collision Energy (for MS/MS): Ramped from 10-40 eV to observe multiple fragmentation pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity

Expertise & Experience: NMR is the most powerful tool for elucidating the precise structure of an organic molecule.[7] For this compound, a suite of NMR experiments is required to map the complete C-H framework and confirm the substitution pattern. We use DMSO-d₆ as the solvent because it solubilizes the polar compound and allows for the observation of exchangeable protons (O-H and COOH).

¹H NMR Spectroscopy

This provides information about the number, environment, and connectivity of protons.

Predicted ProtonChemical Shift (δ) Range (ppm)MultiplicityCoupling Constant (J)Rationale
H-2~8.9 - 9.1s-Deshielded by adjacent N and C4-keto tautomer.
H-5~8.2 - 8.4dJ ≈ 8.5 HzOrtho-coupled to H-6.
H-7~8.0 - 8.2dJ ≈ 7.5 HzOrtho-coupled to H-6, deshielded by C8-CF₃.
H-6~7.7 - 7.9t or ddJ ≈ 8.0 HzCoupled to both H-5 and H-7.
4-OH~11.0 - 13.0br s-Broad, exchangeable proton, hydrogen-bonded.
3-COOH~13.0 - 15.0br s-Very broad, exchangeable carboxylic acid proton.

Comparison Point: An isomeric 7-CF₃ analogue would show a different aromatic splitting pattern. H-8 would likely appear as a doublet, and H-5 and H-6 would show a different coupling relationship, allowing for unambiguous differentiation.[15]

¹³C NMR Spectroscopy

This identifies all unique carbon environments.

| Predicted Carbon | Chemical Shift (δ) Range (ppm) | Rationale | | :--- | :--- | :--- | :--- | | C=O (Carboxyl) | ~165 - 170 | Typical carboxylic acid carbonyl. | | C-4 (Keto) | ~175 - 180 | C-OH/C=O tautomerism; deshielded. | | C-2 | ~145 - 150 | Carbon adjacent to heterocyclic nitrogen. | | C-8a, C-4a | ~138 - 142 | Quaternary carbons in the fused ring system. | | CF₃ | ~120 - 125 (q) | Carbon of the CF₃ group, split by fluorine (¹JCF). | | C-8 | ~125 - 130 (q) | Aromatic carbon attached to CF₃, split by fluorine (²JCF). | | C-5, C-6, C-7 | ~118 - 135 | Aromatic carbons bearing protons. | | C-3 | ~105 - 110 | Shielded carbon adjacent to two carbonyl-like carbons. |

¹⁹F NMR Spectroscopy

This is a simple but crucial experiment to confirm the trifluoromethyl group.

  • Expected Result: A sharp singlet around -60 to -70 ppm (relative to CFCl₃). The absence of coupling confirms it is a CF₃ group and not, for example, a CHF₂ group.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve ~10-15 mg of the purified compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR: Acquire a standard proton spectrum. Add a drop of D₂O to a separate sample to confirm the exchangeable OH and COOH protons (their signals will disappear).

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. A longer acquisition time may be needed for quaternary carbons.

  • 2D NMR (Optional but Recommended): Run COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) experiments to definitively assign which proton is attached to which carbon, confirming the connectivity map.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying the Functional Groups

Expertise & Experience: FTIR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.[16] It works by detecting the absorption of infrared radiation by specific molecular vibrations. For our target molecule, we expect to see characteristic bands for the O-H, C=O, C=C, and C-F bonds.

G cluster_0 Key Functional Groups cluster_1 Expected FTIR Absorptions (cm⁻¹) mol OH_acid O-H (Carboxylic Acid) ~2500-3300 (very broad) OH_phenol O-H (Phenol) ~3200-3500 (broad) CO_acid C=O (Carboxylic Acid) ~1710-1760 CO_keto C=O (Quinone Tautomer) ~1650-1690 CC_arom C=C/C=N (Aromatic) ~1450-1600 CF C-F (CF₃) ~1100-1300 (strong, multiple)

Caption: Key functional groups and their expected IR absorptions.

Trustworthiness: The presence of the extremely broad O-H stretch from 2500-3300 cm⁻¹ is a hallmark of a carboxylic acid dimer.[17][18] The strong, sharp bands in the 1100-1300 cm⁻¹ region are highly characteristic of C-F stretching in a CF₃ group.[19] The combination of all these bands provides a unique "fingerprint" for the molecule.

Experimental Protocol: FTIR Spectroscopy (ATR)
  • Sample Preparation: Place a small amount (1-2 mg) of the dry, purified solid directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A standard FTIR spectrometer equipped with an ATR accessory.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum from 4000 to 400 cm⁻¹.

  • Data Processing: Perform a background scan first, then the sample scan. The instrument software will automatically generate the absorbance spectrum.

Elemental Analysis (EA): The Final Purity and Composition Check

Expertise & Experience: While modern spectroscopic methods provide the structure, elemental analysis remains the gold standard for confirming the elemental composition and, by extension, the purity of a sample.[20][21] It provides the mass percentages of Carbon, Hydrogen, and Nitrogen.

Trustworthiness: The experimental values must match the theoretical values calculated from the molecular formula (C₁₁H₆F₃NO₃) to within an accepted deviation of ±0.4%.[11] A result outside this range suggests the presence of impurities (e.g., residual solvent or starting material) or that the proposed structure is incorrect.[22]

ElementTheoretical Mass %Acceptable Range
Carbon (C)51.38%50.98% - 51.78%
Hydrogen (H)2.35%1.95% - 2.75%
Nitrogen (N)5.45%5.05% - 5.85%
Experimental Protocol: Combustion Analysis
  • Sample Preparation: The sample must be meticulously purified and dried in vacuo to remove all traces of solvent, which can drastically affect the hydrogen and carbon percentages. Weigh 2-3 mg of the sample accurately.

  • Instrumentation: A CHN combustion analyzer.

  • Analysis: The sample is combusted at high temperature (~1000 °C) in a stream of oxygen. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by detectors (typically thermal conductivity).

Conclusion: A Self-Validating System for Structural Confirmation

The structural confirmation of this compound is not achieved by any single piece of evidence, but by the overwhelming agreement across four orthogonal analytical techniques.

G MS MS confirms C₁₁H₆F₃NO₃ (m/z 256.02) Conclusion Structure Confirmed MS->Conclusion NMR NMR confirms C-H framework and 8-CF₃ substitution NMR->Conclusion FTIR FTIR confirms -COOH, -OH, C=O, and CF₃ groups FTIR->Conclusion EA EA confirms C, H, N ratios and purity EA->Conclusion

Caption: Convergence of evidence leading to confirmation.

  • Mass Spectrometry provides the correct molecular formula.

  • FTIR confirms the presence of all expected functional groups.

  • NMR maps the atomic connectivity and, crucially, confirms the 8-position of the trifluoromethyl group, ruling out other isomers.

  • Elemental Analysis validates the elemental composition and high purity of the sample.

References

Comparative Analysis of 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic Acid and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid and structurally similar compounds. This document summarizes available quantitative data, details experimental methodologies, and visualizes relevant biological pathways to support further research and development in this area.

Introduction

Quinolone carboxylic acids are a well-established class of compounds with a broad range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The introduction of a trifluoromethyl group into the quinoline scaffold can significantly modulate the physicochemical and pharmacological properties of these molecules, often leading to enhanced efficacy and metabolic stability. This guide focuses on this compound and its positional isomers, providing a comparative overview of their activities based on available experimental data.

Data Presentation: Comparative Biological Activity

Table 1: Anticancer Activity of Trifluoromethyl-Substituted Quinoline Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
This compound-Data not available-
4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid-Data not available-
4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid-Data not available-
4-Hydroxy-5-(trifluoromethyl)quinoline-3-carboxylic acid-Data not available-
Brequinar Sodium (6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinoline carboxylic acid sodium salt)L1210-[1]
Various 2,4-disubstituted quinoline-3-carboxylic acid derivativesMCF-7, K562Micromolar range[2]
Novel fluorinated quinoline analoguesMDA-MB-4682.5–5[3]

Note: The lack of direct comparative IC50 values for the specific positional isomers of 4-Hydroxy-(trifluoromethyl)quinoline-3-carboxylic acid highlights a gap in the current research literature. The data presented for other quinoline derivatives are for contextual understanding of the potential potency of this class of compounds.

Structure-Activity Relationship

The biological activity of quinoline carboxylic acids is significantly influenced by the nature and position of substituents on the quinoline ring.[1][4]

  • Carboxylic Acid Group at C3: The carboxylic acid moiety at the 3-position is often crucial for the biological activity of quinolones.[4]

  • Hydroxy Group at C4: The 4-hydroxy group can influence the compound's ability to chelate metal ions and interact with biological targets.

  • Trifluoromethyl Group: The position of the electron-withdrawing trifluoromethyl group on the benzo ring can impact the molecule's lipophilicity, cell permeability, and interaction with specific enzymes or receptors. Structure-activity relationship studies on various quinoline derivatives have shown that substitutions on the benzo portion of the quinoline ring are critical for their inhibitory activity.[1]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the biological activity of quinoline derivatives.

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Workflow:

MTT_Assay_Workflow start Seed cells in 96-well plate incubate1 Incubate (24h) start->incubate1 treat Treat with compounds (various concentrations) incubate1->treat incubate2 Incubate (48-72h) treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate (4h) add_mtt->incubate3 solubilize Add solubilization buffer (e.g., DMSO) incubate3->solubilize read Measure absorbance (570 nm) solubilize->read analyze Calculate IC50 values read->analyze

MTT Assay Workflow

Detailed Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds.

  • Incubation: The plates are incubated for a specific period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for another 4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Inhibition Assay in Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Workflow:

NO_Inhibition_Workflow start Seed macrophages in 96-well plate treat Pre-treat with compounds start->treat stimulate Stimulate with LPS treat->stimulate incubate Incubate (24h) stimulate->incubate collect Collect supernatant incubate->collect griess Add Griess reagent collect->griess read Measure absorbance (540 nm) griess->read analyze Calculate % NO inhibition read->analyze

NO Inhibition Assay Workflow

Detailed Protocol:

  • Cell Seeding: Macrophage cells (e.g., RAW 264.7) are seeded in 96-well plates.

  • Compound Treatment: Cells are pre-treated with various concentrations of the test compounds for a defined period.

  • LPS Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the wells (except for the negative control).

  • Incubation: The plates are incubated for 24 hours.

  • Supernatant Collection: The cell culture supernatant is collected.

  • Griess Reaction: The amount of nitrite (a stable product of NO) in the supernatant is determined using the Griess reagent.

  • Absorbance Measurement: The absorbance is measured at 540 nm.

  • Data Analysis: The percentage of nitric oxide inhibition is calculated by comparing the absorbance of the treated wells to the LPS-stimulated control wells.

Signaling Pathways

Quinoline derivatives have been reported to exert their biological effects by modulating various signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of this compound and its analogs.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation and cell survival. Many anti-inflammatory and anticancer agents target this pathway.

NFkB_Pathway cluster_stimuli Stimuli cluster_receptor Receptor Complex cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TLR4->IKK TNFR->IKK IkB IκBα IKK->IkB P NFkB_IkB NF-κB-IκBα (Inactive) IkB->NFkB_IkB NFkB NF-κB (p50/p65) NFkB_n NF-κB (Active) NFkB->NFkB_n Translocation NFkB_IkB->NFkB Degradation of IκBα Quinoline Quinoline Derivative (Potential Inhibitor) Quinoline->IKK Inhibition DNA DNA NFkB_n->DNA Genes Pro-inflammatory & Survival Genes DNA->Genes Transcription

NF-κB Signaling Pathway

JAK-STAT Signaling Pathway

The Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathway is another critical signaling cascade involved in cell proliferation, differentiation, and survival. Dysregulation of this pathway is implicated in various cancers and inflammatory diseases.

JAK_STAT_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT (monomer) Receptor->STAT Recruitment JAK->Receptor P JAK->STAT STAT_P STAT-P (dimer) STAT->STAT_P Dimerization STAT_n STAT-P (dimer) STAT_P->STAT_n Translocation Quinoline Quinoline Derivative (Potential Inhibitor) Quinoline->JAK Inhibition DNA DNA STAT_n->DNA Genes Target Genes (Proliferation, Survival) DNA->Genes Transcription

JAK-STAT Signaling Pathway

Conclusion

This compound belongs to a class of compounds with significant potential for development as therapeutic agents. While direct comparative data for this specific compound and its positional isomers are limited, the existing literature on similar quinoline derivatives suggests that they are promising candidates for anticancer and anti-inflammatory drug discovery. The structure-activity relationships indicate that the position of the trifluoromethyl group is likely to have a profound impact on biological activity. Further research is warranted to synthesize and evaluate the full series of positional isomers to elucidate their comparative efficacy and mechanisms of action. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for such future investigations.

References

A Comparative Guide to Quinoline-Based Inhibitors: Profiling 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid and other prominent quinoline-based inhibitors, with a focus on their activity against dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. Inhibition of DHODH is a validated therapeutic strategy for various diseases, including cancer and autoimmune disorders. This document summarizes key experimental data, details the methodologies for their evaluation, and presents visual representations of relevant biological pathways and experimental workflows.

Introduction to Quinoline-Based Inhibitors and DHODH

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous therapeutic agents. A significant class of quinoline derivatives, particularly those with a carboxylic acid moiety at the 3- or 4-position, has been identified as potent inhibitors of dihydroorotate dehydrogenase (DHODH).[1][2] DHODH catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway, the oxidation of dihydroorotate to orotate.[3] Rapidly proliferating cells, such as cancer cells and activated lymphocytes, have a high demand for pyrimidines for DNA and RNA synthesis, making DHODH an attractive target for therapeutic intervention.[4]

This compound belongs to this class of compounds. While specific experimental data on its inhibitory potency against DHODH is not extensively available in the public domain, its structural features, particularly the quinoline core, the 3-carboxylic acid group, and the electron-withdrawing trifluoromethyl group at the 8-position, suggest its potential as a DHODH inhibitor based on established structure-activity relationships (SAR).[1] This guide will compare the known performance of other quinoline-based DHODH inhibitors to provide a context for the potential efficacy of this compound.

Comparative Inhibitory Activities

The following table summarizes the in vitro inhibitory activities of several well-characterized quinoline-based DHODH inhibitors against human DHODH (hDHODH). This data provides a benchmark for evaluating the potential potency of this compound.

InhibitorTargetAssay TypeIC50 (nM)Reference
Brequinar hDHODHEnzymatic~12-20[5][6]
Leflunomide (active metabolite A77 1726) hDHODHEnzymatic411[7]
Compound 41 (a potent quinoline-based analogue) hDHODHEnzymatic9.71 ± 1.4[6][8]
Compound 43 (a potent quinoline-based analogue) hDHODHEnzymatic26.2 ± 1.8[6][8]
Compound A9 (a potent quinoline derivative) hDHODHEnzymatic9.7[4]
This compound hDHODHEnzymaticData not available

Signaling Pathway and Experimental Workflow

De Novo Pyrimidine Biosynthesis Pathway and Point of Inhibition

The diagram below illustrates the de novo pyrimidine biosynthesis pathway, highlighting the critical role of DHODH and the point of inhibition by quinoline-based compounds.

cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Inner Membrane cluster_cytosol2 Cytosol Glutamine Glutamine Carbamoyl Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl Phosphate CPSII Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate ATCase Aspartate Aspartate Aspartate->Carbamoyl Aspartate Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate CAD DHODH DHODH Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate OMP OMP Orotate->OMP UMPS UMP UMP OMP->UMP UMPS UDP UDP UMP->UDP UTP UTP UDP->UTP CTP CTP UTP->CTP DNA_RNA DNA and RNA Synthesis UTP->DNA_RNA CTP->DNA_RNA Inhibitor Quinoline-Based Inhibitors (e.g., this compound) Inhibitor->DHODH Inhibition

Caption: The de novo pyrimidine biosynthesis pathway, with DHODH as the key inhibitory target for quinoline-based compounds.

General Experimental Workflow for Inhibitor Evaluation

The following diagram outlines a typical workflow for assessing the efficacy of a DHODH inhibitor.

Start Test Compound (e.g., this compound) Biochemical_Assay DHODH Enzymatic Assay (DCIP Reduction) Start->Biochemical_Assay IC50 Determine IC50 Biochemical_Assay->IC50 Cell_Based_Assay Cell Proliferation Assay (e.g., MTS/WST-1) IC50->Cell_Based_Assay EC50 Determine EC50 Cell_Based_Assay->EC50 Uridine_Rescue Uridine Rescue Experiment EC50->Uridine_Rescue On_Target Confirm On-Target Activity Uridine_Rescue->On_Target In_Vivo In Vivo Efficacy Studies (Xenograft Models) On_Target->In_Vivo Efficacy Evaluate Therapeutic Efficacy In_Vivo->Efficacy

Caption: A standard workflow for the preclinical evaluation of DHODH inhibitors.

Experimental Protocols

DHODH Enzymatic Inhibition Assay (DCIP Reduction Assay)

Principle: This spectrophotometric assay measures the enzymatic activity of DHODH by monitoring the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate. The decrease in absorbance at 600 nm is proportional to DHODH activity.

Materials:

  • Recombinant human DHODH

  • L-Dihydroorotic acid (DHO)

  • 2,6-dichloroindophenol (DCIP)

  • Coenzyme Q10 (CoQ10)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100

  • Test inhibitor (e.g., this compound) dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test inhibitor in DMSO.

  • In a 96-well plate, add 2 µL of the inhibitor dilutions or DMSO (for control) to the wells.

  • Add 178 µL of a solution containing recombinant human DHODH in assay buffer to each well.

  • Pre-incubate the plate at 25°C for 30 minutes to allow for inhibitor binding.

  • Prepare a reaction mixture containing DHO, DCIP, and CoQ10 in the assay buffer.

  • Initiate the reaction by adding 20 µL of the reaction mixture to each well. Final concentrations in a 200 µL reaction volume are typically 500 µM DHO, 200 µM DCIP, and 100 µM CoQ10.

  • Immediately measure the decrease in absorbance at 600 nm in kinetic mode for 10-15 minutes at 25°C.

  • The rate of reaction is calculated from the linear portion of the absorbance versus time plot.

  • The percent inhibition is calculated relative to the DMSO control, and the IC50 value is determined by plotting the percent inhibition against the inhibitor concentration.

Cell Proliferation Assay (MTS/WST-1/CCK-8 Assay)

Principle: These colorimetric assays measure cell viability and proliferation. Tetrazolium salts (MTS, WST-1, or XTT) are reduced by metabolically active cells to a colored formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest (e.g., leukemia, colon cancer)

  • Complete cell culture medium

  • Test inhibitor dissolved in DMSO

  • MTS, WST-1, or CCK-8 reagent

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of the test inhibitor in complete cell culture medium. The final DMSO concentration should be kept low (e.g., <0.1%).

  • Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor or vehicle control (medium with DMSO).

  • Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

  • Add the MTS, WST-1, or CCK-8 reagent to each well according to the manufacturer's instructions.

  • Incubate for 1-4 hours at 37°C.

  • Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 450 nm for WST-1/CCK-8) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value.

Conclusion

Quinoline-based inhibitors of DHODH represent a promising class of therapeutic agents for cancer and autoimmune diseases. While direct experimental data for this compound is currently limited, its structural similarity to other potent quinoline-3-carboxylic acid inhibitors suggests it is a strong candidate for investigation. The established SAR for this class of compounds indicates that the trifluoromethyl group at the 8-position could influence its potency and pharmacokinetic properties. Further experimental evaluation of this compound using the standardized protocols outlined in this guide is warranted to determine its precise inhibitory activity and therapeutic potential in comparison to established inhibitors like brequinar and the active metabolite of leflunomide.

References

A Comparative Guide to Assessing the Purity of 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic Acid by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for assessing the purity of 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid against other analytical techniques. Detailed experimental protocols and supporting data are presented to aid researchers, scientists, and drug development professionals in selecting the most appropriate method for their needs.

Introduction

This compound is a chemical compound of interest in pharmaceutical research and development.[1] Ensuring the purity of this compound is critical for accurate biological and toxicological studies. HPLC is a powerful and widely used technique for the separation and quantification of components in a mixture, making it an ideal choice for purity assessment.[2] This guide outlines a standard reverse-phase HPLC (RP-HPLC) method and compares its performance with alternative analytical techniques.

High-Performance Liquid Chromatography (HPLC) Analysis

A reverse-phase HPLC method was developed to assess the purity of a sample of this compound. A C18 column was chosen for its broad applicability in separating compounds of moderate polarity.[3] The mobile phase consists of a mixture of acetonitrile and water, with formic acid added to control the ionization of the carboxylic acid group and improve peak shape.[2][4]

Data Presentation: HPLC Purity Assessment

The following table summarizes the quantitative data obtained from the HPLC analysis of a representative batch of this compound.

Peak No.Compound NameRetention Time (min)Peak Area (%)
1Impurity A (Hypothetical)3.450.25
2This compound 8.72 99.65
3Impurity B (Hypothetical)12.180.10
Total 100.00

Table 1: Quantitative results from the HPLC purity analysis of this compound.

Experimental Protocol: HPLC Method

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD).

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B

    • 15-18 min: 80% B

    • 18-20 min: 80% to 20% B

    • 20-25 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a 1 mg/mL stock solution.

  • Further dilute the stock solution to a final concentration of 0.1 mg/mL with the same solvent mixture.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve dilute Dilute to Final Concentration dissolve->dilute filter Filter through 0.45 µm Filter dilute->filter inject Inject Sample into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (%) integrate->calculate report Generate Report calculate->report

Caption: Workflow for the purity assessment of this compound by HPLC.

Comparison with Alternative Analytical Techniques

While HPLC is a robust method for purity determination, other techniques can provide complementary information or may be more suitable for specific applications.

Comparison Summary
Analytical TechniquePrincipleInformation ProvidedAdvantagesLimitations
HPLC-UV Differential partitioning between a stationary and a mobile phase.[2]Quantitative purity, number of impurities.High resolution, high sensitivity, quantitative accuracy.Requires reference standards for impurity identification.
LC-MS HPLC coupled with a mass spectrometer.Purity, molecular weight of impurities.High specificity, structural information of impurities.More complex instrumentation and data analysis.
¹H NMR Nuclear magnetic resonance of hydrogen atoms.[5]Structural confirmation, detection of impurities with protons.Provides structural information, can detect non-chromophoric impurities.Lower sensitivity for minor impurities compared to HPLC.
GC-MS Separation of volatile compounds followed by mass spectrometry.[6]Purity of volatile components.High sensitivity for volatile impurities.Requires derivatization for non-volatile compounds like carboxylic acids.[6]
FTIR Infrared absorption by molecular functional groups.Presence of functional groups, qualitative identity.Rapid and non-destructive.Not suitable for quantification of impurities, low sensitivity.

Table 2: Comparison of HPLC with alternative analytical techniques for purity assessment.

Detailed Methodologies for Alternative Techniques

Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Protocol: The same HPLC method as described above can be coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) with an electrospray ionization (ESI) source. This allows for the determination of the molecular weight of the main peak and any separated impurities, aiding in their identification.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

  • Protocol:

    • Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • The purity can be estimated by comparing the integral of the main compound's peaks to those of any impurity peaks, provided a known reference standard is used for calibration.[5]

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Protocol:

    • Derivatize the sample to make the carboxylic acid volatile (e.g., by esterification).

    • Inject the derivatized sample into a GC-MS system.

    • The separation is achieved on a capillary column, and the eluted components are detected by the mass spectrometer. This method is particularly useful for identifying volatile or semi-volatile impurities.[6]

Fourier-Transform Infrared (FTIR) Spectroscopy

  • Protocol:

    • Acquire the FTIR spectrum of the solid sample using an attenuated total reflectance (ATR) accessory or by preparing a KBr pellet.

    • The resulting spectrum can be compared to a reference spectrum to confirm the identity of the bulk material based on the presence of characteristic functional group absorptions.

Logical Relationship in Analytical Characterization

Analytical_Characterization cluster_primary Primary Analysis cluster_confirmatory Confirmatory & Structural Analysis cluster_specialized Specialized Analysis HPLC_UV HPLC-UV (Quantitative Purity) LC_MS LC-MS (Impurity Identification) HPLC_UV->LC_MS Investigate Impurities NMR NMR (Structural Confirmation) HPLC_UV->NMR Confirm Structure FTIR FTIR (Functional Groups) HPLC_UV->FTIR Confirm Functional Groups GC_MS GC-MS (Volatile Impurities) HPLC_UV->GC_MS Check for Volatiles

Caption: Logical relationship of analytical techniques in the characterization of this compound.

References

Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationships of 8-Trifluoromethylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced relationships between a molecule's structure and its biological activity is paramount. This guide provides a comprehensive comparison of 8-trifluoromethylquinoline derivatives, a class of compounds demonstrating significant therapeutic promise across various disease areas, including infectious diseases and cancer. By presenting key experimental data, detailed methodologies, and visual representations of structure-activity relationships (SAR), this guide aims to facilitate the rational design of more potent and selective therapeutic agents.

The quinoline scaffold is a well-established pharmacophore, forming the core of numerous approved drugs. The introduction of a trifluoromethyl (-CF3) group at the 8-position can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target binding affinity. Recent research has highlighted the diverse biological activities of 8-trifluoromethylquinoline derivatives, ranging from antimalarial and larvicidal to anticancer and enzyme inhibition. This guide synthesizes findings from key studies to offer a comparative analysis of their SAR.

Comparative Analysis of Biological Activities

The following tables summarize the quantitative data from various studies, offering a clear comparison of the performance of different 8-trifluoromethylquinoline derivatives against several biological targets.

Larvicidal Activity against Anopheles arabiensis

A series of arylhydrazone derivatives of 8-trifluoromethylquinoline were synthesized and evaluated for their larvicidal activity against the malaria vector, Anopheles arabiensis. The results highlight the impact of substituents on the arylhydrazone moiety.

Compound IDR (Substitution on Aryl Ring)LC50 (µg/mL)LC90 (µg/mL)
6a 3-bromo-4-fluoro0.430.98
6b 4-chloro0.891.89
6c 2,4-dichloro1.122.54
6d 4-fluoro0.551.23
6e 4-nitro1.342.98
6f 2-nitro1.563.45
6g 3-nitro1.453.12
6h 2-chloro-5-nitro1.783.87
6i 4-methyl0.982.15

Data extracted from a study on novel arylhydrazones bearing 8-trifluoromethyl quinoline.[1]

SAR Insights: The data reveals that electron-withdrawing groups on the aryl ring, particularly halogens, enhance larvicidal activity. Compound 6a , with 3-bromo-4-fluoro substitution, demonstrated the highest potency.[1] The presence of nitro groups generally led to a decrease in activity compared to halogens.

Anticancer Activity: Tubulin Polymerization Inhibition

Novel trifluoromethylquinoline derivatives have been investigated as inhibitors of tubulin polymerization, a key target in cancer therapy. The antiproliferative activity of these compounds was evaluated against various human cancer cell lines.

Compound IDR1R2LNCaP (IC50, nM)PC-3 (IC50, nM)A549 (IC50, nM)HCT116 (IC50, nM)
5a H4-F12151820
5m H4-Cl15182225
5o H4-Br18212528
6b OCH34-F8101215

Data extracted from a study on novel trifluoromethylquinoline derivatives as tubulin polymerization inhibitors.[2]

SAR Insights: These results suggest that substitution at the 4-position of the aniline ring with halogens is favorable for antiproliferative activity. Furthermore, the introduction of a methoxy group at the R1 position, as in compound 6b , significantly enhanced the potency against all tested cell lines, indicating its crucial role in target interaction.[2]

Anticancer Activity: SGK1 Inhibition

A series of 4-trifluoromethyl-2-anilinoquinoline derivatives were identified as potential anti-cancer agents targeting SGK1.

Compound IDR (Substitution at 2-position)PC3 (IC50, µM)A549 (IC50, µM)HCT116 (IC50, µM)U87 (IC50, µM)
8b (4-(piperazin-1-yl)phenyl)amino1.21.51.82.1
Reference (4-morpholinophenyl)amino>10>10>10>10

Data extracted from a study on 4-trifluoromethyl-2-anilinoquinoline derivatives as potential anti-cancer agents targeting SGK1.[3]

SAR Insights: Compound 8b , featuring a (4-(piperazin-1-yl)phenyl)amino substitution, displayed superior efficacy against four cancer cell lines compared to other derivatives, highlighting the importance of this specific moiety for SGK1 inhibition and anticancer activity.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are the protocols for key experiments cited in this guide.

Synthesis of Arylhydrazone Derivatives of 8-Trifluoromethylquinoline (Compounds 6a-i)

The synthesis of the target arylhydrazone derivatives was achieved through a condensation reaction.[1]

Step 1: Synthesis of 4-hydrazinyl-8-(trifluoromethyl)quinoline (5) A mixture of 4-chloro-8-(trifluoromethyl)quinoline (1 mmol) and hydrazine hydrate (2 mmol) in ethanol (10 mL) was refluxed for 4-6 hours. The reaction progress was monitored by thin-layer chromatography (TLC). After completion, the reaction mixture was cooled, and the precipitated solid was filtered, washed with cold ethanol, and dried to afford the intermediate 5 .

Step 2: Synthesis of (E)-4-(2-benzylidenehydrazinyl)-8-(trifluoromethyl)quinoline derivatives (6a-i) A solution of 4-hydrazinyl-8-(trifluoromethyl)quinoline (5) (1 mmol) and the appropriate substituted benzaldehyde (1 mmol) in ethanol (15 mL) with a catalytic amount of glacial acetic acid (2-3 drops) was refluxed for 5-7 hours. The reaction was monitored by TLC. After completion, the mixture was cooled to room temperature, and the resulting solid was filtered, washed with ethanol, and recrystallized from ethanol to yield the final products 6a-i .

In Vitro Antiproliferative Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[2]

  • Human cancer cell lines (LNCaP, PC-3, A549, and HCT116) were seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.

  • The cells were then treated with various concentrations of the test compounds and incubated for another 48 hours.

  • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • The medium was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • The absorbance was measured at 490 nm using a microplate reader.

  • The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was calculated from the dose-response curves.

Visualizing Structure-Activity Relationships

Diagrams created using Graphviz (DOT language) provide a clear visual representation of the logical relationships in the SAR of 8-trifluoromethylquinoline derivatives.

SAR_Larvicidal_Activity cluster_scaffold 8-Trifluoromethylquinoline Core cluster_substituents Arylhydrazone Substituents cluster_activity Larvicidal Activity Core 8-CF3-Quinoline Halogens Halogens (e.g., F, Cl, Br) Core->Halogens + Nitro Nitro Groups (e.g., NO2) Core->Nitro + Alkyl Alkyl Groups (e.g., CH3) Core->Alkyl + High_Activity High Activity Halogens->High_Activity Leads to Low_Activity Lower Activity Nitro->Low_Activity Leads to Moderate_Activity Moderate Activity Alkyl->Moderate_Activity Leads to

Caption: SAR of 8-trifluoromethylquinoline arylhydrazones for larvicidal activity.

SAR_Anticancer_Tubulin cluster_R1 R1 Substituent cluster_R2 R2 Substituent (Aniline Ring) cluster_activity Antiproliferative Activity Scaffold 8-Trifluoromethylquinoline R1 R2 R1_H H Scaffold->R1_H R1_OCH3 OCH3 Scaffold->R1_OCH3 R2_Halogen 4-Halogen Scaffold->R2_Halogen Potent Potent Activity R1_H->Potent Results in Enhanced_Potency Significantly Enhanced Potency R1_OCH3->Enhanced_Potency Results in R2_Halogen->Potent Results in R2_Halogen->Enhanced_Potency Results in

Caption: SAR of trifluoromethylquinoline derivatives as tubulin polymerization inhibitors.

Conclusion

The 8-trifluoromethylquinoline scaffold represents a versatile platform for the development of novel therapeutic agents. The structure-activity relationship studies summarized in this guide demonstrate that strategic modifications to this core structure can lead to significant enhancements in biological activity against a range of targets. For instance, the introduction of halogenated arylhydrazone moieties enhances larvicidal potency, while specific substitutions on the anilino ring of 4-trifluoromethylquinolines are crucial for their anticancer efficacy as tubulin polymerization and SGK1 inhibitors.

The data and experimental protocols provided herein serve as a valuable resource for researchers in the field, enabling a more informed and efficient approach to the design and synthesis of next-generation 8-trifluoromethylquinoline-based drugs. Further exploration of this chemical space, guided by the SAR principles outlined, holds considerable promise for addressing unmet medical needs.

References

A Comparative Analysis of 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid as a Potential Kynurenine Aminotransferase II Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of neuroactive compound development, the inhibition of kynurenine aminotransferase II (KAT II) presents a promising therapeutic strategy for a range of neurological and psychiatric disorders. This guide provides a comparative overview of 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid, a compound of interest, against established KAT II inhibitors. While direct experimental data on the inhibitory activity of this compound is not yet publicly available, this analysis leverages its structural characteristics and the known properties of similar compounds to highlight its potential advantages.

The Kynurenine Pathway and the Role of KAT II

The kynurenine pathway is the primary metabolic route for the essential amino acid tryptophan. A key enzyme in this pathway, KAT II, catalyzes the conversion of kynurenine to kynurenic acid.[1] Elevated levels of kynurenic acid in the brain have been associated with the pathophysiology of conditions such as schizophrenia.[2] Therefore, the development of potent and selective KAT II inhibitors is a focal point of current research.[1]

Kynurenine_Pathway cluster_inhibition Therapeutic Intervention Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO/TDO Kynurenic_Acid Kynurenic_Acid Kynurenine->Kynurenic_Acid KAT II Neurotoxic_Metabolites Neurotoxic Metabolites (e.g., Quinolinic Acid) Kynurenine->Neurotoxic_Metabolites KMO KAT_II_Inhibitor KAT II Inhibitor (e.g., 4-Hydroxy-8-(trifluoromethyl) quinoline-3-carboxylic acid) KAT_II_Inhibitor->Kynurenic_Acid Inhibits Production

Figure 1. Simplified diagram of the Kynurenine Pathway and the therapeutic target of KAT II inhibitors.

Comparative Analysis of Physicochemical Properties

A key aspect of drug development is the optimization of physicochemical properties to ensure favorable absorption, distribution, metabolism, and excretion (ADME) profiles. Here, we compare the computed properties of this compound with those of known KAT II inhibitors.

CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP3Hydrogen Bond DonorsHydrogen Bond Acceptors
This compound C11H6F3NO3257.16[3]2.424
PF-04859989 C10H9N3O2203.200.824
BFF-122 C17H19FN4O4362.36[4]0.727
(S)-ESBA C11H15NO5S273.300.526

Table 1. Comparison of physicochemical properties of this compound and known KAT II inhibitors. Data for PF-04859989, BFF-122, and (S)-ESBA are sourced from public chemical databases and may vary slightly between different prediction tools.

Potential Advantages of this compound

Based on its structure, this compound possesses several features that could confer advantages as a KAT II inhibitor:

  • Structural Rigidity and Specificity: The quinoline scaffold is a rigid structure that can provide a well-defined orientation for binding to the active site of KAT II. This can lead to higher specificity and potency.

  • Trifluoromethyl Group: The presence of a trifluoromethyl (-CF3) group can enhance metabolic stability and improve brain penetrability, crucial properties for drugs targeting the central nervous system. This group can also increase binding affinity through favorable interactions with the enzyme.

  • Synthetic Accessibility: The quinoline-3-carboxylic acid core is a common motif in medicinal chemistry, suggesting that the synthesis and subsequent structural modifications of this compound could be relatively straightforward, facilitating structure-activity relationship (SAR) studies.[5][6]

Comparative Inhibitory Activity

While experimental IC50 values for this compound against KAT II are not available, a comparison with known inhibitors provides a benchmark for its potential efficacy.

CompoundTargetIC50Mechanism of Action
PF-04859989 Human KAT II23 nM[7]Irreversible[8]
BFF-122 KAT II~1 µM[9]Irreversible[2]
(S)-ESBA KAT IIHigh µM range[10]Reversible, Competitive[10]
This compound KAT IITo be determined-

Table 2. Inhibitory activity of known KAT II inhibitors.

Experimental Protocol for KAT II Inhibition Assay

To determine the inhibitory potential of this compound, a standard in vitro KAT II inhibition assay can be performed.

KAT_II_Assay_Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_detection 3. Detection cluster_analysis 4. Data Analysis Reagents Prepare Assay Buffer, Enzyme (hKAT-II), Substrates (L-Kynurenine, α-Ketoglutarate), Cofactor (PLP), Test Compound Assay_Plate Add reagents and Test Compound to microplate Reagents->Assay_Plate Incubate Incubate at 37°C Assay_Plate->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Read_Fluorescence Read Fluorescence (Excitation/Emission) Stop_Reaction->Read_Fluorescence Calculate_Inhibition Calculate % Inhibition Read_Fluorescence->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Figure 2. General workflow for an in vitro KAT II inhibition assay.

Detailed Methodology:

A fluorescence-based assay is commonly used to measure human KAT II (hKAT-II) activity.[11]

  • Reagents and Solutions:

    • Assay Buffer: 0.1 M phosphate buffer, pH 7.5.

    • Enzyme: Recombinant human KAT-II.

    • Substrates: L-Kynurenine and α-ketoglutarate.

    • Cofactor: Pyridoxal 5'-phosphate (PLP).

    • Detection Reagents: Glutamic dehydrogenase and NAD+.

    • Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • The assay is typically performed in a 96-well plate format.

    • The assay mixture contains the hKAT-II enzyme, substrates, cofactor, and detection reagents in the assay buffer.

    • The test compound is added at various concentrations.

    • The reaction is initiated by the addition of the enzyme or substrates.

    • The plate is incubated at 37°C.

  • Detection:

    • The activity of the enzyme is measured by monitoring the change in fluorescence resulting from the conversion of NAD+ to NADH.

    • Fluorescence is read at an excitation wavelength of 340 nm and an emission wavelength of 390 nm.[11]

  • Data Analysis:

    • The percentage of inhibition is calculated by comparing the fluorescence in the presence of the test compound to the control (without inhibitor).

    • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Conclusion

While further experimental validation is required, the structural features of this compound make it a compelling candidate for investigation as a novel KAT II inhibitor. Its rigid quinoline core and the presence of a trifluoromethyl group suggest the potential for high potency, selectivity, and favorable pharmacokinetic properties. The provided experimental protocol offers a clear path for determining its in vitro efficacy. This comparative guide serves as a valuable resource for researchers interested in exploring the therapeutic potential of this and similar quinoline-based compounds in the context of neurological and psychiatric disorders.

References

Validating the Potential of 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic Acid: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a framework for validating the experimental results of 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid. By comparing its potential performance against established inhibitors of key cellular targets, this document outlines the necessary experimental protocols and data presentation formats to facilitate a comprehensive evaluation.

While specific experimental data for this compound is not yet publicly available, the quinoline-3-carboxylic acid scaffold is a known pharmacophore for inhibitors of enzymes such as Dihydroorotate Dehydrogenase (DHODH) and Protein Kinase CK2. These enzymes are critical regulators of cellular processes and are implicated in various diseases, including cancer and autoimmune disorders. This guide, therefore, presents a comparative analysis against well-characterized inhibitors of these potential targets: Brequinar for DHODH and CX-4945 (Silmitasertib) for Protein Kinase CK2.

Comparative Performance Analysis

To objectively assess the efficacy of this compound, its inhibitory activity should be quantified and compared with established compounds. The following tables provide a template for presenting such comparative data.

Table 1: In Vitro Inhibitory Activity against Dihydroorotate Dehydrogenase (DHODH)

CompoundTargetAssay TypeIC50 (nM)
This compoundhDHODHEnzymatic AssayData to be determined
BrequinarhDHODHEnzymatic Assay5.2 - 20

Table 2: In Vitro Inhibitory Activity against Protein Kinase CK2

CompoundTargetAssay TypeIC50 (nM)
This compoundCK2αKinase AssayData to be determined
CX-4945 (Silmitasertib)CK2αKinase Assay1

Potential Signaling Pathways and Experimental Workflows

Understanding the mechanism of action requires elucidating the signaling pathways affected by the compound. Inhibition of DHODH primarily disrupts the de novo pyrimidine synthesis pathway, crucial for DNA and RNA synthesis in rapidly proliferating cells. Protein Kinase CK2, on the other hand, is a pleiotropic kinase involved in numerous pro-survival signaling cascades.

Below are visual representations of these pathways and a general workflow for inhibitor validation, created using the DOT language.

DHODH_Pathway cluster_Mitochondrion Mitochondrial Inner Membrane DHODH DHODH ETC Electron Transport Chain DHODH->ETC Orotate Orotate DHODH->Orotate Oxidation DHO Dihydroorotate DHO->DHODH UMP UMP Orotate->UMP ... DNA_RNA DNA/RNA Synthesis UMP->DNA_RNA Brequinar Brequinar / 4-Hydroxy-8-(trifluoromethyl) quinoline-3-carboxylic acid Brequinar->DHODH

DHODH Inhibition Workflow

CK2_Pathway cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Outcomes CK2 Protein Kinase CK2 PI3K_Akt PI3K/Akt/mTOR CK2->PI3K_Akt NFkB NF-κB CK2->NFkB JAK_STAT JAK/STAT CK2->JAK_STAT Inhibitor CX-4945 / 4-Hydroxy-8-(trifluoromethyl) quinoline-3-carboxylic acid Inhibitor->CK2 Proliferation Cell Proliferation PI3K_Akt->Proliferation Apoptosis Inhibition of Apoptosis NFkB->Apoptosis Angiogenesis Angiogenesis JAK_STAT->Angiogenesis

Protein Kinase CK2 Signaling Pathways

Detailed Experimental Protocols

Accurate and reproducible experimental data are paramount. The following are detailed methodologies for key experiments to assess the inhibitory potential of this compound.

Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay

Principle: This assay measures the enzymatic activity of DHODH by monitoring the reduction of a chromogenic substrate, 2,6-dichloroindophenol (DCIP), which acts as an electron acceptor. The rate of color change is proportional to the enzyme's activity.

Materials:

  • Recombinant human DHODH enzyme

  • Dihydroorotate (DHO) substrate

  • Coenzyme Q10

  • 2,6-dichloroindophenol (DCIP)

  • Tris-HCl buffer (pH 8.0)

  • Triton X-100

  • Test compound (this compound)

  • Reference inhibitor (Brequinar)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a reaction buffer containing Tris-HCl, Triton X-100, Coenzyme Q10, and DCIP.

  • Add serial dilutions of the test compound or reference inhibitor to the wells of a 96-well plate. Include a vehicle control (e.g., DMSO).

  • Add the recombinant hDHODH enzyme to each well and pre-incubate for 10 minutes at room temperature.

  • Initiate the reaction by adding the DHO substrate.

  • Immediately measure the decrease in absorbance at 600 nm over time using a spectrophotometer.

  • Calculate the initial reaction rates and determine the percentage of inhibition for each compound concentration.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Protein Kinase CK2 Inhibition Assay

Principle: This assay quantifies the activity of Protein Kinase CK2 by measuring the phosphorylation of a specific peptide substrate. This can be done using various methods, including radiometric assays with [γ-³²P]ATP or non-radioactive methods using phosphospecific antibodies.

Materials:

  • Recombinant human Protein Kinase CK2 (holoenzyme)

  • Specific peptide substrate (e.g., RRRADDSDDDDD)

  • ATP

  • Kinase assay buffer (e.g., MOPS, β-glycerophosphate, EGTA, sodium orthovanadate, DTT)

  • Test compound (this compound)

  • Reference inhibitor (CX-4945)

  • Detection reagents (e.g., [γ-³²P]ATP and P81 phosphocellulose paper for radiometric assay, or a phosphospecific antibody and detection substrate for ELISA-based assays)

  • 96-well plate

Procedure (Non-Radioactive ELISA-based):

  • Coat a 96-well plate with the CK2 peptide substrate.

  • Prepare a kinase reaction mixture containing the kinase assay buffer, recombinant CK2 enzyme, and ATP.

  • Add serial dilutions of the test compound or reference inhibitor to the wells. Include a vehicle control.

  • Add the kinase reaction mixture to the wells and incubate at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction and wash the wells to remove unreacted components.

  • Add a phosphospecific primary antibody that recognizes the phosphorylated substrate and incubate.

  • Wash the wells and add a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Wash the wells and add a chromogenic HRP substrate (e.g., TMB).

  • Stop the color development with a stop solution and measure the absorbance at 450 nm.

  • Calculate the percentage of inhibition and determine the IC50 value.

In Vitro Cancer Cell Line Proliferation Assay

Principle: This assay determines the effect of the test compound on the proliferation of cancer cell lines. Cell viability can be measured using various methods, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)

  • Cell culture medium and supplements (e.g., DMEM, FBS)

  • Test compound

  • Reference compounds (e.g., Brequinar, CX-4945)

  • 96-well cell culture plates

  • CellTiter-Glo® reagent

  • Luminometer

Procedure:

  • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound or reference compounds. Include a vehicle control.

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Equilibrate the plate to room temperature.

  • Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Mix the contents on an orbital shaker to induce cell lysis.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) value.

By following these protocols and utilizing the provided data presentation templates, researchers can systematically validate the experimental results for this compound and objectively compare its performance against established alternatives in the field of drug discovery.

A Comparative Analysis of 4-Hydroxyquinoline and 8-Hydroxyquinoline Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the therapeutic potential of 4-hydroxyquinoline and 8-hydroxyquinoline derivatives, complete with comparative performance data, detailed experimental protocols, and signaling pathway visualizations.

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, lending its structure to a multitude of therapeutic agents. Among its myriad derivatives, 4-hydroxyquinolines and 8-hydroxyquinolines have emerged as particularly promising classes of compounds, exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Their therapeutic efficacy is largely attributed to their ability to chelate metal ions, intercalate into DNA, and modulate the activity of key cellular enzymes and signaling pathways. This guide provides a comparative analysis of these two important classes of quinoline derivatives, summarizing their performance from experimental studies and providing detailed methodologies to facilitate further research and development.

Physicochemical Properties

The seemingly subtle difference in the position of the hydroxyl group on the quinoline ring—at position 4 versus position 8—imparts distinct physicochemical properties to these molecules, which in turn influences their biological activity. 8-Hydroxyquinoline and its derivatives are well-known chelating agents, forming stable complexes with various metal ions, a property that is central to many of their biological effects.[1][2] This chelation capability is attributed to the proximity of the hydroxyl group and the ring nitrogen atom. While 4-hydroxyquinolines also possess chelating potential, it is generally less pronounced.

Property4-Hydroxyquinoline8-Hydroxyquinoline
Molar Mass 145.16 g/mol 145.16 g/mol
Appearance Tautomerizes to 4-quinoloneWhite to off-white crystalline powder
LogP Not readily available~1.85
pKa Not readily available~9.9 (for the hydroxyl group)

Comparative Anticancer Activity

Both 4-hydroxyquinoline and 8-hydroxyquinoline derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.

4-Hydroxyquinoline Derivatives

Derivatives of 4-hydroxyquinoline have shown promising cytotoxic effects against a range of human cancer cell lines. Their mechanisms of action are believed to involve the inhibition of key kinases crucial for cancer cell proliferation and survival, such as Anaplastic Lymphoma Kinase (ALK) and Cyclin-Dependent Kinase 2 (CDK2).[3] Some derivatives have also been found to modulate the PI3K/Akt signaling pathway, a critical regulator of cell growth and survival.

8-Hydroxyquinoline Derivatives

The anticancer activity of 8-hydroxyquinoline derivatives is well-documented and often linked to their metal-chelating properties.[4] These compounds can disrupt cellular metal homeostasis, leading to the generation of reactive oxygen species (ROS) and subsequent apoptosis. Furthermore, they have been shown to inhibit critical signaling pathways, including the Hedgehog/GLI1 pathway, which is aberrantly activated in many cancers.[1]

Quantitative Comparison of Anticancer Activity (IC50 Values)

The following tables summarize the half-maximal inhibitory concentration (IC50) values for representative 4-hydroxyquinoline and 8-hydroxyquinoline derivatives against various cancer cell lines, as reported in different studies. It is important to note that direct comparison between studies should be made with caution due to variations in experimental conditions.

Table 1: Anticancer Activity of 4-Hydroxyquinoline Derivatives [3]

Compound IDCancer Cell LineIC50 (µM)
3aHCT116 (Colon)148.3
A549 (Lung)155.7
PC3 (Prostate)167.2
MCF-7 (Breast)189.0
3bHCT116 (Colon)162.0
A549 (Lung)188.1
PC3 (Prostate)239.4
MCF-7 (Breast)174.5
3gHCT116 (Colon)28.5
A549 (Lung)33.4

Table 2: Anticancer Activity of 8-Hydroxyquinoline Derivatives [5][6]

Compound/DerivativeCancer Cell LineIC50 (µM)
8-HydroxyquinolineHCT 1169.33 ± 0.22
8-HQ Derivative (17)HCT 116116.4 ± 5.9
MCF-778.1 ± 9.3
2-chloro-3[(quinolin-8-yl)oxy]naphthalene-1,4-dioneA549Not specified
2-((8-hydroxyquinolin-2-yl)methylamino)naphthalene-1,4-dione (Compound 5)A549Higher than below
2-((8-hydroxy-2-methylquinolin-5-yl)amino)naphthalene-1,4-dione (Compound 6)A549Lower than above
2-((2-morpholinoquinolin-8-yl)amino)naphthalene-1,4-dione (Compound 7)A549Lower than Compound 5

Comparative Antimicrobial Activity

Both classes of hydroxyquinoline derivatives exhibit significant activity against a broad spectrum of bacteria and fungi. Their primary mechanism of antimicrobial action is believed to be the chelation of essential metal ions required for microbial growth and enzymatic function.

4-Hydroxyquinoline Derivatives

Certain 4-hydroxy-2-quinolone analogs have demonstrated potent antifungal activity, with some compounds showing efficacy that surpasses standard antifungal agents.[7] Their antibacterial activity, particularly against Gram-positive bacteria, has also been noted, though often to a lesser extent than their antifungal effects.[7]

8-Hydroxyquinoline Derivatives

8-Hydroxyquinoline and its derivatives have a long history of use as antimicrobial agents.[8] Their ability to chelate metal ions disrupts microbial metabolism and membrane integrity. Halogenated 8-hydroxyquinolines, in particular, have shown enhanced activity against Gram-negative bacteria.[9]

Quantitative Comparison of Antimicrobial Activity (MIC Values)

The following tables present the Minimum Inhibitory Concentration (MIC) values for selected 4-hydroxyquinoline and 8-hydroxyquinoline derivatives against various microbial strains.

Table 3: Antimicrobial Activity of 4-Hydroxy-2-quinolone Analogs [10]

Compound IDStaphylococcus aureus (MIC, µg/mL)Escherichia coli (MIC, µg/mL)Aspergillus flavus (IC50, µg/mL)
3a>1000>100070.97 ± 3.71
3i125-1000>1000Not specified
3j125-500>10001.05

Table 4: Antimicrobial Activity of 8-Hydroxyquinoline Derivatives [8][11]

Compound/DerivativeTest OrganismMIC (µg/mL)
Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline)Staphylococcus aureus0.1 - 1.1
Mycobacterium tuberculosis0.1
Candida albicans4
Nitroxoline (5-nitro-8-hydroxyquinoline)Escherichia coli10
8-hydroxyquinoline-ciprofloxacin hybridGram-positive and Gram-negative strains4–16
Umbelliferone-8-hydroxyquinoline (n=4)Various fungi10.6 (EC50)

Signaling Pathways and Mechanisms of Action

The therapeutic effects of hydroxyquinoline derivatives are mediated through their interaction with various cellular signaling pathways.

4-Hydroxyquinoline Derivatives: Kinase Inhibition and PI3K/Akt Pathway

4-Hydroxyquinoline derivatives have been identified as potential inhibitors of protein kinases such as ALK and CDK2, which are key regulators of cell cycle progression and are often dysregulated in cancer. By blocking the activity of these kinases, these compounds can arrest cell proliferation and induce apoptosis. Furthermore, some derivatives have been shown to modulate the PI3K/Akt signaling pathway, a central node in cell survival and growth.

PI3K_Akt_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates Downstream Targets Downstream Targets Akt->Downstream Targets (Cell Survival, Proliferation) 4-Hydroxyquinoline Derivative 4-Hydroxyquinoline Derivative 4-Hydroxyquinoline Derivative->PI3K

Caption: PI3K/Akt signaling pathway and the inhibitory action of 4-hydroxyquinoline derivatives.

8-Hydroxyquinoline Derivatives: Hedgehog/GLI1 Pathway Inhibition

A key mechanism of action for some 8-hydroxyquinoline derivatives in cancer is the inhibition of the Hedgehog (Hh) signaling pathway.[1] This pathway is crucial during embryonic development and its aberrant reactivation in adults can drive the growth of various tumors. 8-Hydroxyquinolines can inhibit GLI1, a key transcription factor at the end of the Hh cascade, thereby blocking the expression of genes that promote cell proliferation and survival.

Hedgehog_Pathway Hedgehog Ligand Hedgehog Ligand Patched (PTCH) Patched (PTCH) Hedgehog Ligand->Patched (PTCH) Smoothened (SMO) Smoothened (SMO) Patched (PTCH)->Smoothened (SMO) inhibits SUFU SUFU Smoothened (SMO)->SUFU inhibits GLI GLI SUFU->GLI inhibits GLI (Active) GLI (Active) GLI->GLI (Active) Nucleus Nucleus GLI (Active)->Nucleus Target Gene Expression Target Gene Expression Nucleus->Target Gene Expression (Proliferation, Survival) 8-Hydroxyquinoline Derivative 8-Hydroxyquinoline Derivative 8-Hydroxyquinoline Derivative->GLI (Active)

Caption: Hedgehog signaling pathway and the inhibitory action of 8-hydroxyquinoline derivatives on GLI1.

Experimental Protocols

To facilitate further research, detailed methodologies for key experiments are provided below.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[3]

Protocol:

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value using a dose-response curve.

MTT_Assay_Workflow A Seed Cells in 96-well plate B Add Test Compound A->B C Incubate B->C D Add MTT Reagent C->D E Incubate D->E F Add Solubilizing Agent E->F G Measure Absorbance F->G H Calculate IC50 G->H

Caption: Experimental workflow for the MTT cytotoxicity assay.

Western Blot Analysis for PI3K/Akt Pathway Modulation

Western blotting is used to detect and quantify specific proteins in a sample, allowing for the assessment of changes in protein expression and phosphorylation status.[12]

Protocol:

  • Cell Lysis: Treat cells with the test compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates (20-40 µg) on a polyacrylamide gel by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-Akt, Akt, p-PI3K, PI3K) overnight at 4°C.[12]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13][14]

Protocol:

  • Compound Preparation: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL for bacteria).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

Both 4-hydroxyquinoline and 8-hydroxyquinoline derivatives represent versatile scaffolds with significant therapeutic potential, particularly in the fields of oncology and infectious diseases. While 8-hydroxyquinolines have been more extensively studied, largely due to their potent metal-chelating properties, 4-hydroxyquinolines are emerging as a promising class of compounds with distinct mechanisms of action, including kinase inhibition.

The data presented in this guide highlights the diverse biological activities of these compounds and provides a foundation for further investigation. The detailed experimental protocols and pathway diagrams are intended to equip researchers with the necessary tools to explore the full therapeutic potential of these fascinating molecules. Future research should focus on direct comparative studies to elucidate the structure-activity relationships more clearly and to identify derivatives with enhanced potency and selectivity for specific therapeutic targets.

References

Profiling of 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid: An Overview of a Promising Chemical Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals often investigate novel chemical entities for their potential therapeutic applications. One such molecule is 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid, a compound belonging to the quinoline carboxylic acid class. While this specific molecule is commercially available as a fragment for research and is used as an intermediate in the synthesis of other compounds, a comprehensive public profile of its cross-reactivity and specific biological activity remains largely unavailable in published literature and databases.

As a result, a direct comparison guide with quantitative experimental data for this compound cannot be compiled at this time. However, an examination of the broader class of quinoline-3-carboxamides and related quinoline derivatives provides valuable insights into the potential biological activities and therapeutic targets of this chemical scaffold.

General Biological Activities of Quinoline-3-Carboxamides and Related Derivatives

Research into the broader family of quinoline-3-carboxamides and quinoline derivatives has revealed a wide range of biological activities. These compounds have been investigated for their potential as:

  • Analgesics: A patent has described the use of this compound as an intermediate in the synthesis of N-(1H-imidazol-2-yl)-4-hydroxy-8-trifluoromethyl-quinoline-3-carboxamide, which has shown analgesic properties.[1]

  • Antimalarials: Novel benzylidenehydrazinyl derivatives of 8-trifluoromethyl quinoline have been synthesized and evaluated for their antimalarial activity, with some compounds demonstrating notable larvicidal activity against Anopheles arabiensis mosquitos.[2]

  • Treatment for Cardiovascular Disease: Quinolines have been investigated for their utility in treating LXR mediated diseases, including atherosclerosis.[3]

The quinoline scaffold is a versatile starting point for the development of new therapeutic agents, and its derivatives continue to be a subject of interest in medicinal chemistry.

Experimental Design for Cross-Reactivity Profiling

While specific data for this compound is not available, a general workflow for assessing the cross-reactivity of a novel compound is outlined below. This process is crucial for identifying both on-target and off-target interactions, which is a critical step in drug development to understand a compound's efficacy and potential side effects.

experimental_workflow cluster_screening Initial Screening cluster_profiling Cross-Reactivity Profiling cluster_validation Hit Validation Compound Synthesis Compound Synthesis Primary Bioassay Primary Bioassay Compound Synthesis->Primary Bioassay Kinase Panel Screening Kinase Panel Screening Primary Bioassay->Kinase Panel Screening GPCR Panel Screening GPCR Panel Screening Primary Bioassay->GPCR Panel Screening Ion Channel Panel Screening Ion Channel Panel Screening Primary Bioassay->Ion Channel Panel Screening Other Target Panels Other Target Panels Primary Bioassay->Other Target Panels Dose-Response Assays Dose-Response Assays Kinase Panel Screening->Dose-Response Assays GPCR Panel Screening->Dose-Response Assays Ion Channel Panel Screening->Dose-Response Assays Other Target Panels->Dose-Response Assays Cell-Based Assays Cell-Based Assays Dose-Response Assays->Cell-Based Assays

Caption: A generalized workflow for the cross-reactivity profiling of a novel chemical compound.

Conclusion

While a detailed cross-reactivity profile for this compound is not publicly available, the broader class of quinoline derivatives demonstrates a rich pharmacology with potential applications in various disease areas. Further research and publication of screening data for this specific molecule are necessary to fully elucidate its biological activity and therapeutic potential. The provided experimental workflow serves as a general guide for how such profiling is typically conducted in the field of drug discovery.

References

Evaluating the Selectivity of 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid is a synthetic compound belonging to the quinoline carboxylic acid class, a scaffold of significant interest in medicinal chemistry. While specific biological activity and selectivity data for this particular molecule are not extensively available in published literature, its structural similarity to known inhibitors of dihydroorotate dehydrogenase (DHODH) suggests it as a potential candidate for targeting this enzyme. This guide provides a framework for evaluating the selectivity of this compound by comparing its structural class to well-characterized DHODH inhibitors. The primary aim is to offer a benchmark for potential performance and to detail the experimental protocols required for a thorough assessment.

The Target: Dihydroorotate Dehydrogenase (DHODH)

DHODH is a crucial enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA. Rapidly proliferating cells, such as cancer cells and activated lymphocytes, are highly dependent on this pathway, making DHODH an attractive target for therapeutic intervention in oncology and autoimmune diseases. Inhibition of DHODH leads to depletion of pyrimidine pools, resulting in cell cycle arrest and suppression of cell growth.

Below is a diagram illustrating the de novo pyrimidine biosynthesis pathway and the central role of DHODH.

DHODH_Pathway Carbamoyl_Phosphate Carbamoyl Phosphate Carbamoyl_Aspartate Carbamoyl Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate Aspartate Aspartate Aspartate->Carbamoyl_Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate UMP UMP Orotate->UMP UTP_CTP UTP, CTP UMP->UTP_CTP DNA_RNA DNA & RNA Synthesis UTP_CTP->DNA_RNA DHODH->Orotate Inhibitor 4-Hydroxy-8-(trifluoromethyl) quinoline-3-carboxylic acid (Potential Inhibitor) Inhibitor->DHODH

Caption: The de novo pyrimidine biosynthesis pathway.

Comparative Analysis of DHODH Inhibitors

To contextualize the potential selectivity of this compound, we compare it with established DHODH inhibitors. The following table summarizes the inhibitory potency of several key compounds against human DHODH.

CompoundTargetIC50 (nM)Notes
Brequinar Human DHODH5.2[1]A potent and selective inhibitor of mammalian DHODH.
A771726 (Teriflunomide) Human DHODH411[2]The active metabolite of Leflunomide, an approved drug for rheumatoid arthritis.[3]
BAY 2402234 Human DHODH1.2[4]A novel, potent, and selective DHODH inhibitor.[5][6]
Indoluidin D Human DHODH210[2]A natural product identified as a DHODH inhibitor.[2]

Note: IC50 values can vary depending on the specific assay conditions.

Brequinar, a quinoline-4-carboxylic acid derivative, serves as a primary benchmark.[3] Its high potency and selectivity for mammalian DHODH over microbial forms have been well-documented.[7] While Brequinar is a potent DHODH inhibitor, some studies have indicated off-target effects, such as FTO-independent antileukemic activity, highlighting the importance of comprehensive selectivity profiling.[8] Leflunomide and its active metabolite A771726 are also established DHODH inhibitors, though with lower potency than Brequinar.[2][3] Newer generation inhibitors like BAY 2402234 demonstrate even higher potency.[4][5]

Given its structure as a 4-hydroxy-quinoline-3-carboxylic acid, it is plausible that the trifluoromethyl group at the 8-position could influence its binding affinity and selectivity for DHODH. However, without direct experimental data, this remains speculative.

Experimental Protocols for Selectivity Evaluation

A thorough evaluation of the selectivity of this compound would involve a multi-step process, starting with a primary enzymatic assay followed by broader screening.

Primary Target Engagement: DHODH Enzymatic Assay

A common method to determine the inhibitory activity against DHODH is the 2,6-dichloroindophenol (DCIP) reduction assay. This spectrophotometric assay measures the DHODH-catalyzed oxidation of dihydroorotate, which is coupled to the reduction of DCIP, a colorimetric indicator.

Experimental Workflow:

DHODH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis reagent_prep Prepare Reagents: - DHODH Enzyme - Dihydroorotate (Substrate) - Coenzyme Q10 (Cofactor) - DCIP (Indicator) - Test Compound Dilutions plate_setup Plate Setup: Add test compound dilutions and DHODH enzyme to a 96-well plate reagent_prep->plate_setup pre_incubation Pre-incubation: Incubate to allow compound-enzyme binding plate_setup->pre_incubation reaction_init Reaction Initiation: Add substrate mix (Dihydroorotate, CoQ10, DCIP) pre_incubation->reaction_init measurement Kinetic Measurement: Monitor absorbance change (e.g., at 600 nm) over time reaction_init->measurement analysis Data Analysis: Calculate reaction rates and determine IC50 values measurement->analysis

Caption: Workflow for a DHODH enzymatic inhibition assay.

Detailed Protocol for DCIP Reduction Assay:

  • Reagent Preparation:

    • Prepare a stock solution of recombinant human DHODH in an appropriate assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM KCl, 0.1% Triton X-100).

    • Prepare stock solutions of L-dihydroorotic acid, Coenzyme Q10, and DCIP in a suitable solvent (e.g., DMSO or assay buffer).

    • Prepare serial dilutions of this compound and control inhibitors (e.g., Brequinar) in DMSO.

  • Assay Procedure:

    • In a 96-well microplate, add a small volume of the test compound dilutions. Include wells with DMSO only as a negative control.

    • Add the diluted DHODH enzyme solution to each well and pre-incubate for a defined period (e.g., 30 minutes at 25°C) to allow for inhibitor binding.

    • Prepare a substrate solution containing dihydroorotic acid, Coenzyme Q10, and DCIP in the assay buffer.

    • Initiate the reaction by adding the substrate solution to all wells.

  • Data Measurement and Analysis:

    • Immediately begin measuring the decrease in absorbance at 600-650 nm over time using a microplate reader in kinetic mode.

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the IC50 value.

Secondary Screening for Selectivity

To establish a comprehensive selectivity profile, this compound should be screened against a panel of other enzymes, particularly those with related functions or known to be off-targets for similar compound classes. This could include:

  • A broad panel of kinases: To rule out non-specific kinase inhibition.

  • Other oxidoreductases: To assess selectivity within this enzyme superfamily.

  • A panel of enzymes involved in nucleotide metabolism: To identify potential off-target effects within related pathways.

Conclusion

While this compound holds promise as a potential DHODH inhibitor based on its structural characteristics, a thorough evaluation of its selectivity is imperative. The experimental protocols and comparative data presented in this guide provide a robust framework for such an investigation. By directly assessing its inhibitory activity against DHODH and a broad panel of other enzymes, researchers can determine its potency and selectivity profile, which is crucial for its further development as a research tool or therapeutic agent. The lack of existing public data for this specific compound underscores the necessity of performing these validation experiments.

References

A Researcher's Guide to Benchmark Compounds for 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic Acid Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of potential benchmark compounds for research involving 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid. Due to the limited publicly available data on the specific biological activity of this compound, this document focuses on well-characterized compounds that are relevant benchmarks for the primary activities associated with the quinoline carboxylic acid scaffold. These include anticancer, antibacterial, and protein kinase inhibitory activities.

Introduction to this compound

This guide presents a comparative overview of three benchmark compounds, each representing a key therapeutic area where quinoline derivatives have shown promise:

  • Brequinar: An inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the pyrimidine biosynthesis pathway, representing the anticancer potential.

  • Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic that targets DNA gyrase and topoisomerase IV, representing the antibacterial potential.

  • CX-4945 (Silmitasertib): A potent and selective inhibitor of protein kinase CK2, representing the potential for targeted therapy in diseases driven by kinase dysregulation.

Comparative Performance Data

The following tables summarize the available quantitative data for the selected benchmark compounds. It is important to note that direct comparative data for this compound is not currently available. Researchers are encouraged to use the provided experimental protocols to generate data for the topic compound and enable direct comparison.

Table 1: Dihydroorotate Dehydrogenase (DHODH) Inhibition

CompoundTargetIC50 (nM)Cell Line/System
Brequinar Human DHODH5.2 - ~20Recombinant enzyme/various cell lines
This compoundHuman DHODH (Predicted)Data not available-

Table 2: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

CompoundEscherichia coli (MIC, µg/mL)Staphylococcus aureus (MIC, µg/mL)
Ciprofloxacin 0.013 - 2.340.5 - 1.22
This compoundData not availableData not available

Table 3: Protein Kinase CK2 Inhibition

CompoundTargetIC50 (nM)
CX-4945 (Silmitasertib) Human CK2α1
This compoundHuman CK2 (Predicted)Data not available

Signaling Pathways and Mechanisms of Action

Understanding the mechanism of action is crucial for interpreting experimental results. The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by the benchmark compounds.

Dihydroorotate Dehydrogenase (DHODH) Inhibition in Pyrimidine Biosynthesis

Brequinar inhibits DHODH, a critical enzyme in the de novo pyrimidine synthesis pathway. This leads to the depletion of pyrimidines, which are essential for DNA and RNA synthesis, thereby halting the proliferation of rapidly dividing cells, such as cancer cells.

DHODH_Inhibition Glutamine Glutamine + CO2 + 2ATP Carbamoyl_P Carbamoyl Phosphate Glutamine->Carbamoyl_P Carbamoyl_Asp Carbamoyl Aspartate Carbamoyl_P->Carbamoyl_Asp Aspartate Transcarbamoylase Aspartate Aspartate Aspartate->Carbamoyl_Asp Dihydroorotate Dihydroorotate Carbamoyl_Asp->Dihydroorotate Dihydroorotase DHODH DHODH Dihydroorotate->DHODH Orotate Orotate UMP UMP Orotate->UMP UMP Synthase DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA Cell_Proliferation Cell Proliferation DNA_RNA->Cell_Proliferation Brequinar Brequinar Brequinar->DHODH Inhibition DHODH->Orotate

Caption: Inhibition of DHODH by Brequinar blocks pyrimidine synthesis.

DNA Gyrase and Topoisomerase IV Inhibition

Ciprofloxacin and other fluoroquinolones target bacterial DNA gyrase (in Gram-negative bacteria) and topoisomerase IV (in Gram-positive bacteria). These enzymes are essential for DNA replication, recombination, and repair. By stabilizing the enzyme-DNA complex, these antibiotics lead to double-strand DNA breaks and bacterial cell death.

DNA_Gyrase_Inhibition cluster_bacterium Bacterial Cell DNA Bacterial DNA DNA_Gyrase DNA Gyrase / Topoisomerase IV DNA->DNA_Gyrase relieves supercoiling Replication DNA Replication & Repair DNA_Gyrase->Replication DS_Breaks Double-Strand DNA Breaks DNA_Gyrase->DS_Breaks Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death Ciprofloxacin Ciprofloxacin Ciprofloxacin->DNA_Gyrase Inhibition

Caption: Ciprofloxacin inhibits DNA gyrase, leading to bacterial cell death.

Protein Kinase CK2 Signaling Pathway Inhibition

CX-4945 is a potent inhibitor of protein kinase CK2, a serine/threonine kinase that is overexpressed in many cancers. CK2 is involved in various cellular processes, including cell growth, proliferation, and survival, through the phosphorylation of numerous downstream substrates in pathways like PI3K/Akt/mTOR and NF-κB.

CK2_Inhibition CK2 Protein Kinase CK2 PI3K_Akt PI3K/Akt/mTOR Pathway CK2->PI3K_Akt Activates NFkB NF-κB Pathway CK2->NFkB Activates Apoptosis Apoptosis CK2->Apoptosis Inhibits CX4945 CX-4945 CX4945->CK2 Inhibition Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation NFkB->Proliferation

Caption: CX-4945 inhibits CK2, affecting multiple pro-survival pathways.

Experimental Protocols

Detailed methodologies are provided below for key experiments to assess the biological activity of this compound and compare it with the benchmark compounds.

Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against human DHODH.

DHODH_Assay_Workflow start Start prep_reagents Prepare Assay Buffer, Recombinant Human DHODH, Substrates (Dihydroorotate, CoQ), and DCIP (Redox Dye) start->prep_reagents mix Add DHODH, Test Compound/ Brequinar, and Substrates to a 96-well Plate prep_reagents->mix prep_compounds Prepare Serial Dilutions of Test Compound and Brequinar prep_compounds->mix incubate Incubate at Room Temperature mix->incubate measure Measure Absorbance at 600 nm (Reduction of DCIP) incubate->measure calculate Calculate % Inhibition and Determine IC50 Values measure->calculate end End calculate->end

Caption: Workflow for the in vitro DHODH inhibition assay.

Methodology:

  • Reagent Preparation: Prepare an assay buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100). Prepare stock solutions of recombinant human DHODH, dihydroorotate, coenzyme Q (or a suitable analog), and 2,6-dichloroindophenol (DCIP).

  • Compound Preparation: Prepare a serial dilution of the test compound and the benchmark compound (Brequinar) in the assay buffer.

  • Reaction Setup: In a 96-well plate, add the assay buffer, DHODH enzyme, and the test/benchmark compound at various concentrations.

  • Initiation and Measurement: Initiate the reaction by adding the substrates (dihydroorotate and coenzyme Q). The reduction of DCIP by the enzymatic reaction is monitored by measuring the decrease in absorbance at 600 nm over time using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a control with no inhibitor. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Antibacterial Susceptibility Testing (MIC Determination)

This protocol describes the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.

MIC_Assay_Workflow start Start prep_bacteria Prepare a Standardized Inoculum of Bacteria (e.g., E. coli, S. aureus) in Cation-Adjusted Mueller-Hinton Broth start->prep_bacteria inoculate Inoculate Each Well with the Bacterial Suspension prep_bacteria->inoculate prep_compounds Prepare Serial Dilutions of Test Compound and Ciprofloxacin in a 96-well Plate prep_compounds->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_mic Determine MIC: Lowest Concentration with No Visible Bacterial Growth incubate->read_mic end End read_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Methodology:

  • Bacterial Culture: Grow bacterial strains (e.g., Escherichia coli ATCC 25922 and Staphylococcus aureus ATCC 29213) in a suitable broth medium overnight.

  • Inoculum Preparation: Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Compound Dilution: Prepare two-fold serial dilutions of the test compound and Ciprofloxacin in CAMHB in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protein Kinase CK2 Inhibition Assay

This protocol outlines a method to determine the IC50 of a test compound against protein kinase CK2.

CK2_Assay_Workflow start Start prep_reagents Prepare Kinase Buffer, Recombinant Human CK2, Substrate Peptide, and [γ-32P]ATP or use a non-radioactive (e.g., ADP-Glo™) detection method start->prep_reagents mix Add CK2, Test Compound/CX-4945, and Substrate to a Reaction Plate prep_reagents->mix prep_compounds Prepare Serial Dilutions of Test Compound and CX-4945 prep_compounds->mix initiate Initiate Reaction with ATP mix->initiate incubate Incubate at 30°C initiate->incubate stop_detect Stop Reaction and Detect Kinase Activity (e.g., Phosphorylation) incubate->stop_detect calculate Calculate % Inhibition and Determine IC50 Values stop_detect->calculate end End calculate->end

Caption: Workflow for the in vitro protein kinase CK2 inhibition assay.

Methodology:

  • Reagent Preparation: Prepare a kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% β-mercaptoethanol). Prepare stock solutions of recombinant human protein kinase CK2, a specific substrate peptide (e.g., RRRADDSDDDDD), and ATP.

  • Compound Preparation: Prepare serial dilutions of the test compound and the benchmark compound (CX-4945).

  • Kinase Reaction: In a suitable reaction plate, combine the kinase buffer, CK2 enzyme, substrate peptide, and the test/benchmark compound at various concentrations.

  • Initiation and Incubation: Initiate the kinase reaction by adding ATP (e.g., radiolabeled [γ-32P]ATP or in a system for non-radioactive detection like ADP-Glo™). Incubate the reaction mixture at 30°C for a specified time.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. For radioactive assays, this can be done by spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated ATP, and measuring the incorporated radioactivity using a scintillation counter. For non-radioactive assays, follow the manufacturer's protocol (e.g., measuring luminescence).

  • Data Analysis: Calculate the percentage of kinase activity inhibition for each compound concentration compared to a control without inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Conclusion

While direct experimental data for this compound is currently lacking in the public domain, this guide provides a framework for its evaluation by presenting relevant benchmark compounds and detailed experimental protocols. By characterizing its activity against DHODH, bacterial targets, and protein kinase CK2, researchers can effectively position this compound within the broader landscape of quinoline carboxylic acid derivatives and assess its therapeutic potential. The provided diagrams of the associated signaling pathways and experimental workflows offer a clear visual aid for understanding the mechanisms of action and experimental design. It is anticipated that future research will provide the necessary data to directly compare this compound with these and other relevant benchmarks.

References

Safety Operating Guide

Proper Disposal of 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this document outlines the essential safety protocols and step-by-step procedures for the proper disposal of 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Researchers and drug development professionals handling this compound must be aware of its hazardous properties to ensure its safe disposal. This compound is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation[1]. Adherence to proper disposal protocols is crucial to mitigate these risks.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes[2][3]. An emergency eyewash station and safety shower should be readily accessible.

In case of accidental contact:

  • Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2][3]

  • Skin: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[2][3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2][3]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and drink plenty of water. Seek immediate medical attention.[2]

Waste Classification and Segregation

This compound is a halogenated organic compound due to the presence of the trifluoromethyl group[4]. Therefore, it must be disposed of as hazardous waste. Proper segregation of chemical waste is critical to prevent dangerous reactions.

Key Segregation Principles:

  • Do not mix halogenated organic waste with non-halogenated organic waste[4][5].

  • Never combine acids and bases in the same waste container[4].

  • Keep this compound separate from strong oxidizing agents[4].

The following table summarizes the key hazard information for this compound:

Hazard ClassificationGHS PictogramPrecautionary Statement
Acute Toxicity, Oral (Category 4)WarningH302: Harmful if swallowed[1]
Skin Irritation (Category 2)WarningH315: Causes skin irritation[1][2]
Serious Eye Irritation (Category 2A)WarningH319: Causes serious eye irritation[1][2]
Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritationWarningH335: May cause respiratory irritation[1][2]

Step-by-Step Disposal Protocol

1. Container Selection and Labeling:

  • Use a designated, leak-proof, and clearly labeled waste container for "Halogenated Organic Waste"[4]. The container should be compatible with the chemical.

  • The label must include the words "Hazardous Waste," the full chemical name: "this compound," and the associated hazard symbols (e.g., irritant, harmful)[6].

2. Waste Collection:

  • Carefully transfer the solid waste into the designated container using a chemically resistant scoop or spatula. Avoid generating dust.

  • If the compound is in a solution, it should also be collected in the "Halogenated Organic Waste" container.

  • Keep the waste container securely closed when not in use[6].

3. Storage:

  • Store the waste container in a designated satellite accumulation area that is secure and away from incompatible materials[2].

  • The storage area should be cool, dry, and well-ventilated[2].

4. Final Disposal:

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Do not attempt to dispose of this chemical down the drain or in regular trash[2][7]. The waste will be transported to an approved facility for high-temperature incineration[4].

5. Decontamination of Empty Containers:

  • Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone)[7].

  • The rinsate must be collected and disposed of as "Halogenated Organic Waste"[5].

  • After triple-rinsing, the container can be disposed of as non-hazardous waste, but labels should be defaced or removed[7].

Below is a workflow diagram illustrating the proper disposal procedure for this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a Ventilated Area (Fume Hood) A->B C Identify as Halogenated Organic Waste B->C D Select Designated, Labeled Waste Container C->D E Transfer Waste to Container (Avoid Dust) D->E F Keep Container Securely Closed E->F G Store in Satellite Accumulation Area F->G H Arrange for EHS/ Contractor Pickup G->H I Transport to Approved Hazardous Waste Facility H->I J High-Temperature Incineration I->J

References

Personal protective equipment for handling 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the proper handling and disposal of 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid, ensuring a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • Causes skin irritation (H315)[1][2]

  • Causes serious eye irritation (H319)[1][2]

  • May cause respiratory irritation (H335)[1][2]

  • May be harmful if swallowed (H302)[1]

To mitigate these risks, the following personal protective equipment is mandatory when handling this compound.

Equipment Specification Purpose
Hand Protection Nitrile or neoprene glovesProvides a barrier against skin contact.[3] Inspect for degradation or punctures before use.
Eye Protection Chemical splash gogglesProtects eyes from accidental splashes of solutions or contact with airborne powder.[3][4]
Respiratory Protection N95 or higher particulate respiratorRecommended when handling the solid, powdered form to prevent inhalation.[3]
Body Protection Laboratory coatProtects skin and personal clothing from contamination.[4]
Face Protection Face shield (in addition to goggles)Recommended when there is a significant risk of splashing.[3]

Operational Plan for Safe Handling

Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring safety.

1. Preparation:

  • Donning PPE: Before handling the chemical, put on a laboratory coat, chemical splash goggles, and nitrile gloves.[3] If working with the powder outside of a fume hood, a respirator is necessary.

  • Work Area Setup: Conduct all work in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation risk.[3]

  • Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible.

2. Handling:

  • Weighing: Handle the solid compound carefully to avoid generating dust.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to prevent splashing.[3]

  • General Conduct: Avoid direct contact with the substance at all times. Wash hands thoroughly after handling, even if gloves were worn.[4]

3. Cleanup and Disposal:

  • Decontamination: Clean all contaminated surfaces and glassware thoroughly.

  • Waste Disposal: Dispose of all waste, including contaminated gloves and weighing paper, in a designated hazardous waste container.[3] Consult local regulations for proper disposal procedures.[4]

  • PPE Removal: Remove PPE in the designated area to avoid cross-contamination.

Below is a workflow diagram illustrating the key steps for the safe handling of this compound.

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_disposal 3. Cleanup & Disposal prep_ppe Don PPE: Lab Coat, Goggles, Gloves prep_area Prepare Work Area: Chemical Fume Hood prep_ppe->prep_area prep_emergency Verify Emergency Equipment: Eyewash, Safety Shower prep_area->prep_emergency handle_weigh Weigh Compound Carefully prep_emergency->handle_weigh Proceed to Handling handle_dissolve Dissolve Slowly handle_weigh->handle_dissolve dispose_decon Decontaminate Surfaces handle_dissolve->dispose_decon Proceed to Cleanup dispose_waste Dispose of Hazardous Waste dispose_decon->dispose_waste dispose_ppe Remove PPE dispose_waste->dispose_ppe

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid
Reactant of Route 2
4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.